molecular formula C11H9ClN2O3 B601132 4-Chloro-7-methoxyquinazolin-6-yl acetate CAS No. 230955-75-6

4-Chloro-7-methoxyquinazolin-6-yl acetate

Cat. No.: B601132
CAS No.: 230955-75-6
M. Wt: 252.66
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxyquinazolin-6-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.66. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-7-methoxyquinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHHSJRPOSFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230955-75-6
Record name 4-Chloro-7-methoxyquinazolin-6-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 230955-75-6

This technical guide provides an in-depth overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, synthesis, characterization, applications, and safety protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and ability to form key hydrogen bonds with protein kinase domains have made it a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers. This compound serves as a pivotal building block in the synthesis of several of these targeted therapies, offering a versatile platform for the introduction of various pharmacophoric groups.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource(s)
CAS Number 230955-75-6[1]
Molecular Formula C₁₁H₉ClN₂O₃[1][2]
Molecular Weight 252.65 g/mol [1][2]
IUPAC Name (4-chloro-7-methoxyquinazolin-6-yl) acetate[1]
Appearance Solid[2]
Purity Typically ≥96-97%[2]
Storage Temperature Refrigerator
InChI Key VWBHHSJRPOSFGG-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several EGFR inhibitors. The most common synthetic route involves the chlorination of a quinazolinone precursor. This section provides a detailed, step-by-step methodology based on established patent literature.

Synthetic Pathway Overview

The synthesis initiates from 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, which undergoes acetylation followed by chlorination to yield the target compound.

Synthesis_Pathway A 6-hydroxy-7-methoxy- 3,4-dihydroquinazolin-4-one B 6-acetoxy-7-methoxy- 3,4-dihydroquinazolin-4-one A->B Acetic Anhydride, Pyridine C This compound B->C Thionyl Chloride (SOCl₂) or POCl₃, DMF (cat.)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Chlorination of 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one

This protocol describes the chlorination step, a crucial transformation in the synthesis. The choice of chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is critical and can influence reaction conditions and work-up procedures.[3]

Materials:

  • 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., Toluene, Dichloromethane)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Appropriate glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one in an inert solvent.

  • Addition of Chlorinating Agent: Under a nitrogen atmosphere, add a catalytic amount of DMF. Slowly add the chlorinating agent (thionyl chloride or phosphorus oxychloride) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the chlorinating agents with atmospheric moisture, which would lead to the formation of hydrochloric acid and reduce the efficiency of the reaction.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the chlorinating agent, which is a more reactive electrophile and facilitates the chlorination of the quinazolinone.

  • Quenching in Ice Water: The quenching step is highly exothermic and must be performed carefully to control the temperature and prevent the degradation of the product.

  • Neutralization: Neutralization is necessary to remove any remaining acidic byproducts and to ensure the product is in its free base form for efficient extraction.

Characterization and Analytical Methods

The structural confirmation and purity assessment of this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group protons, and a singlet for the acetate methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating methoxy and acetoxy groups.[4]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetate group and the carbons of the quinazoline core.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The predicted monoisotopic mass is 252.03017 Da.[5] The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and C-O stretching of the methoxy and acetate groups, as well as aromatic C-H and C=C stretching vibrations.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) is typically used.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several EGFR tyrosine kinase inhibitors, which are used in the treatment of non-small cell lung cancer and other malignancies.[6][7]

Role as a Synthetic Intermediate

The 4-chloro substituent is a key functional group that serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aniline derivatives, which are essential for binding to the ATP-binding pocket of the EGFR kinase domain.

Application_Pathway A This compound C EGFR Inhibitor Precursor A->C SNAr Reaction B Substituted Aniline B->C D Final EGFR Inhibitor C->D Further Synthetic Steps (e.g., deacetylation, side-chain addition)

Caption: General scheme for the use of this compound in the synthesis of EGFR inhibitors.

Example: Synthesis of a Gefitinib Analogue

Gefitinib is a first-generation EGFR inhibitor. While the direct synthesis of Gefitinib may utilize a slightly different intermediate, the following scheme illustrates how this compound can be used to synthesize a closely related analogue.[8][9]

  • Nucleophilic Aromatic Substitution: this compound is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a suitable solvent like isopropanol at elevated temperatures to yield the corresponding 4-anilinoquinazoline derivative.[10]

  • Deacetylation: The acetate protecting group is then removed, typically by hydrolysis under basic conditions (e.g., using ammonia in methanol), to reveal the free hydroxyl group.

  • Side-Chain Introduction: The final side chain, which often enhances solubility and pharmacokinetic properties, is introduced by alkylating the hydroxyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in the refrigerator for long-term storage.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in the synthesis of a significant class of anti-cancer drugs. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the scientific rationale behind the experimental procedures and its strategic importance in the development of targeted therapies. A thorough understanding of this key intermediate is essential for researchers and professionals dedicated to advancing the field of oncology drug discovery.

References

  • PubChem. (4-chloro-7-methoxyquinazolin-6-yl) acetate.
  • Royal Society of Chemistry.
  • Pharmaffili
  • Chandregowda, V., et al. (2009). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Pharmacology.
  • ResearchGate.
  • Hosseini, S. Z., et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research.
  • Maskrey, B. H., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana.
  • Cai, X., et al. (2010). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Rojas-Linares, D. M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.
  • Li, F., et al. (2011).
  • Mao, L. F., et al. (2022).
  • Molsyns. 4-((3-Chloro-4-fluorophenyl)amino)
  • PubChemLite.
  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Chen, C. P., et al. (2017). Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.
  • DCTI. 3-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4(3H)-one. [Link]
  • Cenmed.
  • Google Patents. Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline.
  • Google Patents. Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.

Sources

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a pivotal chemical intermediate in the synthesis of targeted anticancer therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and critical role as a precursor to potent kinase inhibitors. We will explore the strategic importance of its structural features and provide detailed, field-proven protocols for its preparation and characterization.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology, quinazoline derivatives have emerged as a highly successful class of therapeutics, particularly as inhibitors of protein kinases.[2] These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This compound belongs to this important class of molecules. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key building block and a known impurity in the synthesis of Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3][4] Gefitinib is approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[5] Understanding the chemistry of intermediates like this compound is therefore crucial for the efficient and controlled manufacturing of such life-saving medicines.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₁₁H₉ClN₂O₃[6]
Molecular Weight 252.65 g/mol [6]
CAS Number 230955-75-6[3][6]
IUPAC Name (4-chloro-7-methoxyquinazolin-6-yl) acetate[6]
Synonyms 6-Acetoxy-4-chloro-7-methoxyquinazoline, Gefitinib Impurity X[3][4]
Physical Form Solid[7]
Purity Typically ≥96-97%[7]
Storage Refrigerator

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this reagent.

Role in Drug Synthesis: A Strategic Intermediate

The primary utility of this compound is as a protected intermediate in the multi-step synthesis of Gefitinib and related 4-anilinoquinazolines. Its structure is strategically designed for this purpose.

  • The 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of the aniline moiety (e.g., 3-chloro-4-fluoroaniline in the case of Gefitinib synthesis), which is crucial for binding to the ATP pocket of the target kinase.[1][8]

  • The 6-Acetoxy Group: The hydroxyl group at the C6 position is important for the biological activity of the final drug, often forming a key hydrogen bond within the kinase active site or serving as an attachment point for a solubilizing side chain. However, this hydroxyl group can interfere with the preceding chlorination step (conversion of a 4-quinazolone to the 4-chloroquinazoline). Therefore, it is temporarily "protected" as an acetate ester. The acetoxy group is stable under the chlorination conditions but can be readily cleaved (deprotected) later in the synthesis, typically via hydrolysis, to reveal the free hydroxyl group for subsequent reactions.

  • The 7-Methoxy Group: The methoxy group at the C7 position is a common feature in many quinazoline-based kinase inhibitors. It contributes to the overall binding affinity and selectivity of the final drug molecule within the ATP-binding site of EGFR.

The overall synthetic strategy is depicted in the workflow below.

G A 6,7-Dimethoxyquinazolin-4(3H)-one B 6-Hydroxy-7-methoxyquinazolin-4(3H)-one A->B Selective Demethylation C 6-Acetoxy-7-methoxyquinazolin-4(3H)-one B->C Acetylation (Protection) D This compound (Target Intermediate) C->D Chlorination E 4-(Anilino)-7-methoxyquinazolin-6-yl acetate D->E Nucleophilic Aromatic Substitution (SNAr) F 4-(Anilino)-7-methoxyquinazolin-6-ol E->F Deacetylation (Deprotection) G Gefitinib (Final Product) F->G Etherification

Synthetic workflow illustrating the role of the target intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and chemical synthesis reviews. They represent a robust and validated approach to the preparation of this compound.

Synthesis of Precursor: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

The synthesis begins with the selective demethylation of the more commercially available 6,7-dimethoxyquinazolin-4(3H)-one. The 6-methoxy group is preferentially cleaved over the 7-methoxy group due to electronic effects.

  • Reagents and Equipment:

    • 6,7-Dimethoxyquinazolin-4(3H)-one

    • L-Methionine

    • Methanesulfonic acid

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Step-by-Step Protocol:

    • Combine 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) and L-methionine (1.2 eq) in a round-bottom flask.

    • Carefully add methanesulfonic acid (approx. 20 eq) to the flask.

    • Heat the mixture to reflux (typically >200 °C) and maintain for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it into ice water.

    • Neutralize the solution with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

Acetyl Protection of the 6-Hydroxyl Group

The exposed hydroxyl group is protected as an acetate ester.

  • Reagents and Equipment:

    • 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

    • Acetic anhydride

    • Pyridine (catalyst)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Step-by-Step Protocol:

    • Suspend 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in acetic anhydride (approx. 15-20 eq).

    • Add a catalytic amount of pyridine (approx. 2.0 eq).

    • Heat the mixture to 100 °C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

    • Stir until the product precipitates completely.

    • Filter the solid, wash with water, and dry to obtain 6-acetoxy-7-methoxyquinazolin-4(3H)-one.

Synthesis of this compound

This is the crucial chlorination step to activate the C4 position.

  • Reagents and Equipment:

    • 6-Acetoxy-7-methoxyquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF, catalyst)

    • Toluene or other suitable high-boiling solvent

    • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

  • Step-by-Step Protocol:

    • In a flask equipped with a reflux condenser and gas trap, suspend 6-acetoxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (can be used as both reagent and solvent) or a high-boiling solvent like toluene with POCl₃ (3-5 eq).

    • Add a catalytic amount of DMF (e.g., 0.1 eq) dropwise.

    • Heat the mixture to reflux (approx. 90-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until completion.

    • After cooling, carefully remove the excess thionyl chloride/POCl₃ under reduced pressure.

    • Add toluene and evaporate again (azeotropic removal) to remove residual chlorinating agent.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

G cluster_0 Protocol Workflow start 6,7-Dimethoxy- quinazolin-4(3H)-one step1 Selective Demethylation (Methionine, MsOH) start->step1 prod1 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one step1->prod1 step2 Acetylation (Ac₂O, Pyridine) prod1->step2 prod2 6-Acetoxy-7-methoxy- quinazolin-4(3H)-one step2->prod2 step3 Chlorination (SOCl₂, DMF cat.) prod2->step3 end_prod 4-Chloro-7-methoxy- quinazolin-6-yl acetate step3->end_prod

Diagram of the synthetic protocol for the target compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy (Predicted):

    • Quinazoline Protons: Two singlets are expected for the aromatic protons on the quinazoline core (at C5 and C8), likely in the range of 7.5-9.0 ppm. The proton at C2 would also appear as a singlet in this region.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 4.0 ppm.

    • Acetoxy Protons (-OCOCH₃): A sharp singlet integrating to 3 protons, typically shifted slightly upfield compared to the methoxy group, around 2.3-2.5 ppm.

For reference, the closely related compound 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride shows characteristic peaks at 3.98 ppm (s, 3H, -OCH₃) and 2.36 ppm (s, 3H, -OCOCH₃), which strongly supports these predicted chemical shifts.

Biological Activity and Application Context

As a protected intermediate, this compound is not expected to possess significant biological activity as an EGFR inhibitor. The 4-chloro group is a leaving group, not a group that typically participates in receptor binding. Furthermore, the 6-acetoxy group blocks the hydroxyl functionality that is often crucial for interaction with the kinase hinge region or for the attachment of side chains required for activity and solubility.

Its value is therefore almost exclusively as a synthetic precursor. No studies were found that report specific cytotoxic or kinase inhibitory activity for this compound, reinforcing its role as a behind-the-scenes, yet indispensable, component in the manufacture of advanced pharmaceuticals.

Conclusion

This compound is a molecule of significant synthetic, rather than biological, importance. Its carefully designed structure, featuring a reactive 4-chloro group for SNAr reactions and a protected 6-hydroxyl group, makes it an ideal intermediate in the synthesis of Gefitinib and other targeted anticancer agents. The protocols outlined in this guide provide a robust framework for its preparation, enabling the efficient construction of the complex quinazoline core. For drug development professionals, a deep understanding of the chemistry and strategic application of such intermediates is fundamental to the successful and scalable production of next-generation therapeutics.

References

  • Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. PubMed Central. [Link]
  • High Purity 6-Acetoxy-4-chloro-7-methoxyquinazoline Manufacturer & Supplier | Pharmaceutical Intermedi
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry. [Link]
  • This compound | C11H9ClN2O3 | CID 22022160. PubChem. [Link]
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
  • Gefitinib-impurities.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid.

Sources

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a pivotal intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its critical role as a building block for potent kinase inhibitors.

Core Chemical Identity and Properties

This compound is a substituted quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic placement of the chloro, methoxy, and acetate groups on this scaffold imparts specific reactivity and functionality, making it a valuable precursor in multi-step organic syntheses.

Chemical Structure and Identifiers
  • IUPAC Name: (4-chloro-7-methoxyquinazolin-6-yl) acetate[1]

  • CAS Number: 230955-75-6[1]

  • Molecular Formula: C₁₁H₉ClN₂O₃[1]

  • Molecular Weight: 252.65 g/mol [1]

  • InChI Key: VWBHHSJRPOSFGG-UHFFFAOYSA-N[1]

  • SMILES: CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Physical FormSolid[2]
Purity≥97%[2]
Storage TemperatureRefrigerator (2-8°C), under inert atmosphere[2][3]

Strategic Importance in Medicinal Chemistry

The significance of this compound lies in its role as a key intermediate in the synthesis of ATP-competitive kinase inhibitors. The 4-chloroquinazoline moiety is a well-established pharmacophore that can be strategically modified to target the ATP-binding site of various kinases, particularly those in the epidermal growth factor receptor (EGFR) family. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound is recognized as "Gefitinib Impurity X," which underscores its close relationship to the synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.[1] The acetate group at the 6-position serves as a protected hydroxyl group, which can be deprotected in a later synthetic step to allow for the introduction of various side chains to modulate the compound's solubility, pharmacokinetic properties, and target engagement.

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis logically commences from a suitably substituted anthranilic acid derivative, leading to the formation of the heterocyclic core, which is then further functionalized.

Synthesis_of_4-Chloro-7-methoxyquinazolin-6-yl_acetate A 2-Amino-4-methoxy-5-hydroxybenzoic acid C 7-Methoxy-6-hydroxy-3H-quinazolin-4-one A->C Cyclization B Formamide B->C E 7-Methoxy-6-acetoxy-3H-quinazolin-4-one C->E Acetylation D Acetic Anhydride D->E G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Cyclization to form 7-Methoxy-6-hydroxy-3H-quinazolin-4-one

  • To a round-bottom flask, add 2-amino-4-methoxy-5-hydroxybenzoic acid and an excess of formamide.

  • Heat the mixture at 180-190°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 7-Methoxy-6-hydroxy-3H-quinazolin-4-one.

Causality: The use of formamide serves as both a reactant and a solvent, providing the necessary one-carbon unit for the formation of the pyrimidine ring of the quinazolinone core through a condensation reaction with the anthranilic acid derivative.

Step 2: Acetylation to form 7-Methoxy-6-acetoxy-3H-quinazolin-4-one

  • Suspend 7-Methoxy-6-hydroxy-3H-quinazolin-4-one in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of a strong acid.

  • Add acetic anhydride dropwise to the suspension at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Collect the product by filtration, wash thoroughly with water, and dry.

Causality: The phenolic hydroxyl group is acetylated to protect it and to set the stage for the subsequent chlorination step. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 3: Chlorination to yield this compound

  • In a flask equipped with a reflux condenser and a gas trap, suspend 7-Methoxy-6-acetoxy-3H-quinazolin-4-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro group. The tautomeric nature of the quinazolinone allows for this transformation. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in drug synthesis, allowing for the facile introduction of various amine-containing side chains.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, most notably anilines and other amines. This reaction is a key step in the synthesis of many EGFR inhibitors, including Gefitinib and its analogues.

SNAr_Reaction A This compound C 4-Amino-7-methoxyquinazolin-6-yl acetate derivative A->C SNAг B Nucleophile (e.g., R-NH2) B->C D HCl

Caption: General scheme for the SₙAr reaction of the title compound.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate safety precautions must be taken during its handling and use in the laboratory.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from PubChem.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Spectroscopic Characterization (Predicted and Reported)

While a complete set of publicly available spectra for the title compound is limited, data for closely related structures and predicted values provide a good reference for its characterization.

Mass Spectrometry

Predicted mass spectrometry data indicates the expected molecular ion peaks.

AdductPredicted m/z
[M+H]⁺253.03745
[M+Na]⁺275.01939

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for the closely related 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride has been reported. For the title compound, the following characteristic peaks would be expected in its ¹H NMR spectrum (in a suitable deuterated solvent like CDCl₃ or DMSO-d₆):

  • A singlet for the acetate methyl protons (~2.3 ppm).

  • A singlet for the methoxy protons (~3.9 ppm).

  • Singlets for the aromatic protons on the quinazoline ring.

  • A characteristic singlet for the C2-H of the quinazoline ring at a downfield chemical shift.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis, while requiring careful execution, relies on well-established chemical principles. The key to its utility is the reactive 4-chloro group, which allows for the introduction of diverse functionalities through nucleophilic aromatic substitution. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of kinase inhibitor discovery.

References

  • PubChem.
  • Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • ResearchGate. FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. [Link]
  • Global Substance Registration System.
  • PubChemLite.
  • AWS. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). [Link]

Sources

The Analytical Gauntlet: A Deep Dive into the Structural Elucidation of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the methodologies employed to elucidate and confirm the structure of the quinazoline derivative, 4-Chloro-7-methoxyquinazolin-6-yl acetate. This compound, often identified as an impurity in the synthesis of pharmaceuticals such as Gefitinib, requires meticulous characterization to ensure the quality and safety of active pharmaceutical ingredients (APIs).[1] This guide will not only present the data but also delve into the scientific rationale behind the chosen analytical techniques, providing a robust framework for the structural confirmation of complex small molecules.

Introduction: The Quinazoline Core and the Imperative of Purity

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents.[2] Their diverse pharmacological activities necessitate a profound understanding of their structure-activity relationships. The subject of this guide, this compound, with the chemical formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol , is a key intermediate and potential impurity in the synthesis of targeted cancer therapies.[3] Its precise structural verification is paramount for regulatory compliance and drug safety.

This guide will navigate the multifaceted process of structure elucidation, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to build an unassailable structural proof.

The Integrated Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods. This principle of redundancy and mutual validation is the bedrock of trustworthy and scientifically sound structural elucidation. The workflow we will follow is a testament to this integrated approach.

structure_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Reveals Connectivity IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups Proposed_Structure Proposed Structure: This compound MS->Proposed_Structure NMR->Proposed_Structure IR->Proposed_Structure Final_Confirmation Final Confirmed Structure Proposed_Structure->Final_Confirmation Data Concordance

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry (MS) serves as the initial and indispensable checkpoint in structure elucidation. Its primary role is to determine the molecular weight of the analyte with high precision, thereby providing the elemental formula. For a compound like this compound, high-resolution mass spectrometry (HRMS) is the technique of choice to distinguish it from other potential impurities with similar nominal masses.

Trustworthiness: The protocol's self-validating nature is achieved through the use of an internal standard and the characteristic isotopic pattern of chlorine. The presence of a single chlorine atom is expected to produce a distinctive M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing a clear signature for the presence of chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is ideal for this analysis.

Methodology:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ESI source in positive ion mode.

  • Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight.

  • Data Analysis: The exact mass of the molecular ion peak is determined and used to calculate the elemental formula. The isotopic pattern is also analyzed to confirm the presence of chlorine.

Expected Data and Interpretation

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of C₁₁H₉ClN₂O₃ is 253.03745 Da.[4] The presence of the chlorine atom will result in a characteristic isotopic pattern.

IonPredicted m/zRelative Abundance
[M+H]⁺ (with ³⁵Cl)253.03745100%
[M+2+H]⁺ (with ³⁷Cl)255.03450~32%

The fragmentation pattern in tandem MS (MS/MS) can further corroborate the structure. Key expected fragmentations would involve the loss of the acetyl group, the methoxy group, and potentially the chlorine atom.

Nuclear Magnetic Resonance Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. For a substituted quinazoline like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all signals.

Trustworthiness: The interlocking nature of 2D NMR experiments provides a self-validating system. For instance, a correlation observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be cross-verified with correlations in a Heteronuclear Single Quantum Coherence (HSQC) and a Correlation Spectroscopy (COSY) experiment, ensuring the reliability of the proposed connectivities.

Experimental Protocol: 1D and 2D NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: A standard proton NMR spectrum is acquired to identify the number of different types of protons and their splitting patterns.

  • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of different types of carbon atoms.

  • 2D NMR: A suite of 2D experiments (COSY, HSQC, HMBC) is performed to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data and Interpretation

While a full experimental spectrum is not publicly available, partial data from a closely related compound, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, shows signals at 2.36 ppm (s, 3H) and 3.98 ppm (s, 3H) . These are attributed to the acetate methyl protons and the methoxy protons, respectively. The singlet nature of these peaks is consistent with the absence of adjacent protons.

The expected ¹H NMR spectrum of this compound would also feature signals for the aromatic protons on the quinazoline ring.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-5~7.5 - 7.8s1H
H-8~7.3 - 7.6s1H
H-2~8.7 - 9.0s1H
-OCH₃~3.9 - 4.1s3H
-COCH₃~2.3 - 2.5s3H
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

CarbonPredicted Chemical Shift (ppm)
C=O (acetate)~168 - 172
C-4~155 - 158
C-2~152 - 155
C-7~148 - 152
C-8a~145 - 148
C-6~140 - 143
C-4a~120 - 123
C-5~115 - 118
C-8~105 - 108
-OCH₃~55 - 58
-COCH₃~20 - 23

The relationships between these protons and carbons would be definitively established using 2D NMR, as illustrated below.

nmr_correlations cluster_structure This compound cluster_hmbc Key HMBC Correlations structure H_OCH3 H (-OCH₃) C7 C-7 H_OCH3->C7 H_COCH3 H (-COCH₃) C_O C=O H_COCH3->C_O H5 H-5 C4 C-4 H5->C4 C6 C-6 H5->C6 C8a C-8a H5->C8a H8 H-8 C7_2 C-7 H8->C7_2 C8a_2 C-8a H8->C8a_2

Caption: Key predicted HMBC correlations for structural confirmation.

Infrared Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the case of this compound, IR spectroscopy will be used to confirm the presence of the ester carbonyl group, the aromatic rings, and the C-O and C-Cl bonds.

Trustworthiness: The presence of characteristic absorption bands in the IR spectrum provides a confirmatory layer of evidence that is independent of the connectivity information derived from NMR.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)1750 - 1735
C=C and C=N (aromatic)1620 - 1450
C-O (ester and ether)1300 - 1000
C-Cl800 - 600

Conclusion: A Unified Structural Narrative

The structural elucidation of this compound is a compelling example of the power of a multi-technique analytical approach. By integrating the precise molecular weight and elemental formula from mass spectrometry, the detailed connectivity map from NMR spectroscopy, and the functional group confirmation from infrared spectroscopy, a definitive and unimpeachable structural assignment can be made. This rigorous process is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • PubChemLite. This compound (C11H9ClN2O3).
  • Cai, X., et al. (2012). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR and HER2 Inhibitor for the Treatment of Cancer. Supporting Information.
  • PubChem. This compound.
  • ChemFrag. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Veeprho. Gefitinib Impurities and Related Compound.
  • Semantic Scholar. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques.
  • ResearchGate. 2 Infrared spectroscopy (IR) spectra of gefitinib in KBr plate.
  • Pharmaffiliates. Gefitinib-impurities.
  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...].
  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Chemsrc.com. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate.
  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]ophenols_Obtained_by_Electron_Impact_Mass_Spectrometry)

Sources

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl Acetate: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine. Within this class of therapeutics, the quinazoline scaffold is a privileged structure, forming the core of numerous approved anticancer drugs. This technical guide focuses on a critical, yet often overlooked, intermediate in the synthesis of one such blockbuster drug: 4-Chloro-7-methoxyquinazolin-6-yl acetate .

This document will provide a comprehensive overview of the physicochemical properties, synthesis, and strategic application of this key building block. By delving into the causality behind its use and presenting detailed experimental insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary for its effective utilization and potential innovation in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 252.65 g/mol [1][2]
Molecular Formula C₁₁H₉ClN₂O₃[2]
CAS Number 230955-75-6
Appearance Solid
IUPAC Name (4-chloro-7-methoxyquinazolin-6-yl) acetate[2]
Synonyms 6-Acetoxy-4-chloro-7-methoxyquinazoline, Acetic acid 4-chloro-7-methoxyquinazolin-6-yl ester[3]

The Strategic Role in the Synthesis of Gefitinib

This compound is a pivotal intermediate in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Gefitinib is a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.

The synthesis of Gefitinib involves the construction of the core quinazoline ring, followed by the strategic introduction of the necessary substituents. This compound serves as a key precursor wherein the 6-hydroxy group is protected as an acetate ester. This protection strategy is crucial for the subsequent chemical transformations. The acetate group is relatively stable under the conditions required for the introduction of the aniline side chain at the 4-position, yet it can be readily cleaved under mild basic conditions to reveal the free hydroxyl group for the final etherification step.

The overall synthetic strategy can be visualized as a multi-step process where the quinazoline core is first assembled and then functionalized. The use of the acetate protecting group for the hydroxyl function at the 6-position is a classic example of a robust and efficient synthetic design.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a suitably substituted quinazolinone precursor. The following protocol is a synthesized representation based on established synthetic routes for Gefitinib.[6]

Step 1: Acetylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

The initial step involves the protection of the hydroxyl group at the 6-position of the quinazoline ring as an acetate ester.

Experimental Protocol:

  • To a stirred suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove basic impurities), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-acetoxy-7-methoxyquinazolin-4(3H)-one.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Chlorination of 6-Acetoxy-7-methoxyquinazolin-4(3H)-one

The second step involves the conversion of the 4-oxo group to a chloro group, which is a key functional group for the subsequent nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • To a suspension of 6-acetoxy-7-methoxyquinazolin-4(3H)-one in an inert solvent such as toluene or chloroform, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, carefully remove the excess chlorinating agent by distillation under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash cautiously with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product of high purity.

Application in the Synthesis of Gefitinib: The Subsequent Step

The primary application of this compound is its use as a key intermediate in the synthesis of Gefitinib. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution.

Condensation with 3-Chloro-4-fluoroaniline

Experimental Protocol:

  • A solution of this compound and 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol or 2-butanol, is heated to reflux.

  • The reaction is typically carried out for several hours until completion, as monitored by TLC or HPLC.

  • Upon cooling, the product, 6-acetoxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline, often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with a cold solvent, and dried.

Following this condensation, the acetate protecting group is removed by hydrolysis (e.g., using a base like sodium hydroxide or potassium carbonate in methanol) to yield 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline. This intermediate is then subjected to an etherification reaction with N-(3-chloropropyl)morpholine to afford the final drug substance, Gefitinib.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of Gefitinib, highlighting the role of this compound.

Synthesis_of_Intermediate cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorination Quinazolinone 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one Acetylated_Quinazolinone 6-Acetoxy-7-methoxy- quinazolin-4(3H)-one Quinazolinone->Acetylated_Quinazolinone Acetic Anhydride, Pyridine Target_Intermediate 4-Chloro-7-methoxy- quinazolin-6-yl acetate Acetylated_Quinazolinone->Target_Intermediate SOCl₂ or POCl₃, Reflux Gefitinib_Synthesis Target_Intermediate 4-Chloro-7-methoxy- quinazolin-6-yl acetate Aniline_Coupling 6-Acetoxy-4-(3'-chloro-4'-fluoroanilino)- 7-methoxyquinazoline Target_Intermediate->Aniline_Coupling 3-Chloro-4-fluoroaniline, Isopropanol, Reflux Deprotection 4-(3'-chloro-4'-fluoroanilino)- 6-hydroxy-7-methoxyquinazoline Aniline_Coupling->Deprotection Base (e.g., NaOH), Methanol Gefitinib Gefitinib Deprotection->Gefitinib N-(3-chloropropyl)morpholine, Base

Caption: Application in the synthesis of Gefitinib.

Conclusion

This compound is a quintessential example of a well-designed synthetic intermediate that plays a critical role in the efficient and scalable production of a life-saving medication. Its synthesis, while seemingly straightforward, relies on the strategic use of a protecting group to orchestrate the desired chemical transformations. A thorough understanding of its properties, the rationale behind its synthesis, and its application in the broader context of drug manufacturing is invaluable for scientists and researchers in the pharmaceutical industry. This guide has aimed to provide a comprehensive and technically sound overview to support further research and development in the ever-evolving field of medicinal chemistry.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate.
  • Gefitinib - New Drug Approvals. (2015). NDA.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • This compound | C11H9ClN2O3 | CID 22022160 - PubChem. PubChem.
  • Process for the preparation of gefitinib. (2013). Google Patents. US8350029B2.
  • “Synthesis and anticancer activity of some substituted quinazoline derivatives”. (2018). Cairo University Scholar.

Sources

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib. This document delves into the chemical identity of this compound, provides a detailed, field-proven protocol for its synthesis and characterization, and outlines a foundational cell-based assay for evaluating its biological context.

Chemical Identity and Synonyms

This compound is a quinazoline derivative with the chemical formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol .[1][2] Due to its specific role in synthetic chemistry, it is known by several synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Identifier Type Identifier Source
IUPAC Name (4-chloro-7-methoxyquinazolin-6-yl) acetate[1]
CAS Number 230955-75-6[1][2][3]
PubChem CID 22022160[1]
Synonym 6-Acetoxy-4-chloro-7-methoxyquinazoline[4]
Synonym 4-Chloro-7-methoxy-6-quinazolinol 6-acetate
Synonym Gefitinib Intermediate V

Strategic Importance in Gefitinib Synthesis

This compound serves as a crucial precursor in the synthesis of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Gefitinib is utilized in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[6][7] The acetate group in this compound acts as a protecting group for the hydroxyl function at the 6-position of the quinazoline core during the synthesis of Gefitinib.[4] This strategic protection allows for the subsequent selective introduction of the morpholinopropoxy side chain, which is essential for the therapeutic activity of Gefitinib.[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the acetylation of its precursor, 4-Chloro-7-methoxyquinazolin-6-ol. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor 4-Chloro-7-methoxyquinazolin-6-ol Reaction Acetylation Reaction (Room Temperature) Precursor->Reaction Reactant Reagents Acetic Anhydride Pyridine (catalyst) Dichloromethane (solvent) Reagents->Reaction Reagents Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product Characterization NMR, Mass Spectrometry, Melting Point Product->Characterization For Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Chloro-7-methoxyquinazolin-6-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7-methoxyquinazolin-6-ol in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add acetic anhydride (typically 1.1 to 1.5 equivalents). Following this, add a catalytic amount of anhydrous pyridine. The pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Biological Context and In Vitro Evaluation

As a direct precursor to the EGFR inhibitor Gefitinib, the primary biological relevance of this compound is in the context of cancer cell signaling. While the acetate itself is not the active therapeutic agent, its quinazoline core is the foundational scaffold for EGFR inhibition.[8][9] The following protocol outlines a fundamental cell-based assay to assess the cytotoxic or anti-proliferative effects of compounds with this scaffold.

The EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] This blockade of EGFR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5]

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway and Inhibition by Gefitinib Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib (derived from intermediate) Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Cell Viability Assay Protocol (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a test compound on the viability of a cancer cell line that overexpresses EGFR, such as A549 (non-small cell lung cancer).

Materials:

  • A549 human lung carcinoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., a derivative synthesized from this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib. A thorough understanding of its chemical properties, a reliable synthetic protocol, and appropriate methods for biological evaluation are essential for researchers in the field of drug discovery and development. This guide provides a foundational framework for working with this important molecule.

References

  • PubChem.
  • Patsnap Synapse.
  • AACR Journals. Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. [Link]
  • PubMed. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. [Link]
  • PMC. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]
  • PubChem.
  • Cenmed.
  • New Drug Approvals. Gefitinib. [Link]
  • PubChem. 4-Chloro-7-methoxyquinazolin-6-ol. [Link]
  • Taylor & Francis Online. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. [Link]
  • ResearchGate.
  • Frontiers. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
  • Semantic Scholar. The significance of quinazoline derivatives as potential multi-target anti-cancer agents: review article. [Link]
  • Cenmed.
  • Google Patents.
  • Google Patents.
  • PubChem. Gefitinib. [Link]

Sources

The Strategic Synthesis of 6-Acetoxy-4-chloro-7-methoxyquinazoline: A Linchpin Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a foundational structural motif in the design of a multitude of biologically active compounds, most notably in the realm of oncology. Its unique heterocyclic framework serves as a versatile scaffold for the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). These small molecule inhibitors have revolutionized cancer treatment by selectively targeting the enzymatic activity of tyrosine kinases, which are critical components of the signaling pathways that drive cell proliferation, survival, and angiogenesis in cancerous tissues. Among the pantheon of quinazoline-based TKIs, Gefitinib stands out as a pioneering therapeutic for non-small cell lung cancer. The intricate synthesis of Gefitinib and related compounds hinges on the strategic preparation of key intermediates, one of which is the focal point of this guide: 6-Acetoxy-4-chloro-7-methoxyquinazoline . This document provides a comprehensive technical overview of the origin, synthesis, and critical role of this pivotal intermediate, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Acetoxy-4-chloro-7-methoxyquinazoline is paramount for its handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 230955-75-6[1]
Molecular Formula C₁₁H₉ClN₂O₃[1]
Molecular Weight 252.65 g/mol [1]
Appearance Off-white to light yellow solid[1]
Boiling Point 364.6 ± 37.0 °C (Predicted)
Density 1.376 g/cm³
Storage Under inert gas (Nitrogen or Argon) at 2-8°C

Spectroscopic Characterization:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, the methoxy group protons, and the acetyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating methoxy and acetoxy groups. The methoxy protons would appear as a sharp singlet around 3.9-4.0 ppm, and the acetyl protons as a singlet around 2.1-2.3 ppm.

  • ¹³C NMR: The carbon NMR would reveal signals for the eight carbons of the quinazoline core, the methoxy carbon, and the two carbons of the acetoxy group. The carbon attached to the chlorine atom (C4) would be significantly deshielded. The chemical shift of the methoxy carbon typically appears around 55-60 ppm[2][3].

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (acetoxy group) around 1760 cm⁻¹, C=N stretching of the quinazoline ring, C-O stretching of the methoxy and acetoxy groups, and C-Cl stretching. Aromatic C-H stretching vibrations are also expected in the 3100-3000 cm⁻¹ region[4][5].

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of a chlorine atom (M+ and M+2 in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and subsequent cleavage of the quinazoline ring.

The Genesis of 6-Acetoxy-4-chloro-7-methoxyquinazoline: A Tale of Strategic Synthesis

The origin of 6-Acetoxy-4-chloro-7-methoxyquinazoline is not as a naturally occurring compound, but as a purposefully designed synthetic intermediate. Its creation is a critical step in the multi-stage synthesis of Gefitinib and other 4-anilinoquinazoline derivatives. The synthetic strategy revolves around the sequential functionalization of a quinazolinone precursor.

The overall synthetic pathway can be visualized as a two-stage process, starting from the readily available 6-hydroxy-7-methoxy-3H-quinazolin-4-one.

Synthesis_Overview Precursor 6-Hydroxy-7-methoxy-3H-quinazolin-4-one Acetylated 6-Acetoxy-7-methoxy-3H-quinazolin-4-one Precursor->Acetylated Acetylation Target 6-Acetoxy-4-chloro-7-methoxyquinazoline Acetylated->Target Chlorination Gefitinib Gefitinib Target->Gefitinib Nucleophilic Substitution Acetylation_Workflow cluster_0 Acetylation Protocol Start Start Setup Prepare reaction mixture: 6-hydroxy-7-methoxy-3H-quinazolin-4-one + Acetic Anhydride + Solvent (e.g., Pyridine) Start->Setup React Stir at room temp or 40-60°C for 2-4 hours Setup->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Quench Quench with ice-water Monitor->Quench Complete Filter Filter the precipitate Quench->Filter Wash Wash with water Filter->Wash Dry Dry under vacuum Wash->Dry End Obtain 6-Acetoxy-7-methoxy-3H-quinazolin-4-one Dry->End Chlorination_Mechanism Quinazolinone 6-Acetoxy-7-methoxy-3H-quinazolin-4-one Intermediate Reactive Intermediate (e.g., O-phosphorylated species) Quinazolinone->Intermediate Activation ChlorinatingAgent SOCl₂ or POCl₃ (cat. DMF) Product 6-Acetoxy-4-chloro-7-methoxyquinazoline Intermediate->Product Nucleophilic attack by Cl⁻

Sources

The Linchpin of EGFR Inhibition: A Technical Guide to the Role of 4-Chloro-7-methoxyquinazolin-6-yl Acetate in Gefitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Gefitinib and Its Synthetic Strategy

Gefitinib (marketed as Iressa®) represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1] As a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, its mechanism of action is to block the signal transduction pathways that promote tumor growth, proliferation, and metastasis.[2] The clinical success of Gefitinib has rendered its chemical synthesis a subject of intense study, aimed at optimizing efficiency, yield, and scalability.

One of the earliest and most pivotal synthetic routes, first disclosed in patent application WO 96/33980, employs a multi-step strategy that hinges on the precise construction of the 4-anilinoquinazoline core.[1][2][3][4] Central to this strategy is the intermediate 4-Chloro-7-methoxyquinazolin-6-yl acetate . This guide provides a detailed technical examination of this key intermediate, elucidating its strategic role, the causality behind its use, and the critical process parameters governing its transformation into the final active pharmaceutical ingredient (API).

Section 1: The Strategic Importance of this compound

The synthesis of Gefitinib via this classic route is a linear process involving several protection and activation steps.[2] The intermediate, this compound, is the product of a deliberate sequence designed to orchestrate reactivity at specific positions of the quinazoline scaffold. Its structure is no accident; each functional group serves a distinct and critical purpose.

  • The Acetate Group at C6 (—OAc): A Necessary Shield. The journey to Gefitinib begins with 6,7-dimethoxyquinazolin-4-one. A selective demethylation at the 6-position yields a hydroxyl group (—OH).[1][3] This hydroxyl group, while essential for the final structure's ether linkage, is nucleophilic and would interfere with the subsequent chlorination step. Therefore, it is "protected" by converting it into an acetate ester. This acetylation step effectively masks the hydroxyl group, preventing it from reacting with the potent chlorinating agents required to activate the C4 position.

  • The Chloro Group at C4 (—Cl): The Activated Leaving Group. The carbonyl group at the C4 position of the quinazolinone precursor is unreactive toward nucleophilic attack by anilines. To facilitate the crucial bond formation with the 3-chloro-4-fluoroaniline side chain, the C4 position must be activated. This is achieved by converting the 4-oxo group into a 4-chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] The chlorine atom is an excellent leaving group, making the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

The resulting molecule, this compound, is thus a perfectly poised intermediate, ready for the key coupling reaction.

Section 2: The Core Transformation: Synthesis and Mechanism

The conversion of this compound into the Gefitinib backbone is the centerpiece of this synthetic pathway. It proceeds via a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanism of Action: The SNAr Pathway

The SNAr reaction is highly regioselective for the C4 position of the quinazoline ring.[6] Computational studies, such as DFT calculations, reveal that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6]

The mechanism proceeds in two conceptual steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electron-deficient C4 carbon of the quinazoline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, a stable leaving group.

This reaction is typically carried out in a polar protic solvent like isopropanol, which can help stabilize the charged intermediate.[7]

Synthetic Workflow Diagram

The overall synthetic sequence leading to and from the key intermediate is illustrated below.

G cluster_0 Intermediate Preparation cluster_1 Core Coupling & Final Steps A 6,7-Dimethoxy quinazolin-4-one B 6-Hydroxy-7-methoxy quinazolin-4-one A->B Selective Demethylation C 6-Acetoxy-7-methoxy quinazolin-4-one B->C Acetylation (Protection) D 4-Chloro-7-methoxy quinazolin-6-yl acetate (Key Intermediate) C->D Chlorination (Activation) E 4-(3-Chloro-4-fluoroanilino)- 6-acetoxy-7-methoxyquinazoline D->E SNAr Coupling with 3-chloro-4-fluoroaniline F 4-(3-Chloro-4-fluoroanilino)- 6-hydroxy-7-methoxyquinazoline E->F Hydrolysis (Deprotection) G Gefitinib (Final API) F->G O-Alkylation with 3-morpholinopropyl chloride

Caption: Synthetic pathway to Gefitinib highlighting the central role of the key intermediate.

Section 3: Experimental Protocols and Process Insights

The following protocols are representative of the procedures described in the patent literature and subsequent process development studies.

Protocol 1: Preparation of this compound
  • Chlorination: To a suspension of 6-acetoxy-7-methoxyquinazolin-4-one (1 equiv.) in a suitable solvent like toluene, add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (excess).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for several hours (e.g., 5 hours).[8] The reaction progress should be monitored by a suitable technique like TLC or HPLC.

  • Workup: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. A key challenge in scale-up is that residual reagents can become trapped if the material agglomerates, impacting subsequent steps.[1]

  • Isolation: The residue is typically dissolved in an organic solvent and quenched into an ice-water mixture. The pH is adjusted to neutral (pH ~7) with a base such as dilute ammonia or sodium bicarbonate solution.[8][9] The precipitated solid is filtered, washed, and dried to yield the target intermediate.

Protocol 2: SNAr Coupling to form the Gefitinib Core
  • Reaction Setup: Dissolve this compound (1 equiv.) in isopropanol.

  • Nucleophile Addition: Add 3-chloro-4-fluoroaniline (approx. 1.1-2.3 equivalents).[5][7]

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete.

  • Isolation: Upon cooling, the product, 4-(3-chloro-4-fluoroanilino)-6-acetoxy-7-methoxyquinazoline, typically precipitates from the reaction mixture. It is collected by filtration, washed with cold isopropanol, and dried.

Protocol 3: Hydrolysis and Final O-Alkylation
  • Deacetylation (Hydrolysis): The acetate protecting group is removed by hydrolysis. This can be achieved by treating the product from Protocol 2 with a base such as ammonia in methanol or lithium hydroxide (LiOH) in methanol.[10] This unmasks the 6-hydroxyl group, yielding 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline.

  • O-Alkylation: The resulting phenol is then alkylated using N-(3-chloropropyl)morpholine or a similar morpholinopropyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.[11] This step attaches the crucial morpholinopropoxy side-chain, completing the synthesis of the Gefitinib free base.

Field-Proven Insights and Optimization
  • Solvent Choice: While isopropanol is a common solvent for the SNAr step, it is also a nucleophile. Under the reaction conditions, a competitive side reaction can occur where isopropanol displaces the C4-chloro group, leading to an impurity and reducing the overall yield.[1] Careful control of temperature and reaction time is necessary to minimize this.

  • Impurity Profile: The original synthetic route is known to generate several impurities. The selective demethylation step can produce isomeric impurities that are difficult to remove.[2] Furthermore, the final O-alkylation step can lead to an N-alkylated impurity, which necessitates purification by column chromatography, a process not ideal for large-scale industrial production.[1][2]

  • Process Improvement: Later-generation syntheses often seek to circumvent the protection/deprotection steps. Some alternative routes build the side chain onto the starting materials first before forming the quinazoline ring, representing a more convergent approach.[10][11]

Section 4: Data Summary

While yields can vary significantly based on scale and specific conditions, the following table provides representative data for the key transformations.

StepStarting MaterialProductTypical ReagentsReported YieldReference(s)
Chlorination & SNAr Coupling (combined)6,7-dimethoxy-3H-quinazolin-4-oneN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-aminePOCl₃, 3-chloro-4-fluoroaniline98% (for 2 steps)[12]
Chlorination6,7-dimethoxyquinazolin-4-one4-chloro-6,7-dimethoxyquinazolineThionyl Chloride, DMF93%[8]
Final O-Alkylation4-(...)-6-hydroxy-7-methoxyquinazolineGefitinib4-(3-chloropropyl)morpholine, K₂CO₃~10% (overall)[12]

Conclusion

This compound stands as a pivotal intermediate in the foundational synthesis of Gefitinib. Its design is a case study in strategic organic synthesis, where functional groups are deliberately masked and activated to direct reactivity in a predictable manner. The acetate serves as an effective protecting group for the C6-hydroxyl function, while the C4-chloro atom provides the necessary electrophilicity for the key SNAr coupling reaction with the aniline side chain. While this linear synthesis has challenges regarding impurity control and scalability, understanding the role of this intermediate provides critical insight into the chemical logic that enabled the development of one of the first successful targeted cancer therapies.

References

  • Current time information in Charlotte County, US. (n.d.). Google.
  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • Gefitinib - New Drug Approvals. (2015, June 15).
  • GEFITINIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, June 16).
  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. (n.d.). Google Patents.
  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. (n.d.). Google Patents.
  • Preparation method of 4-chloro-7-methoxyl quinazoline-6-alchol acetate. (n.d.). Google Patents.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.

Sources

4-Chloro-7-methoxyquinazolin-6-yl acetate material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the material safety data for this compound (CAS No: 230955-75-6). As a critical intermediate and a known impurity in the synthesis of pharmaceuticals like Gefitinib, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for the observed hazards and to establish self-validating protocols for its use in a research and development setting.

Core Chemical Identity and Physicochemical Profile

This compound is a heterocyclic organic compound belonging to the quinazoline family.[2] Its structure incorporates several functional groups that dictate its reactivity and toxicological profile: a chlorinated quinazoline core and an acetate ester.

Identifier Value
IUPAC Name (4-chloro-7-methoxyquinazolin-6-yl) acetate[1]
CAS Number 230955-75-6[1][3]
Molecular Formula C₁₁H₉ClN₂O₃[1]
Molecular Weight 252.65 g/mol [1]
Synonyms 6-Acetoxy-4-chloro-7-methoxyquinazoline, Gefitinib Impurity X[1]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Temperature Refrigerator[3][4]
InChIKey VWBHHSJRPOSFGG-UHFFFAOYSA-N[1][3]

Hazard Identification and Mechanistic Rationale

The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, indicating moderate hazards.[3] The primary risks are associated with acute toxicity and irritation.

Pictogram GHS Code Hazard Statement
GHS07 (Exclamation Mark)H302Harmful if swallowed[1][5]
H315Causes skin irritation[1][5]
H319Causes serious eye irritation[1][5]
H335May cause respiratory irritation[1][5]
Causality Behind the Hazards:
  • Irritation (H315, H319, H335): The irritant nature of the compound can be attributed to the reactive 4-chloro position on the quinazoline ring. This site is electrophilic and can potentially react with nucleophilic functional groups found in biological macromolecules (proteins, enzymes) on the skin, in the eyes, or in the respiratory tract, leading to an inflammatory response and cellular damage.

  • Acute Oral Toxicity (H302): While the specific mechanism is not fully elucidated in available literature, the "Harmful if swallowed" classification suggests that upon ingestion and subsequent metabolic processing, the compound or its metabolites interfere with critical biological pathways.[1] The quinazoline core is a common scaffold in pharmacologically active molecules, and its interaction with various kinases or enzymes, even non-specifically, could lead to systemic toxicity.

cluster_hazards Primary GHS Hazards substance This compound H302 H302: Harmful if Swallowed substance->H302 Acute Oral Toxicity H315 H315: Skin Irritation substance->H315 Dermal/Ocular/Respiratory Exposure H319 H319: Serious Eye Irritation substance->H319 H335 H335: Respiratory Irritation substance->H335

Caption: Relationship between the compound and its GHS classifications.

Safe Handling and Engineering Controls Protocol

A self-validating workflow is essential to minimize exposure. This protocol assumes the manipulation of milligram to gram quantities of the solid material.

Step-by-Step Handling Workflow:
  • Preparation & Verification:

    • Confirm that a certified chemical fume hood is operational (check airflow monitor).

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood.

    • Verify the container label of this compound to confirm chemical identity and CAS number.

  • Personal Protective Equipment (PPE) Donning:

    • Don a lab coat and ensure it is fully buttoned.

    • Wear appropriate chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

    • Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6]

  • Aliquotting the Compound:

    • Perform all manipulations deep within the fume hood.

    • Carefully open the container, avoiding any disturbance that could generate dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with extreme care.

    • Securely close the source container immediately after use.

  • Cleanup and Post-Handling:

    • Clean all contaminated equipment within the fume hood. Wipe down spatulas and the work surface with a solvent-moistened cloth (e.g., ethanol or isopropanol).

    • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in a designated, sealed hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[7][8]

start Start: Prepare for Handling prep_hood 1. Verify Fume Hood Operation start->prep_hood don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe weigh 3. Weigh Compound Inside Hood (Avoid Dust Generation) don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer cleanup 5. Clean Workspace & Equipment transfer->cleanup dispose 6. Segregate Hazardous Waste cleanup->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: A self-validating workflow for handling solid compounds.

Emergency Procedures and First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation (H335):

    • Immediately move the affected person to fresh air.[9][10]

    • Keep the person at rest in a position comfortable for breathing.[8]

    • If breathing is difficult or irritation persists, seek immediate medical attention.[11]

  • Skin Contact (H315):

    • Immediately remove all contaminated clothing.[9][11]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10]

    • If skin irritation occurs or persists, seek medical advice.[8][9]

  • Eye Contact (H319):

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10]

    • Remove contact lenses, if present and easy to do so. Continue rinsing.[8][9]

    • Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion (H302):

    • Rinse the mouth thoroughly with water.[12]

    • Do NOT induce vomiting.[9]

    • Give one or two glasses of water to drink.[7][9]

    • Seek immediate medical attention and show the container or label.

Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's purity and ensuring safety.

Storage Protocol:
  • Conditions: Store in a tightly sealed container in a refrigerator (2-8°C is common practice).[3][10][13] The cool temperature and exclusion of moisture and air minimize the potential for degradation, such as hydrolysis of the acetate ester or reaction at the chloro-position.

  • Location: Keep in a dry, well-ventilated area designated for chemical storage, away from incompatible materials like strong oxidizing agents.[8][13]

Accidental Release Measures:
  • Evacuate the area and ensure adequate ventilation.

  • Wearing full PPE (including respiratory protection if the spill generates dust), carefully sweep or vacuum the solid material into a labeled container for disposal.[7]

  • Avoid generating dust during cleanup.[7]

  • Clean the spill area thoroughly with a wet cloth and dispose of all cleanup materials as hazardous waste.

Disposal:
  • All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[14]

  • A common method for disposal is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[10]

References

  • PubChem. This compound.
  • Carl ROTH. Safety data sheet. Carl ROTH GmbH + Co. KG. [Link]
  • Cenmed.
  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • PubChemLite. This compound (C11H9ClN2O3). Université du Luxembourg. [Link]

Sources

Spectroscopic Data of 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative of significant interest in medicinal chemistry and drug development. Quinazolines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including several approved pharmaceuticals.[1][2] This particular compound, identified by the CAS Number 230955-75-6, is notably recognized as a key intermediate in the synthesis of various kinase inhibitors and is also classified as an impurity in the manufacturing of the anti-cancer drug Gefitinib, where it is denoted as Gefitinib Impurity X.[3]

The precise characterization of such compounds is paramount for ensuring the purity, safety, and efficacy of final pharmaceutical products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic intermediates and impurities like this compound.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed analysis of its NMR, MS, and IR spectra, along with insights into the experimental methodologies for data acquisition.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

MS_Fragmentation parent [M+H]⁺ m/z = 253.04 frag1 Loss of Acetyl group (-C₂H₂O) m/z = 211.03 parent->frag1 - CH₂CO frag2 Loss of CO (-28 Da) m/z = 183.03 frag1->frag2 - CO

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Physicochemical Profile of 4-Chloro-7-methoxyquinazolin-6-yl acetate

A molecule's structure is the primary determinant of its physical properties. This compound is a multi-functionalized quinazoline with the following key attributes:

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₃PubChem[3]
Molecular Weight 252.65 g/mol PubChem[3]
Predicted XlogP 2.2PubChem[3]
Appearance SolidSigma-Aldrich[4]

The predicted XlogP value of 2.2 suggests a moderate lipophilicity, which implies that the compound may have limited aqueous solubility. The presence of multiple functional groups, however, complicates a simple prediction.

Caption: Chemical structure of this compound.

Theoretical Solubility Considerations: A Functional Group Analysis

The solubility of this compound is a composite of the contributions from its quinazoline core and its substituents. The "like dissolves like" principle is a foundational concept here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5]

  • Quinazoline Core: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is aromatic and relatively non-polar. However, the nitrogen atoms can act as hydrogen bond acceptors, imparting some degree of polarity.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the molecule's overall lipophilicity, which generally decreases aqueous solubility.[6]

  • Methoxy Group (-OCH₃): The methoxy group is a polar functional group. The oxygen atom can act as a hydrogen bond acceptor, which can enhance solubility in polar protic solvents like water and alcohols.[7][8]

  • Acetate Group (-OCOCH₃): The acetate group is also polar and contains a carbonyl oxygen that can accept hydrogen bonds. Generally, acetate salts are known to be soluble in water.[9][10]

The interplay of these functional groups will dictate the compound's solubility in a given solvent. In aqueous media, the polar methoxy and acetate groups will promote dissolution, while the chloro group and the largely hydrophobic quinazoline core will oppose it. In polar aprotic solvents like DMSO and DMF, the compound is likely to exhibit good solubility due to favorable dipole-dipole interactions. In non-polar solvents such as hexane, the solubility is expected to be low.

Solubility_Factors cluster_molecule This compound cluster_properties Influence on Solubility cluster_solvents Predicted Solubility Quinazoline Quinazoline Core Hydrophobicity Increases Hydrophobicity Quinazoline->Hydrophobicity Chloro Chloro Group Chloro->Hydrophobicity Methoxy Methoxy Group HBA Hydrogen Bond Acceptor Methoxy->HBA Polarity Increases Polarity Methoxy->Polarity Acetate Acetate Group Acetate->HBA Acetate->Polarity Aqueous Low to Moderate Aqueous Solubility Hydrophobicity->Aqueous decreases NonPolar Low Solubility in Non-Polar Solvents Hydrophobicity->NonPolar increases HBA->Aqueous increases Polarity->Aqueous increases PolarAprotic Good Solubility in Polar Aprotic Solvents Polarity->PolarAprotic increases

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

To obtain reliable quantitative data, experimental determination of solubility is essential. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[1]

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11] It measures the concentration of a compound in a saturated solution that is formed rapidly upon addition of a DMSO stock solution to an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to occur.[12]

  • Analysis: Determine the solubility by nephelometry (light scattering) or by filtering the solutions and measuring the UV absorbance of the filtrate.[1][13]

Thermodynamic (Shake-Flask) Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for later-stage drug development and formulation.[14]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.45 µm filter).[16]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC.[17]

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Kinetic Kinetic Solubility: Add stock to buffer, incubate 1-2h Stock->Kinetic Solid Weigh Excess Solid Compound Thermo Thermodynamic Solubility: Add solid to solvent, equilibrate 24-48h Solid->Thermo Nephelometry Nephelometry/UV Kinetic->Nephelometry Separation Centrifugation/Filtration Thermo->Separation Kinetic_Sol Kinetic Solubility Value Nephelometry->Kinetic_Sol HPLC HPLC Analysis Separation->HPLC Thermo_Sol Thermodynamic Solubility Value HPLC->Thermo_Sol

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for accurately quantifying the concentration of a dissolved compound in solubility studies.[17]

Protocol:

  • Instrument Setup: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Set the UV detector to a wavelength where the compound has maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the sample. This concentration represents the thermodynamic solubility.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as µg/mL or µM. It is crucial to specify the conditions under which the solubility was determined, including the solvent system, pH, temperature, and incubation time.

Example Data Table:

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
DMF25

Conclusion

References

  • Fiveable. Methoxy Definition. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • PubChem.
  • ResearchGate. The role of the methoxy group in approved drugs. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Platforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]
  • Phenomenex. HPLC Testing Procedure. [Link]
  • Chemistry Steps. Solubility of Organic Compounds. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
  • Journal of Chemical Education.
  • KNAUER. Good HPLC Practice Guide. [Link]
  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
  • Ingenta Connect.
  • University of Calgary. Solubility of Organic Compounds. [Link]
  • ASHP. Functional Group Characteristics and Roles. [Link]
  • Pharmaceutical Sciences.
  • Solubility of Things.
  • Chemistry LibreTexts. 2.5: Physical properties of organic compounds. [Link]
  • PubMed Central. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
  • ACS Publications.
  • TutorChase. How do functional groups affect solubility in organic compounds? [Link]
  • PubMed. Influence of functional groups on drug solubility using choline chloride-based deep eutectic solvents. [Link]
  • PubChemLite.
  • ResearchGate. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
  • Wikipedia. Chloroform. [Link]
  • Samagra. Haloalkanes and Haloarenes. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the preparation of several tyrosine kinase inhibitors (TKIs), most notably Gefitinib. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for achieving high-purity target compounds.

Introduction: Significance of this compound in Medicinal Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 4-anilinoquinazoline derivatives have demonstrated significant efficacy as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the proliferation of cancer cells. Gefitinib, an approved therapeutic for non-small cell lung cancer, exemplifies the clinical importance of this class of compounds.

The synthesis of Gefitinib and related TKIs often proceeds through a convergent approach where the quinazoline core is first assembled and subsequently coupled with the appropriate aniline moiety. This compound serves as a critical building block in this process. The chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution with anilines, while the acetate group at the 6-position acts as a protecting group for the phenol, which is later deprotected to allow for the introduction of the morpholinopropoxy side chain characteristic of Gefitinib. The 7-methoxy group is a crucial feature for binding to the ATP pocket of the EGFR kinase domain.

This guide will delineate a well-established synthetic route, providing not only a step-by-step protocol but also the underlying chemical principles that govern each transformation.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is typically achieved from a more readily available precursor, 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one. The overall transformation involves the conversion of a quinazolinone to a 4-chloroquinazoline, a common and effective strategy in quinazoline chemistry.

Chlorination of the Quinazolinone Core

The key transformation is the chlorination of the 4-oxo position of the quinazolinone ring. This is typically accomplished using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

The reaction is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent electrophile that facilitates the activation of the amide.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
6-Acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one234.22≥98%Major suppliers
Thionyl chloride (SOCl₂)118.97≥99%Major suppliers
N,N-Dimethylformamide (DMF)73.09AnhydrousMajor suppliers
Acetonitrile (ACN)41.05AnhydrousMajor suppliers
Dichloromethane (DCM)84.93ACS GradeMajor suppliers
Ice--
Water18.02Deionized
Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start 6-Acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one reagents SOCl₂, DMF (cat.) Acetonitrile, Reflux start->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one (23.4 g, 100 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask. With stirring, add thionyl chloride (20.3 g, 150 mmol) dropwise at room temperature.[1] A slight exotherm may be observed.

  • Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylformamide (0.5 mL) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-75°C) and maintain for 4-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice water (500 mL) with vigorous stirring. This will quench the excess thionyl chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).[1]

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield a pale yellow solid. A patent suggests a yield of approximately 96.3% with a purity of 98.81%.[1]

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol
Appearance Pale yellow solid
Purity (HPLC) ≥98%
¹H NMR Consistent with the structure of this compound.
Mass Spectrometry [M+H]⁺ at m/z 253.0

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The quenching step is exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated area.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Monitor the reaction by TLC. If starting material persists, extend the reaction time or slightly increase the temperature. Use freshly opened reagents.
Low Yield Inefficient extraction. Loss of product during work-up or purification.Ensure complete extraction by performing multiple extractions. Be careful during the quenching and washing steps to avoid product loss.
Impure Product Incomplete reaction. Side reactions. Inadequate purification.Optimize reaction conditions to minimize side products. Ensure thorough washing to remove impurities. Recrystallize carefully.

Subsequent Transformations: Pathway to Gefitinib

The synthesized this compound is a versatile intermediate. For the synthesis of Gefitinib, the next step involves a nucleophilic aromatic substitution reaction with 3-chloro-4-fluoroaniline.[2]

Gefitinib Synthesis start This compound reagent1 3-Chloro-4-fluoroaniline Isopropanol, Reflux start->reagent1 intermediate1 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate reagent1->intermediate1 reagent2 Hydrolysis (e.g., NH₃/MeOH) intermediate1->reagent2 intermediate2 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol reagent2->intermediate2 reagent3 4-(3-Chloropropyl)morpholine Base (e.g., K₂CO₃), DMF intermediate2->reagent3 product Gefitinib reagent3->product

Caption: Subsequent steps in the synthesis of Gefitinib.

This subsequent reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures. The resulting intermediate, 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate, can then be deprotected and alkylated to afford the final Gefitinib product.[3][4]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development projects targeting tyrosine kinases.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan J. Chem.
  • WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof. (n.d.). Google Patents.
  • Ming, Y., You, Z., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1500–1508.
  • Gefitinib - New Drug Approvals. (2015, June 15). Google Sites.
  • CN104193717A - Preparation method of gefitinib intermediate. (n.d.). Google Patents.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for ensuring the quality of downstream active pharmaceutical ingredients (APIs). The described method utilizes a C18 stationary phase with a UV detector, providing high resolution and sensitivity. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1] Furthermore, forced degradation studies confirm the method's ability to resolve the parent analyte from its degradation products, establishing its utility for stability testing in drug development and quality control environments.

Introduction and Scientific Rationale

This compound (CAS No. 230955-75-6) is a substituted quinazoline derivative.[2][3] The quinazoline scaffold is a foundational structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as anticancer agents.[4][5] As a critical starting material or intermediate, the purity of this compound must be rigorously controlled to prevent the introduction of impurities into the final drug product.

The development of a validated analytical method is a cornerstone of pharmaceutical quality assurance, ensuring that data is reliable, reproducible, and fit for its intended purpose.[6][7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and adaptability. This note provides a comprehensive guide for researchers and quality control analysts to implement a ready-to-use HPLC method for this specific analyte.

Method Rationale:

  • Reverse-Phase Chromatography: The analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar C18 stationary phase with a polar mobile phase.

  • Isocratic Elution: For routine quality control, an isocratic method using a fixed mobile phase composition provides simplicity, robustness, and faster run times compared to a gradient method.

  • UV Detection: The quinazoline ring system contains a strong chromophore, allowing for sensitive detection at a specific UV wavelength (e.g., 254 nm), a common wavelength for this class of compounds.

Experimental Workflow and Instrumentation

The overall workflow for the analysis is depicted below, from initial sample handling through to data interpretation and reporting.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (Acetonitrile/Water) A->B D HPLC System Equilibration C Sonication & Filtration (0.45 µm Syringe Filter) B->C C->D E System Suitability Test (SST Injection) D->E G Chromatogram Integration (Peak Area Measurement) F Sample Analysis (Inject Standard & Samples) E->F F->G H Quantification (External Standard Method) G->H I Report Generation H->I

Figure 1: General experimental workflow for the HPLC analysis of this compound.

Instrumentation
  • HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Agilent MassHunter or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath

  • Syringe Filters: 0.45 µm, PTFE or Nylon.

Reagents and Materials
  • This compound reference standard (>97% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid, analytical grade.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Detailed Analytical Protocol

Chromatographic Conditions

The method was optimized to achieve a symmetric peak shape and adequate retention for the main analyte, ensuring separation from potential impurities.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentC18 chemistry provides excellent retention for moderately polar compounds. The column dimensions offer a good balance of speed and resolution.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidACN provides good peak shape. Formic acid is added to control the pH, suppress silanol interactions, and improve peak symmetry.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection UV at 254 nmQuinazoline derivatives exhibit strong absorbance at this wavelength, providing high sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used for all dilutions to ensure compatibility with the mobile phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh an appropriate amount of the test sample, expected to contain 10 mg of the analyte, into a 100 mL volumetric flask. Dissolve in diluent, sonicate, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation process ensures that the analytical results are accurate, precise, and reliable.[9][10]

G center Validated Analytical Method spec Specificity (Discrimination from impurities) center->spec lin Linearity (Proportional response) center->lin acc Accuracy (% Recovery) center->acc prec Precision (Repeatability & Intermediate) center->prec loq LOQ (Lowest quantifiable amount) center->loq lod LOD (Lowest detectable amount) center->lod rob Robustness (Resilience to small changes) center->rob

Figure 2: Key parameters for analytical method validation as per ICH guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[9] A forced degradation study was conducted to demonstrate this.

Protocol:

  • Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1N NaOH at 80°C for 2 hours.[11][12]

  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Procedure: After degradation, neutralize the acid/base samples, dilute to the target concentration (10 µg/mL), and inject into the HPLC system.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and there is no interference at the analyte's retention time in the blank.

Linearity

Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine based on the signal-to-noise ratio.

  • LOD is typically where the S/N ratio is 3:1.

  • LOQ is the concentration where the S/N ratio is 10:1.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Protocol:

  • Intentionally make small variations to the method parameters and assess the impact on the results.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the results should not be significantly affected by the changes.

Results and Data Presentation

The following tables present representative data from the method validation experiments.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N ≥ 2000 7850

| %RSD of Peak Area | ≤ 1.0% (for n=5) | 0.45% |

Table 2: Summary of Method Validation Results

Parameter Result
Linearity (5-15 µg/mL) r² = 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD) Repeatability: 0.68%, Intermediate: 0.85%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity No interference from degradants observed.

| Robustness | Passed for all tested variations. |

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The comprehensive validation demonstrates that the method is linear, accurate, precise, specific, and robust, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The stability-indicating nature of the assay ensures that any potential degradation of the intermediate can be effectively monitored over time.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. [Link]
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies, 29(16), 2349-2357. [Link]
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [Link]
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006).
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (1993). PubMed. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). Profound. [Link]
  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006). Taylor & Francis Online. [Link]
  • Analytical method validation: A brief review. (2015). Journal of Pharmacy Research, 9(6), 366-373. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review, 10(8), 1-8. [Link]
  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2015).
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2016). National Institutes of Health (NIH). [Link]
  • 4-Chloro-7-methoxyquinazolin-6-yl acet

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Gefitinib and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the anti-cancer drug Gefitinib from its process-related impurities and degradation products. The developed method is crucial for quality control in bulk drug manufacturing and formulation development. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, and a comprehensive protocol for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines is provided.

Introduction: The Criticality of Impurity Profiling for Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer.[1] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time (degradation products).[2] Therefore, a robust analytical method capable of separating and quantifying Gefitinib from all potential impurities is a regulatory prerequisite and a cornerstone of quality assurance.[2]

This guide provides a comprehensive HPLC method that is not only effective for routine quality control but is also stability-indicating. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, a critical requirement for assessing the stability of the drug under various environmental conditions.[3][4]

Method Development and Rationale

The primary objective was to develop a single HPLC method capable of resolving Gefitinib from its known process impurities and any degradation products that may form under stress conditions. The selection of each parameter was based on the physicochemical properties of Gefitinib and its impurities.

Column Selection: The Foundation of Separation

A reversed-phase C8 column was selected for this method. While C18 columns are also effective, the C8 stationary phase often provides a different selectivity and can be advantageous for separating compounds with moderate polarity like Gefitinib and its impurities. The shorter alkyl chain of the C8 phase can reduce the retention of highly hydrophobic compounds, leading to shorter run times and sharper peaks. An Inertsil C8 (250 x 4.6 mm, 5 µm) column was found to provide optimal resolution and peak shape.[5][6][7]

Mobile Phase Optimization: Driving the Separation

A gradient elution was chosen to ensure the separation of impurities with a wide range of polarities. A mobile phase consisting of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.

  • Aqueous Phase (Mobile Phase A): 50 mM Ammonium Acetate. Ammonium acetate is a volatile buffer, making it suitable for methods that may be transferred to LC-MS for impurity identification. The pH of the mobile phase is a critical parameter affecting the retention and peak shape of ionizable compounds like Gefitinib. A pH of around 5.0 was found to be optimal for good peak symmetry.[2][8]

  • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. It provides good peak shape and resolution for a wide range of compounds.[5][6][8]

The gradient program was optimized to ensure adequate separation of all known impurities from the main Gefitinib peak and from each other.

Detection Wavelength: Maximizing Sensitivity

The UV spectrum of Gefitinib shows significant absorbance at multiple wavelengths. A detection wavelength of 300 nm was chosen as it provides a good response for both Gefitinib and its major impurities, ensuring sensitive detection.[5][6][7] A photodiode array (PDA) detector is recommended to monitor peak purity and to identify any co-eluting peaks.[2][5][8]

Detailed HPLC Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and PDA detector.[5]
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[5][6][7]
Mobile Phase A 50 mM Ammonium Acetate in water[5][6]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min[5][6]
Column Temperature 50°C[5][6]
Detection Wavelength 300 nm[5][6][7]
Injection Volume 10 µL
Run Time 45 minutes[5]
Diluent Acetonitrile and water (70:30 v/v)[3]
Preparation of Solutions
  • Mobile Phase A (50 mM Ammonium Acetate): Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the Gefitinib sample (bulk drug or crushed tablets) into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[5]

  • Impurity Stock Solution: Prepare individual stock solutions of known impurities at a concentration of about 100 µg/mL in the diluent.

  • Spiked Sample Solution (for specificity): Prepare a sample solution of Gefitinib at the target concentration (e.g., 1000 µg/mL) and spike it with known impurities at the desired level (e.g., 0.15% of the Gefitinib concentration).[5]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5]

  • Procedure:

    • Inject the diluent (blank), a standard solution of Gefitinib, and a spiked sample solution containing Gefitinib and its known impurities.

    • Perform forced degradation studies to generate potential degradation products.[5]

      • Acid Degradation: Treat the sample solution with 1 N HCl at 65°C for 2 hours.[5]

      • Base Degradation: Treat the sample solution with 1 N NaOH at 65°C for 2 hours.[5]

      • Oxidative Degradation: Treat the sample solution with 6% H₂O₂ at room temperature for 2 hours.[5]

      • Thermal Degradation: Expose the solid drug substance to 65°C for 24 hours.[5]

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for a specified period.

    • Analyze the stressed samples using the developed HPLC method with a PDA detector.

  • Acceptance Criteria: The method is considered specific if there is no interference from the blank at the retention time of Gefitinib and its impurities. The peak purity of Gefitinib should be assessed in the presence of its impurities and degradation products, and the resolution between Gefitinib and any adjacent peak should be greater than 2.0.[5]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Procedure: Prepare a series of at least five concentrations of Gefitinib and its impurities ranging from the limit of quantification (LOQ) to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Procedure: Perform recovery studies by spiking a placebo (or a sample of the drug product) with known amounts of Gefitinib and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for the impurities.[2][8]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days, by two different analysts, and on two different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for the assay of Gefitinib and ≤ 10.0% for the impurities.[8]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Procedure: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[1]

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantification of impurities at the reporting threshold (typically 0.05%).[5][6]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between Gefitinib and adjacent peaks ≥ 2.0
%RSD for replicate injections of the standard ≤ 2.0%

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of Gefitinib and its impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Samples & Standards prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->sys_suit sys_suit->analysis If Pass integration Peak Integration & Identification analysis->integration quantification Quantify Impurities & Assay integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of Gefitinib and its impurities.

Conclusion

The HPLC method detailed in this application note is a robust, reliable, and stability-indicating method for the separation and quantification of Gefitinib and its impurities. The comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated environment. This method will be a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Gefitinib.

References

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. (URL: [Link])
  • Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography.
  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Scitechnol. (URL: [Link])
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. (URL: [Link])
  • Typical chromatogram of forced degradation study of gefitinib.
  • Typical chromatogram of gefitinib spiked with 25 ppm of each impurity.
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic. (URL: [Link])
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences. (URL: [Link])
  • A New stability indicating RP-HPLC method for the estimation of Gefitinib tablets using an ion pairing agent. ProQuest. (URL: [Link])
  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies.
  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scirp.org. (URL: [Link])

Sources

Application Note: A Robust UPLC Method for the Analysis of 4-Chloro-7-methoxyquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis and purity determination of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This compound is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] The developed method utilizes reversed-phase chromatography on a C18 stationary phase, offering excellent peak shape, resolution, and rapid analysis times suitable for high-throughput environments in research, development, and quality control.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₁H₉ClN₂O₃, Molecular Weight: 252.65 g/mol ) is an aromatic heterocyclic compound.[1][2] Its analysis is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs) derived from it. The primary objective of this work was to develop a selective, precise, and rapid UPLC method for its analysis.

Analyte Physicochemical Properties & Method Strategy

The decision-making process for method development was guided by the molecule's inherent properties:

  • Structure and Polarity: The quinazoline core, combined with chloro, methoxy, and acetate functional groups, results in a molecule of moderate hydrophobicity. The predicted octanol-water partition coefficient (XlogP) is approximately 2.2, making it an ideal candidate for reversed-phase liquid chromatography (RP-LC).[1][3] In RP-LC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules are retained more strongly on the column.[4]

  • UV Absorbance: The conjugated aromatic quinazoline ring system contains strong chromophores, allowing for sensitive detection using UV spectrophotometry. A photodiode array (PDA) detector is recommended to monitor peak purity and confirm identity via UV spectra.

  • Efficiency Requirement: UPLC technology was selected over traditional HPLC to leverage its high efficiency, speed, and reduced solvent consumption, which are achieved by using columns packed with sub-2 µm particles.[5]

Selection of Chromatographic Conditions
  • Stationary Phase: An ACQUITY UPLC® BEH C18 column was chosen. C18 columns are widely applicable for a broad range of compound classes and are a standard for method development.[6] The Ethylene Bridged Hybrid (BEH) particle technology ensures excellent peak shape for basic compounds and enhanced stability across a wide pH range.[6]

  • Mobile Phase: A combination of water and acetonitrile (ACN) was selected. ACN is generally preferred over methanol in UPLC due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[7] A buffer is necessary to control the mobile phase pH, ensuring consistent ionization of the analyte and, consequently, reproducible retention times. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry if hyphenation is desired.

  • Gradient Elution: A gradient elution program was developed to ensure the elution of the main analyte peak with a good peak shape and to separate it from any potential, more or less polar, impurities within a short run time.

Experimental Protocol

Materials, Reagents, and Instrumentation
Item Description/Specification
Analyte This compound Reference Standard (>97% purity)[8]
Solvent A 10 mM Ammonium Acetate in Water (LC-MS Grade)
Solvent B Acetonitrile (ACN, LC-MS Grade)
Diluent Acetonitrile/Water (50:50, v/v)
UPLC System Waters ACQUITY UPLC® H-Class System or equivalent
Detector ACQUITY UPLC® PDA or TUV Detector
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Data System Waters Empower® 3 Chromatography Data Software
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate): Accurately weigh 0.771 g of ammonium acetate and dissolve in 1 L of high-purity water. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.05 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.

UPLC Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

Parameter Condition
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2.0 µL
Detection UV at 254 nm
Run Time 5.0 minutes
Gradient Time (min)
0.0
3.0
3.5
3.6
5.0
Analytical Workflow

The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard (0.05 mg/mL) sst_run Perform System Suitability Test (5 Replicate Injections) prep_standard->sst_run prep_mobile Prepare Mobile Phases (A and B) instrument_setup Instrument Setup (Install Column, Purge System) prep_mobile->instrument_setup prep_sample Prepare Sample (Dilute in 50:50 ACN:H2O) sample_run Inject Sample(s) prep_sample->sample_run equilibrate Equilibrate System (Initial Conditions, ~10 min) instrument_setup->equilibrate equilibrate->sst_run sst_run->sample_run If SST Passes integrate Integrate Chromatograms sample_run->integrate sst_check Verify SST Results (Check Acceptance Criteria) integrate->sst_check quantify Quantify Analyte & Assess Purity sst_check->quantify If SST Passes report Generate Final Report quantify->report

Caption: UPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

To ensure the validity and reliability of the analytical system, a System Suitability Test (SST) must be performed before sample analysis. This is achieved by making five replicate injections of the Working Standard Solution (0.05 mg/mL). The acceptance criteria are detailed below.

Parameter Acceptance Criteria Rationale
Retention Time (RT) RSD ≤ 1.0%Ensures system precision and stability.
Peak Area RSD ≤ 2.0%Demonstrates injection and detector precision.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms good peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 10,000Verifies the efficiency of the chromatographic column.

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak at a retention time of approximately 2.1 minutes. A representative chromatogram would show a well-resolved peak at the target retention time, baseline-separated from any solvent front disturbances or potential impurities. The gradient is designed to elute early, non-polar impurities before the main peak and any highly retained impurities after, ensuring a comprehensive purity profile within a 5-minute total run time. The choice of 40 °C for the column temperature helps to reduce system backpressure and improve peak shape by lowering mobile phase viscosity.

Conclusion

The UPLC method detailed in this application note provides a rapid, sensitive, and reliable tool for the quality assessment of this compound. The method is characterized by its short run time, excellent peak symmetry, and high efficiency, making it perfectly suited for routine analysis in a drug development or manufacturing setting. The established System Suitability Test criteria ensure that the method generates trustworthy and reproducible results on a day-to-day basis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters.
  • Waters Corporation. (2017, August 3). What's the Best Column for Polar Compound Retention? Waters Blog.
  • LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds. LabRulez.
  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Waters.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Foley, J. P., & May, W. E. (1987). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 59(1), 110-115.
  • Stoll, D. R. (2021, May 1). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America.
  • Halász, I., & Horváth, C. (1963). Investigation of aromatic hydrocarbons by reversed phase HPLC. Analytical Chemistry, 35(4), 499-505.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
  • PubChemLite. (n.d.). This compound (C11H9ClN2O3). PubChemLite.
  • Lehtorinne, E. (2011). A Systematic Approach Towards UPLC® Method Development. LabRulez.
  • Głowacka, J., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1388-1397.

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Quinazoline Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative analysis of quinazoline-based compounds in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate quantification crucial in drug discovery and development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from sample preparation to data analysis. The protocol emphasizes the rationale behind experimental choices to ensure scientific integrity and generate reliable, reproducible data compliant with regulatory expectations.[4][5][6][7]

Introduction: The Quinazoline Scaffold in Drug Development

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with applications as anticancer, antiviral, and antihypertensive drugs.[2][3] The efficacy and safety of these potential drugs are directly linked to their pharmacokinetic (PK) and toxicokinetic (TK) profiles. Therefore, a robust and validated bioanalytical method for their quantification in biological fluids is paramount for regulatory submissions.[4][5][7]

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[8][9] This application note details a comprehensive LC-MS/MS workflow, designed to be both a practical guide and a framework for developing methods for novel quinazoline derivatives.

Methodological Framework: A Self-Validating System

The credibility of any bioanalytical data hinges on the validation of the method used to generate it. This protocol is designed in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring the data's integrity and acceptability for regulatory review.[4][5][6][7] The core tenets of this method are selectivity, sensitivity, accuracy, precision, and stability.

Experimental & Data Integrity Workflow

The overall process, from sample receipt to final data reporting, follows a logical and traceable path to ensure data quality.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation G cluster_core Core Parameters cluster_matrix Matrix & Stability Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Sources

Application Note & Protocols: Evaluating Quinazoline-Based Scaffolds in Kinase Inhibition Assays Using 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1][2] This document provides a comprehensive guide for researchers on how to evaluate the kinase inhibitory potential of quinazoline-based compounds, using 4-Chloro-7-methoxyquinazolin-6-yl acetate as a representative chemical probe. While typically a synthetic intermediate, this compound possesses the core structural features necessary to illustrate the principles of screening for ATP-competitive kinase inhibitors. We present the scientific rationale for targeting kinases with this scaffold, detailed physicochemical properties of the compound, and a robust, step-by-step protocol for an in vitro kinase inhibition assay using the highly sensitive ADP-Glo™ luminescence platform.

Introduction: The Significance of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Among the most successful chemical scaffolds for this purpose is the quinazoline ring system.[5][6]

Quinazoline-based inhibitors, such as gefitinib and erlotinib, are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7] Their efficacy stems from the scaffold's ability to mimic the purine ring of ATP, allowing it to bind with high affinity to the ATP-binding pocket in the kinase domain.[6] This competitive inhibition blocks the phosphotransfer reaction, thereby shutting down downstream signaling pathways that promote cell proliferation and survival.[5]

The subject of this guide, this compound, serves as an excellent model for this class of compounds. Its core structure contains the essential quinazoline nitrogen atoms (N-1 and N-3) that form key hydrogen bonds within the kinase hinge region.[6] The 4-chloro position is a critical reactive handle, often displaced by an aniline moiety in advanced inhibitors to enhance potency and selectivity.[2] By testing this foundational scaffold, researchers can establish baseline activity and understand the structure-activity relationships (SAR) as further modifications are made.

Compound Profile: this compound

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay results.

PropertyValueSource
CAS Number 230955-75-6[8]
Molecular Formula C₁₁H₉ClN₂O₃[8][9]
Molecular Weight 252.65 g/mol [8][9]
Physical Form Solid[9]
Purity Typically ≥96%[9]
InChIKey VWBHHSJRPOSFGG-UHFFFAOYSA-N[8]
Storage Store at 2-8°C (Refrigerator)

Solubility: It is critical to ensure the compound is fully dissolved for the assay. While specific solubility data is limited, compounds of this class are typically soluble in DMSO. A stock solution of 10-50 mM in 100% DMSO is recommended. The final DMSO concentration in the assay should be kept constant and ideally below 1% to minimize solvent effects on kinase activity.[10]

Mechanism of Action: ATP-Competitive Inhibition

The primary hypothesis for the mechanism of action of quinazoline scaffolds is competitive inhibition at the ATP-binding site of the kinase.

G Inhibitor 4-Chloro-7-methoxy- quinazolin-6-yl acetate Kinase Kinase Inhibitor->Kinase Competitively Binds (Blocks ATP Binding) ATP ATP ATP->Kinase Binds Substrate Substrate Kinase->Substrate Binds Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases

As shown in Figure 1, the kinase enzyme normally binds both ATP and its protein or peptide substrate to catalyze the transfer of a phosphate group. The quinazoline inhibitor directly competes with ATP for this binding pocket. The planar ring system fits into the adenine-binding region, and key hydrogen bonds are formed, anchoring the inhibitor in place and physically occluding ATP. This prevents the kinase from performing its catalytic function, leading to a measurable decrease in product (ADP and phosphorylated substrate) formation.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., EGFR). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12][13]

Required Materials
  • Test Compound: this compound

  • Kinase: Recombinant human EGFR kinase (or other target kinase)

  • Substrate: Suitable peptide substrate for the target kinase (e.g., Poly(Glu,Tyr) 4:1)

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)[11]

  • Reagents: ATP, Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), 100% DMSO, UltraPure Water[10]

  • Hardware: 384-well low-volume white assay plates, multichannel pipettes, plate shaker, luminometer

Experimental Workflow

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Luminescent Detection A1 Prepare 10 mM Inhibitor Stock in 100% DMSO A2 Create Serial Dilution Series of Inhibitor (e.g., 11-point) A3 Prepare Kinase/Substrate Master Mix in Assay Buffer A4 Prepare ATP Solution (2x final concentration) B3 Initiate Reaction by Adding ATP (Final [ATP] ≈ Km) A4->B3 B1 Dispense Inhibitor Dilutions and Controls to 384-well Plate B2 Add Kinase/Substrate Mix to all wells B1->B2 B2->B3 B4 Incubate at 30°C for 60 min with gentle shaking B3->B4 C1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B4->C1 C2 Incubate at RT for 40 min C1->C2 C3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C2->C3 C4 Incubate at RT for 30 min C3->C4 C5 Read Luminescence (RLU) on Plate Reader C4->C5

Step-by-Step Procedure

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in 100% DMSO. c. Prepare intermediate dilutions of this series in kinase assay buffer. The final DMSO concentration in the assay must not exceed 1%.[10] d. Include two controls: a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank control.[14]

2. Assay Reaction (5 µL final volume): a. Add 1 µL of the diluted test inhibitor or DMSO control to the appropriate wells of a 384-well plate. b. Prepare a 2.5x master mix of the kinase and substrate in kinase assay buffer. Add 2 µL of this mix to each well. c. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10] d. Seal the plate, mix gently, and incubate at 30°C for 60 minutes. Ensure the reaction stays within the linear range, which may require optimization.

3. ADP Detection: a. After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[15] b. Incubate the plate at room temperature for 40 minutes.[16] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[12] d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

4. Data Acquisition and Analysis: a. Measure the luminescence (Relative Light Units, RLU) using a plate reader. b. Subtract the average RLU of the "no enzyme" control from all other measurements. c. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_DMSO_Control)) d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

Interpretation and Best Practices

  • IC₅₀ Value: The IC₅₀ represents the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC₅₀ value indicates a more potent compound.

  • Dose-Response Curve: A steep and complete sigmoidal curve is indicative of a well-behaved, specific inhibition mechanism. A shallow or incomplete curve may suggest artifacts such as compound aggregation, non-specific inhibition, or solubility issues.

  • ATP Concentration: Since this compound is a putative ATP-competitive inhibitor, its apparent IC₅₀ value will be highly dependent on the ATP concentration in the assay. Always report the ATP concentration used alongside the IC₅₀ value.

  • Selectivity Profiling: To understand the inhibitor's specificity, it is crucial to test it against a panel of other kinases. The ADP-Glo™ platform is well-suited for this type of selectivity profiling.[11] This helps identify potential off-target effects and provides a more complete picture of the compound's biological activity.

By following this detailed guide, researchers can robustly and accurately assess the inhibitory potential of this compound and other novel quinazoline-based molecules, paving the way for the development of next-generation targeted therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • ADP-Glo™ Kinase Assay. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
  • Technologies to Study Kinases. (n.d.). East Port Praha.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
  • Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. (n.d.). Benchchem.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC - NIH.
  • Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3. (n.d.). Benchchem.
  • In vitro kinase assay. (2023). Protocols.io.
  • Kinase assays. (2020). BMG LABTECH.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • 4-Chloro-7-methoxyquinazolin-6-yl acet
  • This compound | C11H9ClN2O3 | CID 22022160. (n.d.). PubChem.
  • 230955-75-6|4-Chloro-7-methoxyquinazolin-6-yl acet
  • 4-Chloro-7-methoxyquinazolin-6-yl acet

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gefitinib and its process-related and degradation impurities. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and aligned with regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method development and validation process.

Introduction: The Critical Need for a Validated Method

Gefitinib, an anilinoquinazoline compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of certain types of non-small cell lung cancer.[1] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During synthesis and storage, various process-related impurities and degradation products can emerge.[2] Regulatory bodies, such as the US Food and Drug Administration (FDA), mandate the identification and quantification of these impurities to ensure patient safety.[3][4][5][6]

This application note details a robust, validated, and stability-indicating HPLC method capable of separating Gefitinib from its known related compounds and potential degradation products. A stability-indicating method is crucial as it can accurately measure the drug substance in the presence of its impurities, excipients, and degradants.

Method Development: A Scientifically Driven Approach

The development of a successful HPLC method is a systematic process involving the optimization of various chromatographic parameters. The primary goal is to achieve adequate resolution between the main analyte and all potential impurities with good peak shape and sensitivity.

Understanding the Analyte: Physicochemical Properties of Gefitinib

A thorough understanding of the physicochemical properties of Gefitinib is the foundation of method development. Gefitinib is a weakly basic compound with a pKa value that influences its retention behavior in reversed-phase chromatography. Its chemical structure contains a chromophore that allows for UV detection.

Chromatographic Conditions: Rationale and Optimization

The following chromatographic conditions were optimized to achieve the desired separation:

ParameterOptimized ConditionRationale
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity for the retention of Gefitinib and its related compounds. The specified column has demonstrated good separation for these analytes.[7]
Mobile Phase A: 130 mM Ammonium Acetate (pH 5.0) B: AcetonitrileA buffered mobile phase is essential to control the ionization of Gefitinib and its basic impurities, thereby ensuring consistent retention times and peak shapes. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest.[7]
Elution Mode GradientA gradient elution is employed to ensure the timely elution of both early and late-eluting impurities, providing a good overall separation within a reasonable run time.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and practical temperature for this type of analysis.
Detection Wavelength 250 nmThis wavelength provides good sensitivity for both Gefitinib and its known impurities, as determined by UV spectral analysis.[8][9]
Injection Volume 10 µLA small injection volume helps to minimize band broadening and improve peak shape.

Experimental Workflows

Method Development Workflow

The following diagram illustrates the systematic approach to developing the HPLC method for Gefitinib.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_final Final Method Analyte_Info Understand Analyte (pKa, Solubility, UV Spectra) Column_Selection Column Selection (C18, C8) Analyte_Info->Column_Selection Literature_Search Literature Search (Existing Methods) Literature_Search->Column_Selection Mobile_Phase Mobile Phase Optimization (Buffer, pH, Organic Modifier) Column_Selection->Mobile_Phase Gradient_Optimization Gradient Optimization (Elution Profile) Mobile_Phase->Gradient_Optimization Detection_Wavelength Wavelength Selection (PDA Detector) Gradient_Optimization->Detection_Wavelength Peak_Shape Peak Shape & Tailing Detection_Wavelength->Peak_Shape Resolution Resolution (Rs > 2) Peak_Shape->Resolution Sensitivity Sensitivity (S/N Ratio) Resolution->Sensitivity Final_Method Finalized & Documented Chromatographic Conditions Sensitivity->Final_Method

Sources

Application Notes & Protocols: 4-Chloro-7-methoxyquinazolin-6-yl Acetate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Role of a Key Intermediate

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs, particularly in oncology.[1] Its rigid, heterocyclic structure provides an excellent framework for positioning functional groups to interact with biological targets. Within this class, 4-anilinoquinazoline derivatives have emerged as a cornerstone for the development of potent Tyrosine Kinase Inhibitors (TKIs), including drugs that target the Epidermal Growth Factor Receptor (EGFR).[2]

This document provides a detailed guide to the synthesis, characterization, and application of 4-Chloro-7-methoxyquinazolin-6-yl acetate (CAS No: 230955-75-6), a highly functionalized and strategically important building block.[3][4][5] The intrinsic reactivity of this intermediate, particularly the electrophilic nature of the C4-position, makes it an indispensable precursor for creating diverse libraries of quinazoline-based compounds for drug discovery and development. We will explore its synthesis, properties, and a detailed protocol for its application in the synthesis of advanced intermediates for targeted therapies.

Physicochemical Properties & Spectroscopic Data

Accurate identification and confirmation of purity are paramount in multi-step organic synthesis. Below are the key properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 230955-75-6[3][5]
Molecular Formula C₁₁H₉ClN₂O₃[4][6][7]
Molecular Weight 252.65 g/mol [4][7]
Appearance Solid[7]
Purity Typically ≥96-97%[7]
Storage Refrigerator
InChIKey VWBHHSJRPOSFGG-UHFFFAOYSA-N[4]

Scientist's Note: While spectroscopic data from vendors is a useful starting point, it is imperative for researchers to acquire their own data (¹H NMR, ¹³C NMR, LC-MS) to validate the identity and purity of the starting material before committing it to a multi-step synthesis. Impurities, even in small amounts, can lead to complex side reactions and purification challenges downstream.

Synthesis Protocol: Preparation of this compound

The title compound is synthesized from its corresponding quinazolinone precursor through a chlorination reaction. This is a standard and robust transformation in heterocyclic chemistry.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate C Reaction Vessel (Anhydrous Conditions) A->C B Chlorinating Agent (e.g., SOCl₂, (COCl)₂, POCl₃) B->C D Chlorination Reaction (Heat, Inert Atmosphere) C->D Add dropwise E Work-up & Quenching (e.g., Ice-water) D->E Reaction complete F Isolation & Purification (Filtration, Recrystallization) E->F G This compound (Final Product) F->G

Caption: Workflow for the chlorination of the quinazolinone precursor.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the chlorination of quinazolinones.[8][9]

Materials:

  • 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (1.0 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (1.0 eq).

  • Reagent Addition: Suspend the starting material in anhydrous toluene (or DCM). Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Chlorination: While stirring under a nitrogen atmosphere, add thionyl chloride (or POCl₃) (5-10 eq) dropwise to the suspension. The addition may be exothermic.

    • Scientist's Note: The use of a vast excess of the chlorinating agent often serves as both reagent and solvent, driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and chlorinating agent) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess chlorinating agent.

    • Safety Precaution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford pure this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction is the linchpin in the synthesis of a vast number of kinase inhibitors.[1]

Mechanistic Insight

The electron-withdrawing nature of the quinazoline ring's nitrogen atoms makes the C4 position highly electron-deficient and thus susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate, and the departure of the chloride leaving group restores aromaticity.

Protocol: Synthesis of an Advanced Anilinoquinazoline Intermediate

This protocol demonstrates the coupling of the title compound with a substituted aniline, a key step in the synthesis of many EGFR inhibitors like Afatinib.[10][11][12]

Diagram: SNAr Reaction Scheme

G R1 This compound P1 4-Anilinoquinazoline Derivative R1->P1 c1 R1->c1 R2 Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) R2->P1 R2->c1 P2 HCl Cond Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Heat (Reflux) Cond->P1 c1->Cond

Caption: General scheme for the SNAr coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Isopropanol (IPA) or Acetonitrile

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.0-1.2 eq), and isopropanol.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture.

    • Scientist's Note: A non-nucleophilic organic base like DIPEA is often used to scavenge the HCl generated during the reaction without competing with the aniline nucleophile. An inorganic base like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1]

  • Reaction: Heat the mixture to reflux (approx. 82°C for isopropanol) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then water to remove excess reagents and salts.

  • Drying: Dry the purified solid under vacuum to yield the desired 4-anilinoquinazoline derivative. The acetate group remains intact under these conditions and can be carried forward or hydrolyzed in a subsequent step if the free phenol is required.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • BLD Pharm. This compound.
  • Pan, Y., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100335.
  • BenchChem. Application Notes and Protocols for the Use of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Cell-Based Assays.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.
  • PubChemLite. This compound (C11H9ClN2O3).
  • Sigma-Aldrich. This compound.
  • CymitQuimica. This compound.
  • Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 2(1), 1-8.
  • CymitQuimica. This compound.
  • Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 6836-6846.
  • Zhang, L., et al. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering.
  • Semantic Scholar. Figure 2 from Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.

Sources

In Vitro Evaluation of 4-Chloro-7-methoxyquinazolin-6-yl acetate Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic potential of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a novel quinazoline derivative. Quinazoline scaffolds are prevalent in a variety of clinically approved anticancer agents, often targeting key signaling molecules like epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1][2][3] The structural features of this compound, including the quinazoline core, a chloro-substituent, and methoxy and acetate groups, suggest a potential for biological activity that warrants a thorough cytotoxicological assessment.

The following protocols are designed to provide a robust framework for determining the compound's potency, elucidating its mechanism of cell death, and establishing a preliminary therapeutic window.

Foundational Principles: A Multi-Assay Approach to Cytotoxicity

A single assay is insufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, a multi-pronged approach is recommended, beginning with a broad assessment of cell viability and progressing to more mechanistic assays to discern the mode of cell death. This guide outlines a logical workflow encompassing three key assays:

  • MTT Assay: To quantify the impact on cell metabolic activity, providing a measure of cell viability and a preliminary IC50 (half-maximal inhibitory concentration) value.

  • Lactate Dehydrogenase (LDH) Assay: To assess cell membrane integrity, distinguishing between cytotoxic events that lead to membrane rupture and those that do not.

  • Apoptosis Assays: To investigate whether the compound induces programmed cell death, a desirable characteristic for many anticancer agents.

This tiered approach allows for a comprehensive understanding of the compound's cellular effects, from a general assessment of toxicity to a more nuanced understanding of its mechanism of action.

Experimental Workflow

The recommended experimental workflow for evaluating the cytotoxicity of this compound is depicted below. This workflow is designed to be adaptable to various cancer cell lines and research questions.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanistic Elucidation cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Assay (Determine IC50) Compound_Prep->MTT_Assay Cell_Culture Cell Line Selection & Culture Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) MTT_Assay->LDH_Assay Inform Dosing Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Inform Dosing Data_Analysis IC50 Calculation, Statistical Analysis MTT_Assay->Data_Analysis Viability Data LDH_Assay->Data_Analysis Cytotoxicity Data Apoptosis_Assay->Data_Analysis Apoptosis Data Conclusion Conclusion on Cytotoxicity & Mechanism Data_Analysis->Conclusion

Figure 1: A stepwise workflow for the in vitro cytotoxic evaluation of a novel compound.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of this compound across various cell lines.

Table 1: Example Cytotoxic Activity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma48[Insert Value]
HeLa Cervical Cancer48[Insert Value]
HepG2 Hepatocellular Carcinoma48[Insert Value]
A549 Lung Carcinoma48[Insert Value]
HCT116 Colon Carcinoma48[Insert Value]
PC-3 Prostate Cancer48[Insert Value]
WRL-68 Normal Liver48[Insert Value]

Note: The IC50 values are to be determined experimentally. The inclusion of a normal cell line (e.g., WRL-68) is crucial to assess the selectivity of the compound for cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well.[2]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2][5] Measure the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[7][9]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells treated with this compound as in the MTT assay

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Potential Signaling Pathways and Mechanistic Insights

Quinazoline derivatives have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt_BetaCatenin->Proliferation Quinazoline This compound Quinazoline->EGFR Quinazoline->PI3K_AKT Quinazoline->Wnt_BetaCatenin

Sources

Application Note: A Stepwise Experimental Protocol for the In Vitro Evaluation of Quinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved anticancer agents, particularly tyrosine kinase inhibitors (TKIs) that target aberrant signaling pathways in tumor cells.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel quinazoline derivatives in a cancer cell line context. We detail an integrated workflow, from initial cytotoxicity screening to elucidating the mechanism of action, emphasizing experimental causality, robust controls, and data integrity. The protocols herein are designed to be self-validating systems, ensuring that the generated data is reliable, reproducible, and provides a clear rationale for advancing lead compounds.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives have distinguished themselves as privileged structures in oncology. Their rigid, bicyclic nature allows for precise orientation of substituents to engage with the ATP-binding pocket of various kinases.[3] Clinically successful drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the therapeutic potential of this chemical class.[1][4] The primary goal of testing new quinazoline derivatives is often to identify compounds with improved potency, selectivity against cancer-specific targets (e.g., mutant EGFR), or the ability to overcome acquired resistance mechanisms.[2]

This application note outlines a logical progression of experiments to characterize these derivatives, starting with broad assessments of their impact on cell viability and culminating in specific assays to probe their molecular mechanism.

Foundational Steps: Ensuring Experimental Integrity

Before embarking on biological assays, meticulous preparation is paramount. The quality of your data is directly dependent on the integrity of your reagents and the health of your cell cultures.

Compound Management: From Powder to Plate

Most synthetic compounds, including quinazolines, are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the universal choice due to its high solubilizing power and compatibility with cell culture at low concentrations.

Protocol: Preparation of Compound Stock Solutions

  • Weighing: Accurately weigh the quinazoline derivative powder.

  • Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock, typically 10-20 mM.

  • Dissolution: Vortex thoroughly. If solubility is an issue, gentle warming (37°C) or brief sonication can be applied, but be mindful of potential compound degradation.[5]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]

Causality Explainer: Creating a high-concentration primary stock in 100% DMSO is crucial. Subsequent serial dilutions for dose-response experiments should also be performed in 100% DMSO before the final dilution into aqueous culture medium. This practice minimizes the risk of compound precipitation when transferring from an organic to an aqueous environment.[5][6] The final concentration of DMSO in the cell culture medium must be kept consistent across all treatments (including vehicle controls) and should ideally be ≤0.5% to avoid solvent-induced cytotoxicity.[7][8]

Cell Line Selection and Maintenance

The choice of cell lines is hypothesis-driven. For quinazolines targeting EGFR, for instance, one might select a panel including:

  • A549: A non-small cell lung cancer (NSCLC) line with wild-type EGFR.

  • NCI-H1975: An NSCLC line harboring the T790M resistance mutation in EGFR.[2]

  • MCF-7: A breast cancer line, often used as a control or to assess off-target effects.[9]

Protocol: Standard Cell Culture

  • Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath (~2 minutes).[10] Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[11]

  • Seeding: Transfer thawed cells into a pre-warmed complete growth medium. Centrifuge gently (e.g., 125 x g for 5-10 minutes) to pellet the cells and remove the DMSO-containing cryopreservation medium.[11] Resuspend the cell pellet in fresh medium and transfer to a culture flask.

  • Maintenance: Culture cells at 37°C in a humidified, 5% CO₂ incubator.[12] Change the medium every 2-3 days and subculture (passage) the cells once they reach ~80% confluence to maintain them in the exponential growth phase.[10]

  • Quality Control: Regularly test cultures for mycoplasma contamination.

Trustworthiness Pillar: Using healthy, exponentially growing cells is non-negotiable. Post-confluent or nutrient-deprived cells exhibit altered metabolism and signaling, which would confound the results of any viability or mechanistic assay. Adherence to best practices, such as those outlined in the ATCC Animal Cell Culture Guide, is essential.[11]

Experimental Workflow: From Phenotype to Mechanism

The following sequence of assays provides a comprehensive characterization of a quinazoline derivative's anticancer potential.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Fate Determination cluster_2 Phase 3: Mechanism of Action A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Assay (Annexin V/PI) A->B If cytotoxic C Cell Cycle Analysis (PI Staining) A->C If cytotoxic D Target Engagement Assay (Western Blot for p-EGFR) B->D C->D If cell cycle arrest G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS Ras EGFR->RAS P Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Phosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by a quinazoline derivative.

Conclusion

This application note provides a systematic, multi-faceted approach to characterize the in vitro anticancer properties of novel quinazoline derivatives. By progressing from broad phenotypic assays like MTT to specific mechanistic studies such as apoptosis, cell cycle, and Western blot analysis, researchers can build a comprehensive profile of their compounds. Adherence to the principles of experimental causality and the inclusion of robust, self-validating controls at each step are essential for generating high-quality, trustworthy data that can confidently guide drug development decisions.

References

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(6).
  • Cureus. (2025). An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents.
  • Flow Cytometry Facility, UC San Diego. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • Cell Culture & Assay Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • MDPI. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis.
  • Science Gateway. (n.d.). How to calculate IC50.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review.
  • World Journal of Pharmaceutical Research. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of....
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.

Sources

Application Notes and Protocols for the Preparation of 4-Chloro-7-methoxyquinazolin-6-yl acetate Reference Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of reference solutions of 4-Chloro-7-methoxyquinazolin-6-yl acetate. As a known impurity and synthetic intermediate in the manufacturing of pharmaceuticals such as Gefitinib, precise analytical standards are critical for quality control, impurity profiling, and pharmacokinetic studies. These application notes detail the chemical and physical properties of the compound, outline a step-by-step protocol for solution preparation, and provide essential information on storage, stability, and safety. The methodologies described herein are grounded in established principles of analytical chemistry to ensure the integrity and reproducibility of experimental results.

Introduction: The Critical Role of a Validated Reference Standard

This compound is a key chemical entity within the quinazoline class of heterocyclic compounds. Its significance in pharmaceutical development is primarily as a process-related impurity and intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1] The rigorous quantification of such impurities is a mandate from regulatory bodies globally to ensure the safety and efficacy of the final drug product. Therefore, the availability of an accurately prepared and well-characterized reference solution is the cornerstone of any robust analytical method, be it for release testing, stability studies, or metabolic profiling.

The protocols within this guide are designed to be self-validating, emphasizing the rationale behind each step to empower the researcher with a deep understanding of the critical parameters influencing the quality of the reference standard.

Physicochemical Properties and Compound Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of a stable and accurate reference solution.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₃[1]
Molecular Weight 252.65 g/mol [1]
CAS Number 230955-75-6[1]
Appearance Solid-
Purity ≥96% (typical)-
Storage Temperature Refrigerator (2-8°C)-

Safety and Handling: A Prerequisite for Laboratory Operations

As a chemical of analytical importance, adherence to safety protocols is paramount. This compound is associated with the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

  • Respiratory protection (use in a well-ventilated area or fume hood)

In case of exposure, consult the material safety data sheet (MSDS) and seek immediate medical attention. Standard laboratory procedures for handling chemical reagents should be strictly followed.

Protocol for the Preparation of a Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution, a common starting concentration for subsequent dilutions for calibration curves and spiking studies. The choice of solvent is critical and is based on the solubility profile of structurally similar quinazoline derivatives.

Rationale for Solvent Selection

While specific solubility data for this compound is not extensively published, data from the closely related drug, Gefitinib, and general knowledge of quinazoline derivatives provide a strong basis for solvent selection. Gefitinib exhibits high solubility in Dimethyl sulfoxide (DMSO).[2] Furthermore, analytical methods for Gefitinib and its impurities often utilize acetonitrile as a solvent for stock solutions, which are then diluted with a mobile phase commonly containing acetonitrile and an aqueous buffer.[3][4] Therefore, Acetonitrile (HPLC grade) is recommended as the primary solvent for preparing the stock solution for chromatographic applications due to its compatibility with reverse-phase HPLC systems. For biological assays, Dimethyl sulfoxide (DMSO) is a suitable alternative, though its potential effects on the experimental system should be considered.

Materials and Equipment
  • This compound (of known purity)

  • Acetonitrile (HPLC grade) or Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper/boat

  • Ultrasonic bath

  • Pipettes and tips

Step-by-Step Procedure
  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare to zero.

  • Weigh the Compound: Accurately weigh approximately 10 mg of this compound into the tared weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of the chosen solvent (Acetonitrile or DMSO) to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Equilibration: Allow the solution to return to room temperature.

  • Dilution to Volume: Add the solvent dropwise to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

Calculation of the Exact Concentration

The actual concentration of the stock solution should be calculated based on the purity of the reference standard.

Formula:

Concentration (mg/mL) = (Weight of compound (mg) x Purity (%)) / Volume of solvent (mL)

Example:

If 10.2 mg of a reference standard with 98% purity was used to prepare a 10 mL solution:

Concentration = (10.2 mg x 0.98) / 10 mL = 0.9996 mg/mL

Preparation of Working Solutions and Calibration Standards

Working solutions and calibration standards are prepared by serial dilution of the primary stock solution. The following workflow is recommended for generating a set of calibration standards for an HPLC assay.

Caption: Workflow for the preparation of calibration standards.

Protocol for Serial Dilutions
  • Prepare Intermediate Stock: Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the HPLC mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[3][4] This results in a 100 µg/mL intermediate stock solution.

  • Prepare Working Standards: Use the 100 µg/mL intermediate stock to prepare a series of working standards by further dilution with the mobile phase. Ensure that the final concentrations bracket the expected concentration of the analyte in the samples.

Stability and Storage: Ensuring the Integrity of the Reference Solution

The stability of the reference solution is critical for the validity of analytical data over time.

  • Primary Stock Solution: When stored in an amber vial at 2-8°C, the primary stock solution in acetonitrile or DMSO is expected to be stable for several weeks. However, for long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to minimize degradation from repeated freeze-thaw cycles.

  • Working Solutions: Aqueous-organic working solutions are generally less stable and should be prepared fresh daily. Quinazoline derivatives can be susceptible to hydrolysis in aqueous solutions, especially at elevated temperatures.[5]

A stability study is recommended to establish the viability of the stock solution under your specific laboratory conditions. This can be achieved by analyzing the stock solution against a freshly prepared standard at regular intervals.

Conclusion

The protocols outlined in this document provide a robust framework for the preparation of reliable and accurate reference solutions of this compound. By understanding the chemical properties of the compound, adhering to strict safety procedures, and following the detailed preparation and storage guidelines, researchers can ensure the integrity of their analytical standards, leading to high-quality, reproducible data in their research and development endeavors.

References

  • Wikipedia. (n.d.). Quinazoline.
  • PubChem. (n.d.). This compound.
  • Journal of Chromatographic Science. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
  • Biosciences Biotechnology Research Asia. (2022). An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer.

Sources

analytical techniques for the characterization of Gefitinib impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Analytical Techniques for the Characterization of Gefitinib Impurities Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Comprehensive Characterization of Gefitinib Impurities

Introduction

Gefitinib, marketed as Iressa®, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with specific epidermal growth factor receptor (EGFR) mutations.[1][2] As a tyrosine kinase inhibitor, it blocks signaling pathways crucial for cancer cell proliferation and survival.[2][3] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, which can originate from the manufacturing process or arise from degradation, can potentially impact the drug's quality and pose risks to patient health.[4] Therefore, a robust and systematic analytical approach to detect, identify, and quantify these impurities is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth exploration of the analytical methodologies for the comprehensive characterization of Gefitinib impurities. We will move beyond mere procedural descriptions to explain the scientific rationale behind the selection of techniques and experimental parameters, reflecting a field-proven approach to impurity profiling.

The Regulatory Landscape: Why Impurity Profiling is Non-Negotiable

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established definitive guidelines for the control of impurities in pharmaceutical products.[4][5] These guidelines provide a framework for ensuring drug quality and safety.[6]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API.

  • ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities in the final dosage form, including degradation products.[7]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] For Gefitinib, any impurity exceeding these thresholds requires rigorous characterization.

Threshold Typical Level (for daily dose ≤ 2g) Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.[5]
Identification ≥ 0.10%The structure of the impurity must be determined.
Qualification ≥ 0.15%Toxicological data is required to justify the proposed acceptance criterion.
Table 1: ICH Q3A/B Impurity Thresholds.

Understanding Gefitinib Impurities: Origins and Classification

Impurities in Gefitinib can be broadly categorized based on their origin.[4][6] A thorough understanding of the synthetic route and the drug's stability is crucial for predicting potential impurities.

  • Process-Related Impurities: These include starting materials, by-products, intermediates, and reagents from the synthesis process.[4][8]

  • Degradation Products: These are formed by the chemical breakdown of Gefitinib over time or under stress conditions like exposure to acid, base, light, heat, or oxidation.[8][9]

  • Other Impurities: This category can include residual solvents, inorganic impurities, and elemental impurities.[4][6]

Some known process-related and degradation impurities of Gefitinib include O-Desmethyl Gefitinib and various N-oxide derivatives.[2][8]

The Analytical Workflow: A Strategic Approach

A systematic workflow is essential for the efficient characterization of impurities. The process begins with detection and quantification, typically using a high-resolution chromatographic technique, followed by structural elucidation using spectroscopic methods for any impurities exceeding the identification threshold.

G cluster_0 Detection & Quantification cluster_1 Identification & Characterization cluster_2 Validation & Reporting Detect Impurity Detection (HPLC-UV/PDA) Quant Quantification vs. ICH Thresholds Detect->Quant Compare peak areas LCMS LC-MS/MS Analysis (Mass & Fragmentation) Quant->LCMS If > Identification Threshold Isolate Isolation (Prep-HPLC) if necessary NMR NMR Analysis (¹H, ¹³C, 2D) Isolate->NMR Structure Structure Elucidation LCMS->Structure NMR->Structure Validate Method Validation (ICH Q2(R1)) Structure->Validate Report Reporting & Specification Setting Validate->Report G cluster_stress Stress Conditions cluster_outcome Outcomes Gefitinib Gefitinib Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl) Gefitinib->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Gefitinib->Base Oxidation Oxidation (e.g., 3% H₂O₂) Gefitinib->Oxidation Thermal Thermal (e.g., 80°C) Gefitinib->Thermal Photo Photolytic (UV/Vis light) Gefitinib->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Confirm Method Specificity Analysis->Method Stability Understand Intrinsic Stability Analysis->Stability

Sources

Application Notes and Protocols for Stability Testing of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for establishing the stability profile of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a novel quinazoline derivative with potential therapeutic applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the intrinsic stability of this active pharmaceutical ingredient (API). By integrating principles from the International Council for Harmonisation (ICH) guidelines, this guide outlines a systematic approach encompassing forced degradation, long-term, and accelerated stability studies. The causality behind experimental choices is elucidated to ensure scientific integrity and the generation of robust, reliable data essential for regulatory submissions and drug development milestones.

Introduction: Understanding the Molecule

This compound (MW: 252.65 g/mol , Formula: C₁₁H₉ClN₂O₃) is a quinazoline derivative featuring several key functional groups that dictate its chemical reactivity and potential degradation pathways.[1][2] The quinazoline core, a heterocyclic aromatic system, is substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and an acetate ester at the 6-position. Each of these moieties presents a potential site for degradation under various environmental stressors.

A thorough understanding of the molecule's structure is paramount for designing a scientifically sound stability testing program. The primary anticipated degradation pathways include:

  • Hydrolysis: The acetate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding phenol (4-chloro-7-methoxyquinazolin-6-ol) and acetic acid.[3][4][5][6]

  • Photodegradation: The aromatic quinazoline ring system may be susceptible to photodegradation upon exposure to UV and visible light, potentially leading to complex rearrangements or cleavage.

  • Thermal Degradation: Elevated temperatures can induce decomposition, with the chloro-substituted aromatic ring being a potential site of lability.[7][8]

  • Oxidation: The electron-rich aromatic ring, particularly with the activating methoxy group, could be prone to oxidative degradation.[9]

This application note will provide detailed protocols to investigate these potential degradation pathways systematically.

The Strategic Framework for Stability Assessment

A robust stability testing program is not a monolithic process but a multi-faceted investigation designed to build a comprehensive stability profile of the drug substance. Our approach is grounded in the ICH Q1A(R2) guideline, which provides a framework for stability testing of new drug substances.[5][6][8][10][11][12]

The overall workflow for the stability assessment of this compound is depicted below.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method as per ICH Q2(R1) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (H2O2) B->D E Thermal Stress (Dry Heat) B->E F Photolytic Stress (UV/Vis Light) B->F G Long-Term Stability (e.g., 25°C/60% RH) B->G H Accelerated Stability (e.g., 40°C/75% RH) B->H I Characterize Degradants C->I D->I E->I F->I K Determine Retest Period/Shelf Life G->K H->K J Establish Degradation Pathways I->J J->K

Figure 1: Overall workflow for the stability testing of this compound.

Development and Validation of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the intact API from its degradation products and any process-related impurities.[9][13][14][15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended approach for this purpose.[1]

Protocol for HPLC Method Development
  • Column Selection: Initiate with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it provides good retention for moderately polar compounds like the target molecule.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for good peak shape) and an organic modifier (e.g., acetonitrile or methanol).

    • A starting gradient could be 10-90% organic modifier over 20-30 minutes.

  • Detection Wavelength: Determine the UV absorbance maxima of this compound by scanning a dilute solution from 200-400 nm. Select the wavelength of maximum absorbance for detection to ensure high sensitivity.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation of the parent peak from any observed degradant peaks generated during preliminary stress testing. The goal is to achieve a resolution (Rs) of >1.5 between all adjacent peaks.

Method Validation (as per ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[16][17][18][19] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[20][21] The conditions outlined below are starting points and may need to be adjusted to achieve a target degradation of 5-20%.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at room temperature (due to expected higher lability of the ester) and sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize the samples before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water.

    • Incubate at 60°C and sample at time points similar to acid hydrolysis.

Oxidative Degradation
  • Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add 3% hydrogen peroxide solution.[22]

  • Incubate at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).

Thermal Degradation
  • Place the solid API in a controlled temperature oven at 80°C.

  • Sample at appropriate time points (e.g., 1, 3, 7, 14 days).

  • Dissolve the samples in a suitable solvent for HPLC analysis.

Photolytic Degradation (as per ICH Q1B)
  • Expose the solid API and a solution of the API to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[2][3][4][7]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples by HPLC.

The anticipated primary degradation pathway via hydrolysis is illustrated below.

G reactant This compound C₁₁H₉ClN₂O₃ product1 4-chloro-7-methoxyquinazolin-6-ol C₉H₇ClN₂O₂ reactant->product1  Hydrolysis (H⁺ or OH⁻) product2 Acetic Acid CH₃COOH reactant->product2  

Figure 2: Anticipated hydrolytic degradation pathway of the target molecule.

Formal Stability Study Protocols

Formal stability studies are conducted to establish a re-test period for the drug substance under defined storage conditions.[12][23][24]

Long-Term Stability Study
  • Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.

  • Study Duration: Minimum of 12 months.

  • Testing Frequency: 0, 3, 6, 9, 12, 18, and 24 months.

  • Batches: At least three primary batches.

Accelerated Stability Study
  • Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.

  • Study Duration: 6 months.

  • Testing Frequency: 0, 3, and 6 months.

  • Batches: At least three primary batches.

Data Presentation and Analysis

All quantitative data from the stability studies should be tabulated for clear presentation and analysis.

Table 1: Example Data Table for Forced Degradation Studies

Stress ConditionDurationAssay (%) of Parent Compound% DegradationNumber of Degradants
0.1 M HCl, 60°C24 hours85.214.82
0.1 M NaOH, RT4 hours80.519.51
3% H₂O₂, RT24 hours92.17.93
Dry Heat, 80°C14 days95.84.21
Photolytic1.2 M lux h / 200 W h/m²98.51.52

Table 2: Example Data Table for Long-Term Stability Study (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms99.70.18
6Conforms99.50.22
9Conforms99.60.21
12Conforms99.40.25

Conclusion and Interpretation

The stability testing program outlined in this application note provides a robust framework for characterizing the stability of this compound. The data generated from these studies will be critical for:

  • Identifying the intrinsic stability of the molecule.

  • Elucidating degradation pathways.

  • Informing formulation development and packaging selection.

  • Establishing a re-test period and recommended storage conditions.

  • Providing essential data for regulatory submissions.

By following these detailed protocols and understanding the scientific rationale behind them, researchers can ensure the generation of high-quality, reliable stability data that is integral to the successful development of new pharmaceutical products.

References

  • CymitQuimica.
  • PubChem.
  • Proceedings A.
  • Master Organic Chemistry.
  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ICH. Q1A(R2) Guideline.
  • ICH. Quality Guidelines.
  • FDA. Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • IJPPR.
  • IJTSRD.
  • Journal of Drug Delivery and Therapeutics.
  • SciSpace.
  • FDA. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ProPharma. Stability Testing of New Drug Substances and Products.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • Drug Stability Testing Guidance | PDF | Regression Analysis | Pharmaceutical Formul
  • PhaRxmon Consulting LLC.
  • PubMed.
  • OUCI. Q2(R1)
  • FDA. Q1 Stability Testing of Drug Substances and Drug Products.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • HMR Labs.
  • YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs.
  • Arborpharmchem.
  • ResearchGate. (PDF) Accelerated Stability Assessment Program in API development.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MedCrave online.
  • Bentham Science Publishers. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • NIH. Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • NIH. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • IJCRT.org.
  • Forced Degrad

Sources

Troubleshooting & Optimization

Navigating the Challenges of Quinazoline Analysis: A Technical Guide to Overcoming HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

[City, State] – To support researchers, scientists, and drug development professionals in achieving optimal chromatographic performance, this technical support center provides a comprehensive guide to troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on quinazoline compounds. Quinazolines, a class of heterocyclic compounds with significant therapeutic potential, often present analytical challenges due to their basic nature. This guide, structured in a user-friendly question-and-answer format, offers in-depth technical insights and actionable solutions to common issues encountered during their analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my quinazoline compounds consistently show peak tailing in reversed-phase HPLC?

A: Peak tailing for basic compounds like quinazolines is a common phenomenon in reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the basic nitrogen atoms in the quinazoline structure and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These silanol groups can be acidic and interact with the protonated basic analyte, leading to a secondary retention mechanism that results in asymmetrical, tailing peaks.[2][3]

Q2: What is the quickest way to improve the peak shape of my quinazoline analyte?

A: Adjusting the mobile phase pH is often the most effective initial step.[1] Lowering the pH to a range of 2.5-3.5 typically protonates the quinazoline, ensuring it is in a single ionic state, and simultaneously suppresses the ionization of the acidic silanol groups, thereby minimizing the undesirable secondary interactions.[1]

Q3: Can the choice of organic solvent in my mobile phase affect peak tailing?

A: Yes, the organic modifier can influence peak shape. Methanol, for instance, is more effective at masking residual silanol groups through hydrogen bonding compared to acetonitrile.[3] Switching from acetonitrile to methanol, or using a mixture, can sometimes lead to improved peak symmetry for basic compounds.

Q4: Are there specific HPLC columns that are better suited for analyzing quinazoline compounds?

A: Absolutely. Modern HPLC columns are designed to minimize silanol interactions. Look for columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[1][2] Additionally, columns specifically marketed as "base-deactivated" or those utilizing high-purity silica (Type B) are excellent choices for analyzing basic compounds like quinazolines.[3][4]

In-Depth Troubleshooting Guide

Peak tailing in HPLC can be a multifaceted issue. This guide provides a systematic approach to diagnosing and resolving the problem, categorized by the potential source of the issue.

Mobile Phase Optimization

The composition of your mobile phase is a critical factor in controlling peak shape.

Issue: Inappropriate Mobile Phase pH

  • Causality: At intermediate pH values, both the quinazoline analyte (as a base) and the residual silanol groups (as acids) can exist in both ionized and non-ionized forms. This equilibrium leads to multiple retention interactions and results in peak tailing.[5][6] The pKa of silanol groups is typically around 3.8-4.2.[5] When the mobile phase pH is above this range, the silanols become deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated basic quinazoline.[5]

  • Solution:

    • Lower the pH: Operate at a mobile phase pH of 3 or lower.[2][4] This ensures the silanol groups are fully protonated (neutral), minimizing ionic interactions.[2][5]

    • Use a Buffer: Employ a buffer system (e.g., phosphate or formate) to maintain a consistent and accurate pH throughout the analysis.[7][8] The buffering capacity is most effective within ±1 pH unit of the buffer's pKa.[8][9]

Protocol for Mobile Phase pH Adjustment:

  • Determine Analyte pKa: If known, this will help in selecting an appropriate mobile phase pH.

  • Select a Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For example, a formate buffer is effective in the pH range of 2.8-4.8.[8]

  • Prepare Aqueous Phase: Dissolve the buffer salt in high-purity water and adjust the pH using an appropriate acid (e.g., formic acid, phosphoric acid).

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.[1]

  • Equilibrate the Column: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.

Issue: Lack of a Competing Base

  • Causality: Without a "silanol blocker," the basic quinazoline analyte will interact strongly with any available acidic silanol sites.

  • Solution: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase.[7][10] TEA is a stronger base and will preferentially interact with the silanol groups, effectively "shielding" them from the analyte.[7][10]

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Trifluoroacetic Acid (TFA) 0.1%Lowers pH to ~2, protonating silanols and acting as an ion-pairing agent.[11]Can cause ion suppression in mass spectrometry.
Formic Acid 0.1%Lowers pH and is a good choice for LC-MS compatibility.[11]May not be acidic enough to fully suppress all silanol activity.
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base, blocking silanol interaction sites.[7]Can shorten column lifetime and is not ideal for LC-MS.
Stationary Phase and Column Issues

The choice and condition of your HPLC column are paramount for good peak shape.

Issue: Active Residual Silanols

  • Causality: Standard silica-based columns, especially older ones (Type A silica), have a high concentration of acidic silanol groups that strongly interact with basic compounds.[4][7]

  • Solution:

    • Use an End-Capped Column: These columns have had many of the residual silanols chemically deactivated.[1][3]

    • Employ a Base-Deactivated Column: These are specifically designed for the analysis of basic compounds and often feature a very high level of end-capping or a modified silica surface.

    • Consider Hybrid Silica Columns: Columns with bridged ethylene hybrid (BEH) technology offer a wider usable pH range (1-12), allowing for analysis at high pH where the basic analyte is neutral.[11]

Issue: Column Contamination and Degradation

  • Causality: Accumulation of strongly retained sample components or harsh mobile phase conditions can lead to a deterioration of the stationary phase, exposing more active silanol sites. Metal contamination from the HPLC system or the silica itself can also create active sites that cause tailing.[4][10]

  • Solution:

    • Use a Guard Column: This will protect the analytical column from strongly retained impurities.[12]

    • Implement a Column Washing Procedure: Flush the column with a series of strong solvents to remove contaminants.

    • Consider a Bio-Inert or Metal-Free System: For highly sensitive analyses, using HPLC systems and columns with inert surfaces can prevent deleterious interactions with metal ions.[13][14][15]

dot

Troubleshooting_Peak_Tailing cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection & Condition cluster_advanced Advanced Troubleshooting start Peak Tailing Observed for Quinazoline ph_check Is Mobile Phase pH < 3.5? start->ph_check adjust_ph Adjust pH to 2.5-3.5 with Buffer (e.g., 0.1% Formic Acid) ph_check->adjust_ph No column_type Using End-Capped or Base-Deactivated Column? ph_check->column_type Yes re_inject Re-inject Sample adjust_ph->re_inject Then end Symmetrical Peak Achieved re_inject->end Problem Solved change_column Switch to a Modern, High-Purity, End-Capped Column column_type->change_column No competing_base Add Competing Base (e.g., low % TEA) column_type->competing_base Yes change_column->re_inject Then reduce_concentration Reduce Sample Concentration (Check for Overload) competing_base->reduce_concentration check_system Check for Extra-Column Volume (Tubing, Connections) reduce_concentration->check_system check_system->re_inject

Caption: A troubleshooting workflow for HPLC peak tailing of quinazoline compounds.

Other Potential Causes and Solutions

Issue: Column Overload

  • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][16]

  • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.[1]

Issue: Extra-Column Volume

  • Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[1]

  • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.[1]

Issue: Sample Solvent Effects

  • Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Conclusion

Troubleshooting HPLC peak tailing for quinazoline compounds requires a systematic approach that considers the interplay between the analyte, mobile phase, and stationary phase. By understanding the underlying chemical interactions, particularly the role of residual silanols, researchers can effectively optimize their methods to achieve symmetrical, reproducible peaks, ensuring the accuracy and reliability of their analytical data.

References

  • Pharma Growth Hub. (2023-11-23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?[Link]
  • LCGC. (2023-11-01). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
  • Hawach. (2025-10-28). Reasons for Peak Tailing of HPLC Column. [Link]
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • Restek. (2014-03-11). [2]Troubleshooting HPLC- Tailing Peaks. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • LCGC. (2020-06-04). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
  • Chrom Tech, Inc. (2025-10-28).
  • LCGC. (2024-12-11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. [Link]
  • SilcoTek® Corporation. (2019-12-06). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
  • MDPI. (2024-10-19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. [Link]
  • Agilent.
  • Technology Networks. (2025-10-06). Overcoming Metal Interference in HPLC. [Link]
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
  • SilcoTek® Corporation. (2017-05-19).
  • YouTube. (2018-01-03). LC Troubleshooting—All of My Peaks are Tailing!
  • LCGC International. (2022-06-01). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
  • Crawford Scientific. (2018-11-28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
  • Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]
  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Industry news. (2023-12-27).

Sources

Technical Support Center: Optimizing Mobile Phase for Gefitinib Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of Gefitinib and its related substances. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical solutions to common challenges encountered during the optimization of mobile phases for HPLC and UPLC methods. This resource is structured to offer not just protocols, but a deeper understanding of the chromatographic principles at play, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phases for Gefitinib impurity analysis?

A common and effective starting point for developing a reversed-phase HPLC method for Gefitinib and its impurities is a combination of an aqueous buffer and an organic modifier.[1][2][3] Published methods frequently utilize:

  • Aqueous Phase: An ammonium acetate or phosphate buffer is often chosen.[1][2][3] The buffer is critical for controlling the pH and ensuring consistent ionization of the analytes, which is key for reproducible retention times.

  • Organic Phase: Acetonitrile is the most commonly used organic modifier for Gefitinib analysis due to its low viscosity and UV transparency.[1][2][3]

  • Initial Composition: A typical starting point for an isocratic method could be a ratio of 63:37 (v/v) of 130 mM ammonium acetate to acetonitrile.[1][3] For gradient methods, a wider range of compositions would be explored.

Q2: Why is the pH of the mobile phase so critical for this analysis?

The pH of the mobile phase directly influences the ionization state of Gefitinib and its impurities, which in turn affects their retention on a reversed-phase column and the resulting peak shape. Gefitinib is a basic compound, and controlling the pH is essential to achieve symmetrical peaks and adequate retention.[4] An improperly selected pH can lead to peak tailing due to interactions between the ionized basic analytes and residual silanol groups on the HPLC column packing material.[5] For instance, a mobile phase pH of 5.0, adjusted with acetic acid, has been shown to provide good separation and peak shape for Gefitinib and its process-related impurities.[1][3]

Q3: Should I use an isocratic or a gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of the sample and the number of impurities that need to be resolved.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, more robust, and often sufficient if the impurities have similar retention behaviors to the main Gefitinib peak.[1][2][3]

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. A gradient is often necessary when analyzing a complex mixture of impurities with a wide range of polarities, including those that may arise from forced degradation studies.[6][7] This approach allows for the elution of highly retained impurities in a reasonable time while still achieving good resolution of early-eluting compounds.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) for Gefitinib or its Impurities

Peak tailing is a common issue when analyzing basic compounds like Gefitinib. It is often characterized by an asymmetry factor greater than 1.[5]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based column packing can interact with the basic functional groups of Gefitinib, leading to peak tailing.[5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte. A pH between 2 and 8 is generally recommended for silica-based columns.[4]

    • Solution 2: Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

    • Solution 3: Employ an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups and are highly recommended for analyzing basic compounds.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[8][9]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4][9]

  • Baseline Assessment: Prepare a standard solution of Gefitinib and its known impurities. Inject it using your current method and calculate the tailing factor for each peak. A value greater than 1.5 is generally considered poor.

  • pH Optimization:

    • Prepare a series of mobile phases with the same organic/aqueous ratio but with varying pH values (e.g., pH 3.0, 4.0, 5.0).

    • Inject the standard solution with each mobile phase and observe the effect on peak shape and retention time.

  • Column Evaluation: If pH optimization does not resolve the issue, consider switching to a column specifically designed for the analysis of basic compounds, such as one with advanced end-capping.

Caption: Troubleshooting workflow for addressing peak tailing.

Problem 2: Inadequate Resolution Between Gefitinib and a Critical Impurity

Achieving baseline separation between the main active pharmaceutical ingredient (API) peak and its closely eluting impurities is crucial for accurate quantification.

  • Insufficient Chromatographic Selectivity: The mobile phase may not be providing enough difference in interaction between the analytes and the stationary phase.

    • Solution 1: Modify the Organic Solvent Ratio: For an isocratic method, systematically vary the percentage of acetonitrile. A lower percentage of organic solvent will generally increase retention times and may improve resolution.[1]

    • Solution 2: Adjust the Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable compounds, potentially resolving co-eluting peaks.

    • Solution 3: Change the Organic Modifier: If acetonitrile does not provide adequate selectivity, consider trying methanol. The different solvent properties can alter the elution order and improve separation.

    • Solution 4: Alter the Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution.[4]

  • Low Column Efficiency: A worn-out column or an inappropriate column choice can lead to broad peaks and poor resolution.[8]

    • Solution: Ensure the column is performing to specification by checking its theoretical plate count. If necessary, replace the column. Consider using a column with a smaller particle size (e.g., for UPLC) or a longer column to increase efficiency.[8]

  • Identify Critical Pair: Determine which impurity peak has the lowest resolution relative to the Gefitinib peak.

  • Systematic Mobile Phase Adjustment (Isocratic):

    • Prepare a series of mobile phases where the acetonitrile percentage is varied in small increments (e.g., 2-3%). For example, if the starting condition is 63:37 buffer:acetonitrile, try 65:35 and 61:39.[1]

    • Inject the standard solution and plot the resolution of the critical pair against the percentage of acetonitrile to find the optimal composition.

  • Gradient Optimization (if applicable):

    • If using a gradient, try making the gradient shallower around the elution time of the critical pair. This will increase the separation between the peaks.

Mobile Phase Composition Column Elution Mode Detection Reference
130 mM Ammonium Acetate (pH 5.0) : Acetonitrile (63:37 v/v)Inertsil ODS-3V (5 µm)Isocratic260 nm[1][3]
50 mM Ammonium Acetate : AcetonitrileInertsil C8 (5 µm)Gradient300 nm[6][7]
Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)Hypersil BDS C18 (5 µm)Isocratic248 nm[2]
0.05 M Acetic Acid Buffer (pH 4.5) : AcetonitrileInertsil ODS-3 (3 µm)Gradient248 nm[11]
Problem 3: Method Fails Specificity During Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7] A common issue is the co-elution of a degradation product with the main Gefitinib peak or another known impurity.

  • Inadequate Peak Purity: The chromatographic conditions may not be sufficient to separate all degradation products. Gefitinib has been shown to degrade under acidic, basic, and oxidative stress conditions.[6][12][13][14][15][16][17]

    • Solution 1: Employ a Photodiode Array (PDA) Detector: A PDA detector is crucial for assessing peak purity. If the peak spectrum is not homogenous across its width, it indicates the presence of a co-eluting impurity.

    • Solution 2: Develop a Gradient Method: A gradient elution is often necessary to separate the diverse range of degradation products formed under various stress conditions.[6][7] Start with a high aqueous content to retain polar degradants and ramp up to a high organic content to elute non-polar ones.

    • Solution 3: Explore Different Stationary Phases: If a standard C18 column does not provide the required selectivity, consider a C8 or a phenyl-hexyl column to exploit different separation mechanisms.

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degrad
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
  • Typical chromatogram of forced degradation study of gefitinib.
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chrom
  • Identification of Degradant Impurity in Gefitinib by Using Valid
  • Typical chromatogram of gefitinib spiked with 25 ppm of each impurity.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
  • Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies.
  • DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. TSI Journals. [Link]
  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degrad
  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. [Link]
  • Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chrom
  • (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformul
  • Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. PubMed. [Link]
  • Gefitinib Impurities and Rel
  • Gefitinib-impurities.
  • ESTIMATION AND VALIDATION OF GEFITINIB BY USING RP- HIGH PERFORMANCE LIQUID CHROM
  • Determination of related substances of gefitinib raw m
  • Gefitinib-impurities.
  • USP 48 - NF 43 Monograph of G. WebofPharma. [Link]
  • Gefitinib. PubChem, NIH. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenges associated with the analytical separation of Gefitinib and its process-related impurities. As researchers, scientists, and drug development professionals, achieving optimal resolution is paramount for accurate quantification, impurity profiling, and ensuring the quality and safety of this critical anti-cancer therapeutic. This guide is structured to provide not just protocols, but a foundational understanding of the chromatographic principles at play, empowering you to troubleshoot effectively and develop robust analytical methods.

Gefitinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer.[1] Its synthesis, however, is a multi-step process that can generate a constellation of structurally similar process-related impurities.[1] These impurities, if not adequately controlled and monitored, can impact the drug's efficacy and safety profile. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for this analytical challenge, but achieving baseline separation of these closely related compounds can be a formidable task.

This guide will delve into the common issues encountered during method development and routine analysis, offering a logical, cause-and-effect-based approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding the analysis of Gefitinib and its impurities.

Q1: Why am I observing significant peak tailing for the main Gefitinib peak?

A1: Peak tailing for Gefitinib is a frequent observation and is primarily due to its chemical nature. Gefitinib is a basic compound with two pKa values of 5.28 and 7.17.[2] In reversed-phase chromatography, these basic functional groups can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.[3] This secondary interaction is stronger than the primary hydrophobic interaction, leading to a portion of the analyte being retained longer, resulting in a tailed peak.

Q2: My resolution between two known impurities is poor, and they are almost co-eluting. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the mobile phase pH . Since Gefitinib and its impurities are ionizable, slight changes in pH can alter their charge state and, consequently, their retention and selectivity. Moving the pH away from the pKa of the co-eluting species can often dramatically improve resolution. For basic compounds like Gefitinib and its impurities, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanols on the column, minimizing tailing and potentially improving selectivity between closely related basic compounds.[3][4]

Q3: I am experiencing a drift in retention times over a sequence of injections. What could be the cause?

A3: Retention time drift can be caused by several factors. A primary suspect is insufficient column equilibration time, especially when changing mobile phase composition or after a gradient elution.[5] Another common cause is a change in the mobile phase composition due to the preferential evaporation of the more volatile organic solvent or absorption of atmospheric CO2, which can alter the pH of unbuffered or weakly buffered mobile phases.[6] Finally, temperature fluctuations can also lead to retention time drift; using a column oven is highly recommended for stable and reproducible results.[5]

Q4: What are the advantages of using UPLC over HPLC for Gefitinib impurity profiling?

A4: UPLC, with its sub-2-µm particle columns, offers significant advantages in terms of resolution, sensitivity, and speed.[7][8] The smaller particle size leads to higher column efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[8] This increased resolution can be critical for detecting and quantifying low-level impurities that might be missed with conventional HPLC.[7] The faster analysis times offered by UPLC also allow for higher sample throughput, which is a significant advantage in a drug development or quality control environment.[7]

Troubleshooting Guide: From Problem to Resolution

When faced with a challenging separation, a systematic approach is key. This guide will walk you through a logical workflow to diagnose and resolve common chromatographic issues encountered with Gefitinib analysis.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing not only affects the aesthetic of your chromatogram but also compromises the accuracy of integration and quantification, and can mask small, co-eluting impurity peaks.

Troubleshooting Workflow for Peak Tailing

start Symptom: Tailing Peak for Gefitinib check_ph Is the mobile phase pH in the mid-range (4-7)? start->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate, formate). check_ph->adjust_ph Yes check_column Are you using a standard, non-end-capped C18 column? check_ph->check_column No ph_rationale Rationale: Protonates basic analytes and suppresses silanol ionization, reducing secondary interactions. adjust_ph->ph_rationale resolved Problem Resolved adjust_ph->resolved change_column Action: Switch to a high-purity, end-capped column or a column with a polar-embedded phase. check_column->change_column Yes add_modifier Action: Add a competitive base (e.g., 0.1% Triethylamine - TEA) to the mobile phase. check_column->add_modifier No, using end-capped column_rationale Rationale: End-capping 'shields' the residual silanols, minimizing their interaction with basic analytes. change_column->column_rationale change_column->resolved modifier_rationale Rationale: TEA competes with Gefitinib for the active silanol sites, improving peak symmetry. add_modifier->modifier_rationale check_overload Is the peak tailing concentration-dependent? add_modifier->check_overload reduce_load Action: Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_overload->resolved No overload_rationale Rationale: Column overload can lead to peak asymmetry. Reducing the mass on the column can resolve this. reduce_load->overload_rationale reduce_load->resolved

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Inadequate Resolution Between Critical Pairs

Achieving baseline separation between structurally similar impurities is often the ultimate goal of method development.

Troubleshooting Workflow for Poor Resolution

start Symptom: Poor Resolution (Rs < 1.5) optimize_selectivity Optimize Selectivity (α) start->optimize_selectivity optimize_efficiency Optimize Efficiency (N) start->optimize_efficiency optimize_retention Optimize Retention (k) start->optimize_retention adjust_organic Action: Adjust organic modifier percentage (isocratic) or gradient slope. optimize_selectivity->adjust_organic change_organic Action: Change organic modifier (e.g., Acetonitrile to Methanol or vice versa). optimize_selectivity->change_organic change_column_chem Action: Change column chemistry (e.g., C18 to Phenyl-Hexyl or Cyano). optimize_selectivity->change_column_chem use_uplc Action: Switch to a UPLC system with a sub-2-µm particle column. optimize_efficiency->use_uplc increase_length Action: Increase column length or decrease particle size. optimize_efficiency->increase_length adjust_strength Action: Adjust mobile phase strength to achieve k between 2 and 10. optimize_retention->adjust_strength resolved Problem Resolved adjust_organic->resolved change_organic->resolved change_column_chem->resolved use_uplc->resolved increase_length->resolved adjust_strength->resolved

Caption: Troubleshooting workflow for poor resolution.

Optimized Protocols for Gefitinib Impurity Profiling

Based on a review of established methods and our internal expertise, we provide the following starting protocols. Remember that these may need further optimization depending on your specific sample, impurity profile, and instrumentation.

Protocol 1: High-Resolution HPLC Method

This method is designed to provide a robust separation of key process-related impurities.

ParameterConditionRationale
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µmA well-established C18 column providing good retention and selectivity for Gefitinib and its impurities.[7]
Mobile Phase A 130 mM Ammonium Acetate, pH 5.0The buffer controls the ionization state of the analytes and minimizes silanol interactions.[7]
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and elution strength.
Gradient IsocraticA starting point of 63:37 (A:B) has been shown to be effective. A shallow gradient may be required for more complex impurity profiles.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 250 nm or 300 nmWavelengths where Gefitinib and its impurities exhibit strong absorbance.[9][10]
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Protocol 2: High-Throughput UPLC Method

This method leverages UPLC technology for faster analysis without compromising resolution.

ParameterConditionRationale
Column ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µmA high-efficiency column for rapid and highly resolved separations.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control analyte ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCompatible with MS detection if required.
Gradient A rapid gradient from low to high %BEnables the separation of a wider range of impurities with varying polarities in a short time.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID UPLC column.[9]
Column Temp. 40 °CHigher temperatures can improve efficiency and reduce backpressure.
Detection UV-PDA (220-400 nm) or MSPDA allows for peak purity assessment, while MS aids in impurity identification.[7]
Injection Vol. 2 µLSmaller injection volumes are typical for UPLC to prevent column overload.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

Conclusion

Improving the resolution between Gefitinib and its process-related impurities is a multifaceted challenge that requires a deep understanding of chromatographic principles and a systematic approach to troubleshooting. By considering the physicochemical properties of Gefitinib, carefully selecting column chemistry, and optimizing mobile phase conditions, researchers can develop robust and reliable analytical methods. This guide provides a framework for addressing common issues, but remember that each separation is unique. We encourage you to use this information as a starting point for your method development and to contact our technical support team for further assistance with your specific application.

References

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Reddy, B. R., Rao, N. V., & Kumar, K. R. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
  • Webb, M. S., Dos Santos, N., & Bally, M. B. (2008). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of pharmaceutical sciences, 97(11), 4933–4949.
  • Siva Kumar, R., Yogeshwara, K. R., Gangrade, M., Kanyawar, N., Ganesh, S., & Jayachandran, J. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Agilent. (n.d.). Tips and Tricks of HPLC Troubleshooting.
  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?.
  • Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene Pharmaceutical Services website.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • IJMRA. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PubChem. (n.d.). Gefitinib.
  • USP Store. (n.d.). Gefitinib Related Compound B.
  • Sigma-Aldrich. (n.d.). Gefitinib Related Compound A Reference Standard.
  • Pharmaffiliates. (n.d.). Gefitinib-impurities.
  • ResearchGate. (n.d.). Gefitinib chemical structure and physicochemical properties.
  • Th. Geyer. (n.d.). Gefitinib, European Pharmacopoeia (EP).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition.
  • Drugs.com. (2025, August 4). Gefitinib Monograph for Professionals.
  • Health Canada. (2019, August 22). PRODUCT MONOGRAPH PrNAT-Gefitinib.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for matrix effects, a common challenge in quantitative bioanalysis. Here, we will explore the causes of matrix effects and provide practical, field-proven strategies to mitigate their impact, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), these effects can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantitative results.[2][3] For a small molecule like this compound (Molecular Formula: C₁₁H₉ClN₂O₃)[4], accurate quantification in biological matrices (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic, toxicokinetic, and metabolic studies.[5][6]

Q2: I'm observing significant ion suppression for this compound. What are the likely culprits in my biological samples?

A2: The most common cause of ion suppression in bioanalysis using ESI-LC-MS is the presence of phospholipids from cell membranes.[8][10] These molecules are notorious for co-extracting with analytes of interest and often elute across a broad range of the chromatogram, interfering with the ionization of target compounds.[10][11] Other potential sources of ion suppression include:

  • High concentrations of salts or buffers: Non-volatile salts can form adducts with the analyte or contaminate the ion source, reducing ionization efficiency.[12]

  • Endogenous metabolites: Structural analogs or other metabolites in the sample can compete with the analyte for ionization.[11]

  • Exogenous compounds: Co-administered drugs, formulation agents, or even contaminants from collection tubes can cause interference.[8][13]

The chemical properties of this compound, including its molecular weight of 252.65 g/mol [4][14], suggest it is a small molecule that could be susceptible to competition for ionization from a variety of matrix components.

Q3: How can I qualitatively and quantitatively assess the extent of matrix effects in my assay?

A3: There are two primary methods for evaluating matrix effects as recommended by regulatory bodies like the FDA and EMA.[15][16]

  • Qualitative Assessment: Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[17] A solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the LC system. Any deviation from a stable baseline signal for the infused analyte indicates the presence of matrix effects at that retention time.[18]

  • Quantitative Assessment: Post-Extraction Spike Method: This is the "gold standard" for quantifying matrix effects.[18] The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated, and an MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[18][19]

Q4: What sample preparation strategies can I employ to minimize matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[9][11] Here are some common techniques, from simplest to most selective:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of matrix effects.[20]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[11] The pH of the aqueous sample should be adjusted to ensure the analyte is in its neutral form for efficient extraction.[11]

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences. For a compound like this compound, a reversed-phase or mixed-mode cation exchange SPE could be effective.[20]

  • Phospholipid Depletion Plates: These specialized plates, often containing zirconia-coated silica, specifically target and remove phospholipids from the sample extract.[10][11][21]

The choice of method depends on the required sensitivity and the complexity of the matrix.[22]

Q5: Can I overcome matrix effects by optimizing my chromatographic conditions?

A5: Yes, chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix interferences.[9][17] Key parameters to adjust include:

  • Column Chemistry: Switching to a different stationary phase (e.g., C8, phenyl-hexyl) can alter the selectivity and retention of both the analyte and interfering components.[23]

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the separation.[20][24]

  • Gradient Profile: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[20]

  • Flow Rate: Lower flow rates, especially in the nano-LC range, can reduce ion suppression by generating smaller, more efficiently charged droplets.[25]

The aim is to shift the elution of your analyte to a "cleaner" region of the chromatogram, as identified by post-column infusion experiments.[26]

Q6: How does the choice of internal standard (IS) help in compensating for matrix effects?

A6: The use of an appropriate internal standard is crucial for compensating for variability in sample preparation, instrument response, and matrix effects.[15][27]

  • Structural Analogs (Analog IS): These are compounds with similar chemical structures and properties to the analyte. While they can correct for some variability, they may not experience the exact same matrix effects as the analyte due to differences in retention time and ionization efficiency.[27]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the preferred choice for LC-MS bioanalysis.[27][28] A SIL-IS, such as a ¹³C or ¹⁵N labeled version of this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[29] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[29][30] It's important to use a SIL-IS with sufficient mass difference (≥ 3-4 Da) to avoid isotopic crosstalk.[29]

Troubleshooting Guides

Scenario 1: Inconsistent results and poor reproducibility for this compound.
Potential Cause Troubleshooting Steps
Variable Matrix Effects 1. Assess Matrix Factor: Quantitatively determine the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[15] A coefficient of variation (CV) of the IS-normalized matrix factor greater than 15% indicates significant variability.[15] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation technique like SPE or use phospholipid depletion plates.[10][11] 3. Optimize Chromatography: Adjust the LC method to separate the analyte from regions of high ion suppression identified via post-column infusion.[17][26]
Inappropriate Internal Standard 1. Switch to a SIL-IS: If using a structural analog, replace it with a stable isotope-labeled internal standard for your analyte.[28] 2. Verify Co-elution: Ensure the SIL-IS and the analyte co-elute. Significant separation can lead to differential matrix effects.[31]
Carryover 1. Injector Wash: Optimize the injector wash solvent and procedure to effectively remove residual analyte between injections. 2. Injection Sequence: Inject a blank sample after the highest calibration standard to assess for carryover. Regulatory guidelines suggest carryover in the blank should be ≤ 20% of the lower limit of quantification (LLOQ) response.[15]
Scenario 2: Low sensitivity and inability to reach the desired LLOQ.
Potential Cause Troubleshooting Steps
Severe Ion Suppression 1. Dilute and Shoot: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[17][19] 2. Change Ionization Mode: If analyzing in positive ion mode, evaluate negative ion mode to see if it provides better sensitivity and less interference.[13][25] 3. Optimize MS Source Parameters: Adjust source parameters such as gas flows, temperature, and voltages to maximize analyte signal and minimize the influence of matrix components.[19]
Poor Analyte Recovery 1. Optimize Extraction pH: For LLE or SPE, ensure the pH of the sample is optimized for the neutral form of this compound to maximize extraction efficiency.[11] 2. Evaluate SPE Sorbent: Test different SPE sorbent chemistries (e.g., reversed-phase, ion exchange, mixed-mode) to find the one with the best recovery for your analyte.[20]
Suboptimal LC Conditions 1. Mobile Phase Additives: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape and ionization efficiency.[23][32] 2. Column Dimensions: A narrower internal diameter column can increase sensitivity.

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Factor
  • Prepare Solutions:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix at the same low and high QC concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS system.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[15]

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow start Problem: Suspected Matrix Effects assess Assess Matrix Effects (Post-Column Infusion & Post-Extraction Spike) start->assess is_significant Significant Matrix Effects? assess->is_significant optimize_prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) is_significant->optimize_prep Yes end No Significant Effects is_significant->end No optimize_lc Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_prep->optimize_lc use_sil_is Implement Stable Isotope-Labeled IS optimize_lc->use_sil_is reassess Re-assess Matrix Effects use_sil_is->reassess reassess->optimize_prep Still Significant validate Proceed to Method Validation reassess->validate Effects Mitigated

Caption: A decision-tree workflow for addressing matrix effects.

Mechanism of Ion Suppression in ESI

IonSuppression cluster_source ESI Droplet cluster_detector Mass Spectrometer analyte Analyte (A) A⁺ detector Detector Signal analyte:f1->detector Desired Signal matrix Matrix (M) M⁺ matrix:f1->detector Suppressed Signal (Competition) charge Limited Surface Charge charge->analyte Competition for Ionization charge->matrix Competition for Ionization

Caption: Competition for charge in the ESI droplet.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. URL
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. URL
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. URL
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. URL
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. URL
  • Assessment of matrix effect in quantit
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. URL
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. URL
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. URL
  • Ion Suppression and ESI.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. URL
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. URL
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. URL
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. URL
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Cayman Chemical. URL
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Valid
  • Reducing Matrix Effects. Thermo Fisher Scientific. URL
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. URL
  • Ion suppression (mass spectrometry). Wikipedia. URL
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. URL
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. URL
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. URL
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. URL
  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace - The University of Queensland. URL
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. URL
  • 4-Chloro-7-methoxyquinazolin-6-yl acet
  • Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with m
  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. URL
  • 4-Chloro-7-methoxyquinazolin-6-yl acet
  • Application of LCMS in small-molecule drug development. New Food Magazine. URL
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. URL
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • 4-Chloro-7-methoxyquinazolin-6-yl acet
  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. URL
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). URL

Sources

Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key precursor in the synthesis of Gefitinib (Iressa), a widely used EGFR inhibitor for cancer therapy, a robust and reproducible synthesis of this molecule is paramount.[1]

This guide provides in-depth, field-proven insights into the synthetic pathway, addressing common challenges through detailed troubleshooting FAQs and step-by-step protocols. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the causality behind each experimental step, enabling you to navigate the complexities of the process effectively.

Synthetic Pathway Overview

The most established route to this compound is a multi-step process often starting from 6,7-dimethoxyquinazolin-4(3H)-one. This pathway, derived from the original Gibson synthesis of Gefitinib, involves selective demethylation, acetylation for hydroxyl protection, and a final chlorination step.[2] While effective, this route is known for challenges related to selectivity and yield, which we will address in this guide.[1]

Synthesis_Workflow cluster_0 Step 1: Selective Demethylation cluster_1 Step 2: Acetylation cluster_2 Step 3: Chlorination cluster_3 Final Product A 6,7-Dimethoxyquinazolin- 4(3H)-one B 6-Hydroxy-7-methoxyquinazolin- 4(3H)-one A->B  L-Methionine,  CH₃SO₃H   C 6-Acetoxy-7-methoxyquinazolin- 4(3H)-one B->C  Acetic Anhydride,  Pyridine   D 4-Chloro-7-methoxyquinazolin- 6-yl acetate C->D  SOCl₂ or POCl₃,  DMF (cat.)  

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and why can it be challenging?

The most frequently cited route is the Gibson synthesis, which involves the selective demethylation of 6,7-dimethoxyquinazolin-4-one, followed by acetylation and chlorination.[2] The primary challenge lies in the first step; selective demethylation at the 6-position using reagents like L-methionine and methanesulfonic acid can suffer from poor selectivity, leading to a mixture of products that requires extensive purification and often results in low overall yields.

Q2: Why is the acetate protection step necessary before chlorination?

The acetylation of the 6-hydroxyl group to form an acetate ester serves a crucial purpose: it protects the free hydroxyl group. Phenolic hydroxyls are nucleophilic and can react with the potent electrophilic chlorinating agents used in the subsequent step (e.g., thionyl chloride or phosphorus oxychloride). This protection prevents the formation of undesirable side products, such as phosphate or sulfate esters, and ensures that chlorination occurs selectively at the 4-position of the quinazolinone ring.[3]

Q3: What are the critical safety precautions for the chlorination step?

The chlorination step employs reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4] Both are highly corrosive, toxic, and react violently with water.

  • Handling: Always handle these reagents in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat.

  • Reaction Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to ice or an ice/water mixture, as the process is highly exothermic and releases HCl gas.

  • Waste Disposal: Neutralize and dispose of waste according to your institution's hazardous waste protocols.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield or Incomplete Reaction in the Chlorination Step

Q: My TLC analysis shows a significant amount of the 6-acetoxy-7-methoxyquinazolin-4(3H)-one starting material remaining after refluxing with thionyl chloride for several hours. How can I improve the conversion?

A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly reactive towards moisture. Ensure you are using a fresh, unopened bottle or a properly stored anhydrous reagent. An old or improperly stored reagent will have a lower effective concentration.

    • Stoichiometry: While the reaction is often run with the chlorinating agent as the solvent, ensure a sufficient excess is used if running in a co-solvent. For sluggish reactions, increasing the equivalents of the chlorinating agent can be beneficial.

  • Catalyst:

    • The chlorination of a quinazolinone is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[3][4] The DMF reacts with SOCl₂ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating species. Ensure you have added a catalytic amount (e.g., 1-5 mol%).

  • Reaction Conditions:

    • Temperature: Ensure the reaction mixture is maintained at a steady reflux. Insufficient heating can lead to a sluggish reaction. The typical reflux temperature for SOCl₂ is ~76°C.

    • Reaction Time: While some protocols suggest 4-6 hours, difficult substrates may require longer reaction times.[4] Monitor the reaction by TLC every 2-3 hours until the starting material is consumed.

Problem 2: Formation of Deacetylated Impurity

Q: My final product is contaminated with 4-chloro-7-methoxyquinazolin-6-ol. How can I prevent the hydrolysis of the acetate group?

A: The acetate ester is susceptible to hydrolysis, particularly under harsh pH conditions during the workup.

  • Workup Conditions: The standard workup involves quenching the excess chlorinating agent in ice water, which generates a large amount of HCl. Prolonged exposure of the product to these highly acidic aqueous conditions can lead to ester hydrolysis. Minimize the time the product spends in the aqueous phase.

  • Neutralization: After the initial quench, the pH is typically adjusted to neutral or slightly basic (pH 7-8) to precipitate the product.[5] Perform this neutralization step promptly but carefully at low temperatures (0-5 °C) to avoid localized heating. Use a mild base like saturated sodium bicarbonate solution.

  • Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This involves removing the excess SOCl₂ or POCl₃ under reduced pressure (co-evaporating with an anhydrous solvent like toluene is effective) and then proceeding with extraction without a harsh aqueous quench.[4]

Problem 3: Product Isolation and Purification Difficulties

Q: After workup, my crude product is an oily or sticky solid that is difficult to filter and purify by crystallization. What should I do?

A: Oily products often indicate the presence of impurities that inhibit crystallization.

  • Trituration: Before attempting a full recrystallization, try triturating the crude oil/solid with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Solvents like diethyl ether, hexane, or a mixture of ethyl acetate/hexane are good starting points. This can often remove greasy impurities and induce crystallization of the desired product.

  • Column Chromatography: If trituration fails, purification by silica gel column chromatography is the most reliable method. A gradient elution system starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate is typically effective.

  • Solvent Choice for Crystallization: For recrystallization, isopropanol has been reported to be effective for similar quinazoline intermediates.[1] You can also try solvent systems like ethyl acetate/methanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-acetoxy-7-methoxyquinazolin-4(3H)-one (Acetylation)

This protocol is adapted from procedures described for the synthesis of Gefitinib intermediates.[3]

ReagentMW ( g/mol )AmountMoles
6-Hydroxy-7-methoxyquinazolin-4(3H)-one192.1710.0 g52.0 mmol
Pyridine79.1012.4 g (12.7 mL)156.0 mmol
Acetic Anhydride102.0980.0 g (74.0 mL)783.0 mmol

Procedure:

  • To a 250 mL round-bottom flask, add 6-hydroxy-7-methoxyquinazolin-4(3H)-one (10.0 g).

  • Add pyridine (12.7 mL) to the flask.

  • Slowly add acetic anhydride (74.0 mL) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Stir the resulting suspension for 1 hour in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum at 60 °C to yield 6-acetoxy-7-methoxyquinazolin-4(3H)-one as a solid. (Expected yield: >90%).

Protocol 2: Synthesis of this compound (Chlorination)

This protocol is a generalized procedure based on common chlorination methods for quinazolinones.[4]

ReagentMW ( g/mol )AmountNotes
6-Acetoxy-7-methoxyquinazolin-4(3H)-one234.2110.0 g42.7 mmol
Thionyl Chloride (SOCl₂)118.97100 mLUsed as solvent/reagent
N,N-Dimethylformamide (DMF)73.090.2 mLCatalytic amount

Procedure:

  • In a dry 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-acetoxy-7-methoxyquinazolin-4(3H)-one (10.0 g).

  • In a chemical fume hood, carefully add thionyl chloride (100 mL) to the flask.

  • Add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. (Caution: Use a trap with a base solution like NaOH to neutralize SOCl₂ vapors).

  • Add anhydrous toluene (2 x 50 mL) and co-evaporate to remove the last traces of thionyl chloride.

  • The resulting residue is the crude product. For workup, slowly and carefully add the residue to 500 mL of an ice/water slurry with vigorous stirring.

  • A precipitate will form. Adjust the pH to ~7 with a saturated aqueous sodium bicarbonate solution while keeping the temperature below 10 °C.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain crude this compound.

  • Purify further by recrystallization from isopropanol or by column chromatography if necessary. (Expected yield: 75-85%).

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan J. Chem.
  • Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. (2023). Molecules.
  • Gefitinib - New Drug Approvals. (2015). New Drug Approvals.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Sains Malaysiana.
  • US8350029B2 - Process for the preparation of gefitinib - Google Patents. (2013). Google Patents.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (2016). Google Patents.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
  • This compound | C11H9ClN2O3 | CID 22022160 - PubChem. (n.d.). PubChem.
  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). AWS.

Sources

Technical Support Center: Purification Strategies for 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key intermediate. As a crucial component in the synthesis of various pharmaceutical compounds, including Gefitinib, achieving high purity of this compound is paramount. This document provides practical, experience-driven guidance to navigate the common challenges associated with its purification.

I. Understanding the Molecule: Key Purification Challenges

This compound possesses several chemical features that can influence its purification. The quinazoline core is a nitrogen-containing heterocycle, which can interact with acidic stationary phases like silica gel. The acetate ester is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can lead to the formation of the corresponding phenol, 4-Chloro-7-methoxyquinazolin-6-ol, as a significant impurity. Furthermore, residual starting materials and byproducts from its synthesis, such as unreacted 4-hydroxy-7-methoxyquinazolin-6-yl acetate and excess chlorinating agents, are common contaminants that need to be effectively removed.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.

Scenario 1: Low recovery of the desired product after column chromatography on silica gel.

  • Question: I am losing a significant amount of my product on the silica gel column. What could be the cause, and how can I prevent this?

  • Answer: There are two primary reasons for low recovery of this compound from a silica gel column: irreversible adsorption and on-column degradation.

    • Irreversible Adsorption: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing of the product spot on a TLC plate.

    • On-Column Degradation: The acidic nature of silica gel can catalyze the hydrolysis of the acetate ester, converting your product into the more polar 4-Chloro-7-methoxyquinazolin-6-ol.[1] This impurity will either remain on the column or elute much later than the desired product, leading to apparent product loss.

    Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).

    • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase. However, be aware that alumina has different selectivity compared to silica gel, and your elution conditions will likely need to be re-optimized.

    • Optimize Your Solvent System: A more polar solvent system may be required to efficiently elute the product. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, can also be effective.

Scenario 2: A new, more polar spot appears on the TLC plate after purification.

  • Question: After running a column, I see a new, more polar spot on my TLC that wasn't prominent in the crude material. What is this impurity, and how did it form?

  • Answer: This new, more polar spot is very likely 4-Chloro-7-methoxyquinazolin-6-ol, the hydrolysis product of your target compound. As mentioned previously, the acetate group is labile and can be cleaved under acidic or basic conditions.

    Causes of Hydrolysis:

    • Acidic Silica Gel: As discussed, the acidic surface of the silica gel is a common culprit.

    • Protic Solvents: Using protic solvents like methanol or ethanol in your mobile phase can facilitate the hydrolysis of the acetate ester, especially if the silica gel is acidic.

    • Work-up Conditions: If your reaction work-up involved strongly acidic or basic aqueous washes, some hydrolysis may have already occurred before purification.

    Preventative Measures:

    • Use Neutralized Silica Gel: This is the most effective way to prevent on-column hydrolysis.

    • Employ Aprotic Solvents: Stick to aprotic solvents for your mobile phase, such as mixtures of hexane, ethyl acetate, and dichloromethane.

    • Ensure Neutral Work-up: During the reaction work-up, use mild aqueous washes (e.g., saturated sodium bicarbonate solution followed by brine) to neutralize any strong acids and then thoroughly dry the organic layer before concentrating.

Scenario 3: Difficulty in separating the product from a close-running impurity.

  • Question: I have an impurity that has a very similar Rf value to my product on the TLC plate, making separation by column chromatography difficult. What are my options?

  • Answer: Close-running impurities are a common challenge. Here are several strategies to improve separation:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (with neutralized silica) can alter the selectivity and improve separation.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems. A good starting point for quinazoline derivatives is a mixture of ethanol and ethyl acetate or ethyl acetate and petroleum ether.[2]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material, preparative HPLC is an excellent option. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid, though caution is advised due to potential hydrolysis) can provide high-resolution separation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. Begin with a 30:70 (v/v) mixture and adjust the polarity based on the resulting Rf value of your product. For more polar compounds, a mixture of dichloromethane and methanol (e.g., 95:5 v/v) can be effective.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the aromatic quinazoline core, the compound should be visible under a UV lamp at 254 nm, appearing as a dark spot.[3] For enhanced visualization, you can use an iodine chamber, where the compound will appear as a brown spot.[3] Stains like potassium permanganate can also be used, which react with oxidizable functional groups.

Q3: Is it possible to hydrolyze the acetate group back to the hydroxyl group intentionally?

A3: Yes. If the corresponding alcohol, 4-Chloro-7-methoxyquinazolin-6-ol, is the desired product, the acetate can be readily hydrolyzed. This is often done using a mild base such as aqueous ammonia or lithium hydroxide in a mixture of methanol and water.[4]

Q4: What are the expected impurities from the synthesis of this compound?

A4: The synthesis of this compound is a key step in the preparation of Gefitinib.[5] Common synthetic routes suggest the following potential impurities:

  • 4-hydroxy-7-methoxyquinazolin-6-yl acetate: The unreacted starting material if the chlorination step is incomplete.

  • 4-Chloro-7-methoxyquinazolin-6-ol: Formed by hydrolysis of the acetate group.

  • Residual Chlorinating Agent and Byproducts: Depending on the reagent used (e.g., thionyl chloride, phosphorus oxychloride), these can be present if not properly quenched and removed during work-up.

  • Starting materials for the quinazoline ring synthesis: For example, derivatives of 2-aminobenzoic acid.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel that has been neutralized with triethylamine.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Optimal Eluent: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.2-0.3.

  • Prepare the Neutralized Eluent: To your chosen eluent, add 0.5% (v/v) of triethylamine.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the neutralized eluent and pour it into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the neutralized eluent to the column and begin elution.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general guideline for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes (or petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: Slowly add hexanes (a non-solvent) dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the solid.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold hexanes and allow them to air dry or dry in a vacuum oven.

V. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude this compound tlc TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc decision_purity Is the major spot well-separated and clean? tlc->decision_purity decision_solid Is the crude product a solid? decision_purity->decision_solid No decision_separation Are impurities close-running? decision_purity->decision_separation No, impurities present final_product Pure Product decision_purity->final_product Yes, and purity is sufficient recrystallization Recrystallization (e.g., EtOAc/Hexanes) decision_solid->recrystallization Yes column_chrom Column Chromatography (Neutralized Silica) decision_solid->column_chrom No, or recrystallization is ineffective recrystallization->final_product column_chrom->final_product decision_separation->column_chrom No prep_hplc Preparative HPLC decision_separation->prep_hplc Yes prep_hplc->final_product

Caption: A decision tree for selecting the optimal purification strategy.

VI. References

  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from BenchChem website.

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from

  • New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof. Retrieved from

  • Nottebohm, T., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Overcoming Solubility Issues with 4-Chloro-7-methoxyquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming the common yet critical challenge of poor aqueous solubility of 4-Chloro-7-methoxyquinazolin-6-yl acetate in experimental assays. The principles and protocols outlined here are grounded in established physicochemical principles to ensure the integrity and reproducibility of your data.

Core Challenge: The Quinazoline Scaffold

This compound belongs to the quinazoline class of heterocyclic compounds. While this scaffold is a cornerstone in medicinal chemistry, particularly for kinase inhibitors, its rigid, aromatic structure often leads to high crystal lattice energy and significant hydrophobicity.[1] This translates to poor aqueous solubility, a major hurdle that can cause compound precipitation, inaccurate dosing, and misleading results in your biological assays. This guide provides a systematic workflow to diagnose and solve these solubility challenges.

Part 1: Foundational Knowledge & FAQs

This section addresses the most immediate questions researchers face when encountering solubility problems.

Q1: My compound precipitated after diluting my DMSO stock into aqueous assay buffer. What is my first step?

A1: This phenomenon, known as "precipitation upon dilution," is the most common manifestation of poor solubility. Your immediate first step is to determine the kinetic solubility limit of your compound in the final assay buffer. Do not proceed with the experiment until this is defined.

Expert Insight: Kinetic solubility is the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous medium. Exceeding this limit means the compound is no longer in solution, and the effective concentration is unknown and variable.

Protocol 1: Rapid Kinetic Solubility Assessment

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).[1] Gentle warming and vortexing can aid dissolution.

  • Serial Dilution: In a clear microplate, perform a serial dilution of your compound directly into the final assay buffer. For example, add 2 µL of your 10 mM stock to 98 µL of buffer (yielding 200 µM), then serially dilute from there.

  • Equilibration: Allow the plate to equilibrate at the assay's intended temperature for 1-2 hours.

  • Visual & Instrumental Inspection: Visually inspect each well for signs of cloudiness or precipitate against a dark background. For a more quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering.

  • Determination: The highest concentration that remains clear is your kinetic solubility limit. All subsequent experiments should be designed with this ceiling concentration in mind.

Q2: Is DMSO the only option for a stock solution? What are the risks?

A2: While DMSO is the most common and effective solvent for many poorly soluble compounds, it is not inert.[2] At concentrations typically above 0.5% (v/v), DMSO can exert its own biological effects, including cytotoxicity, altered gene expression, and even direct enzyme inhibition.[2][3][4][5]

Table 1: Stock Solvent Considerations

SolventRecommended Max Assay Conc.AdvantagesDisadvantages
DMSO ≤ 0.5% [3]High solubilizing power, miscible with water.[2]Can be cytotoxic, hygroscopic, and interfere with assays.[3]
Ethanol ≤ 1.0%Less toxic than DMSO for many cell lines.Lower solubilizing power for highly lipophilic compounds.
DMF ≤ 0.5%Strong solubilizer, similar to DMSO.[6][7]Higher toxicity profile than DMSO.

Critical Mandate: Always include a "vehicle control" in your experiments. This control must contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your test samples to isolate the effects of the compound from those of the solvent.[3]

Part 2: Systematic Troubleshooting Workflow

If the required assay concentration exceeds the compound's kinetic solubility, a systematic approach is necessary. The following workflow provides a logical progression from simple to more complex interventions.

Caption: A decision-tree for systematically addressing solubility issues.

Tier 1: pH Modification

Scientific Rationale: The quinazoline scaffold contains basic nitrogen atoms. According to Le Châtelier's principle, protonating these sites by lowering the pH can increase the molecule's polarity and dramatically enhance aqueous solubility.[8][9][10][11] Many quinazoline-based drugs are more soluble at an acidic pH where they become ionized.[1]

Protocol 2: pH Optimization

  • Buffer Preparation: Prepare a series of your assay buffer across a physiologically relevant pH range (e.g., pH 6.0, 6.5, 7.0, and 7.4).

  • Solubility Testing: Repeat the Kinetic Solubility Assessment (Protocol 1) in each of the prepared buffers.

  • Assay Compatibility Check: This is a critical validation step. Confirm that your target enzyme, protein, or cell line is stable and functions optimally at the new pH. Run control experiments (e.g., enzyme activity assays with a known substrate) at each pH to check for any confounding effects.

  • Selection: Choose the lowest pH that provides the necessary solubility without compromising the biological integrity of the assay.

Tier 2: Use of Solubilizing Excipients

If pH modification is insufficient or incompatible with your assay, the next step is to introduce solubilizing agents into your buffer.

Option A: Co-solvents & Surfactants

  • Co-solvents: These water-miscible organic solvents work by reducing the polarity of the aqueous medium.[12][13] Common examples include Polyethylene Glycol (PEG 400) and Propylene Glycol.

  • Surfactants: These amphiphilic molecules form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the insoluble compound, presenting a hydrophilic exterior to the aqueous environment.[14][15][16] Non-ionic surfactants like Tween® 80 or Cremophor® EL are generally preferred due to their lower toxicity.[14][17]

Option B: Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets" to form inclusion complexes with poorly soluble guest molecules, like this compound, effectively increasing their apparent water solubility.[18][19][20][][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a favorable safety profile.[20]

Table 2: Guide to Selecting a Solubilizing Excipient

Excipient ClassExampleTypical Starting Conc.MechanismKey Considerations
Co-solvent PEG 4001-5% (v/v)Reduces solvent polarity[13]Can affect enzyme kinetics. Validate assay performance.
Surfactant Tween® 800.01-0.1% (v/v)Micellar solubilization[15][16]Must be used above CMC. Can interfere with membrane-based assays.
Cyclodextrin HP-β-CD1-10 mMInclusion complexation[20][][22]Can sometimes extract cholesterol from cell membranes at high concentrations.

Protocol 3: Screening Solubilizing Excipients

  • Prepare Excipient Buffers: Supplement your optimal assay buffer (from Tier 1) with various concentrations of the selected excipients (e.g., 1%, 2%, 5% PEG 400; 0.01%, 0.05% Tween 80; 1, 5, 10 mM HP-β-CD).

  • Test Solubility: Repeat the Kinetic Solubility Assessment (Protocol 1) in each new buffer formulation.

  • Validate Assay Integrity: Run full vehicle and positive/negative controls for your assay in the presence of the down-selected excipient to ensure it does not interfere with the readout. For example, ensure the excipient does not inhibit your enzyme or cause cell death on its own.

Part 3: Advanced Strategies & Final Recommendations

When standard laboratory methods are insufficient, particularly for in vivo studies, more advanced formulation techniques may be required.

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, PEG 6000).[18][23] This converts the drug into a more soluble amorphous state and enhances wettability.

  • Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media, keeping the drug in a solubilized state.[1][15]

These methods require specialized formulation expertise but represent powerful tools for the most challenging compounds.

Final Checklist for Success:

  • Always determine the kinetic solubility limit first.

  • Always include a matched vehicle control.

  • Always validate that your chosen solubilization method does not interfere with your assay's biology.

  • Document Everything: Keep meticulous records of your formulation attempts and their outcomes.

By adopting a systematic, evidence-based approach, you can successfully navigate the solubility challenges posed by this compound and generate reliable, high-quality data.

References

  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
  • CymitQuimica. (n.d.). This compound.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Saleem, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • CIBTech. (n.d.). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents.
  • A Study on Solubility Enhancement Methods for Poorly W
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
  • NIH. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • PMC - NIH. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • JOCPR. (2024).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Quinazoline.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Brieflands. (2021).
  • PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • PubChemLite. (n.d.). This compound (C11H9ClN2O3).
  • Cenmed. (n.d.). This compound (C007B-605593).
  • ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis....
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Drug solubility in different surfactant and cosurfactant | Download Table.
  • YouTube. (2020). Impact of pH on Solubility.
  • Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • PMC - PubMed Central. (n.d.). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen.
  • ResearchGate. (n.d.). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Request PDF.
  • NIH. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.

Sources

Technical Support Center: Method Refinement for Gefitinib Impurity Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Gefitinib. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the quantification of trace impurities in Gefitinib. As an orally administered oncology drug, stringent control of impurities is paramount to ensure patient safety and product efficacy.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into method refinement and troubleshooting, structured in a practical question-and-answer format.

Section 1: Understanding the Impurity Landscape of Gefitinib

A robust analytical method begins with a thorough understanding of the potential impurities. Impurities in Gefitinib can originate from the synthetic process or arise from degradation over time.[1]

FAQ: What are the primary sources and types of impurities in Gefitinib?

Answer: Impurities in Gefitinib are broadly categorized into three groups as defined by international guidelines[2][3]:

  • Process-Related Impurities: These are by-products, intermediates, or reagents from the multi-step synthesis of the Gefitinib molecule.[1][4] The synthesis involves creating a quinazoline core, followed by etherification and fluorination, presenting multiple opportunities for impurity formation.[1] An example is an N-alkylated impurity that can form in the final step if the synthesis route is not carefully controlled.[5]

  • Degradation Products: These form when the Gefitinib drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[1][6][7][8] Forced degradation studies are essential to identify these potential degradants and ensure the analytical method is "stability-indicating."[9][10][11]

  • Other Impurities: This category includes residual solvents from the manufacturing process (ICH Q3C), elemental impurities that may be introduced from catalysts or equipment (ICH Q3D), and other contaminants.[2][12][13]

Table 1: Common Process-Related and Degradation Impurities of Gefitinib
Impurity NameCAS NumberTypeCommon Origin
Gefitinib N-Oxide847949-51-3DegradationOxidative Stress[6][][15]
O-Desmorpholinopropyl GefitinibN/AProcess/DegradationSynthetic intermediate or hydrolysis product[]
Gefitinib Impurity B1603814-04-5ProcessProcess-related[15]
Gefitinib 3,4-Difluoro Impurity184475-50-1ProcessImpurity in starting material or side reaction[16]
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amineN/AProcessN-alkylation side reaction[5]
Gefitinib Impurity 4179688-52-9ProcessSynthetic intermediate[16]
Section 2: Core Analytical Strategy: Reversed-Phase HPLC/UPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone for separating and quantifying Gefitinib and its impurities.[4][17] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution due to its use of sub-2-μm particles.[9][18]

FAQ: What is a reliable starting point for developing a stability-indicating HPLC/UPLC method for Gefitinib?

Answer: A successful method hinges on selecting the right column and mobile phase to achieve adequate separation. Given that Gefitinib and many of its impurities contain basic nitrogen atoms, controlling secondary interactions with the column's stationary phase is critical to achieving good peak shape.

Here is a robust starting point based on published methods:[4][17][19]

Table 2: Recommended Starting HPLC/UPLC Method Parameters
ParameterHPLC RecommendationUPLC RecommendationRationale / Key Insight
Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µmC18 (e.g., ACQUITY BEH), 50-100 x 2.1 mm, <2 µmC18 provides broad hydrophobicity for separation. A high-quality, end-capped column is crucial to minimize peak tailing for the basic Gefitinib molecule.
Mobile Phase A 20-130 mM Ammonium Acetate buffer, pH 5.00.1% Formic Acid in WaterA buffer or acid is essential to control the ionization state of Gefitinib and its impurities, ensuring consistent retention and peak shape. pH 5.0 is a good starting point to protonate the analytes without being harsh on the column.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides lower backpressure and better UV transparency than methanol.
Elution Mode Gradient or IsocraticGradientA gradient is highly recommended to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[8][10] An isocratic method may be suitable for known, well-separated impurities.[4]
Flow Rate 1.0 mL/min0.3-0.5 mL/minScaled appropriately for the column dimensions.
Column Temp. 30-50 °C40-60 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be kept consistent.[20]
Detection PDA/UV at ~250-300 nmPDA/UV at ~250 nmA Photodiode Array (PDA) detector is vital for checking peak purity and identifying co-eluting species. 250 nm provides a good response for Gefitinib.[7][8]
Injection Vol. 10-20 µL1-5 µLScaled to column volume to prevent band broadening.
Diluent Mobile Phase or Acetonitrile/Water mixtureMobile Phase or Acetonitrile/Water mixtureDissolving the sample in the initial mobile phase composition is critical to prevent peak distortion.[20]
Workflow for Method Development & Validation

The following diagram outlines the logical flow from initial method development to a fully validated analytical procedure according to ICH guidelines.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile (ATP) Select Select Column & Initial Conditions (See Table 2) Start->Select Optimize Optimize Separation (Mobile Phase pH, Gradient, Temperature) Select->Optimize SST Define System Suitability Test (SST) (Resolution, Tailing Factor) Optimize->SST Validate Validation Protocol SST->Validate Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD & LOQ Precision->LODLOQ Robustness Robustness LODLOQ->Robustness End Validated Method for Routine Use Robustness->End Validate->Specificity

Caption: High-level workflow for analytical method development and validation.

Section 3: Troubleshooting Guide for Common Issues

Even with a well-designed method, challenges can arise. This section addresses specific problems in a Q&A format.

Issue 1: Poor Resolution or Peak Co-elution

Q: My method shows a known impurity co-eluting with another process impurity (or the main Gefitinib peak). How can I improve the separation?

A: Achieving baseline separation for all specified impurities is a primary goal. Co-elution compromises accurate quantification. Follow this systematic approach to troubleshoot:

  • Confirm the Problem: First, ensure the issue is consistent. Make several injections to rule out a one-time anomaly. Use a PDA detector to check the peak purity of the merged peaks; this will confirm if they are indeed spectrally different compounds.[4]

  • Adjust Gradient Slope (Most Effective First Step): For gradient methods, the simplest and most powerful adjustment is to make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent (Mobile Phase B) percentage will give the compounds more time to interact with the stationary phase, often resolving the peaks.

  • Modify Mobile Phase pH: Gefitinib and its impurities are ionizable. A small change in mobile phase pH (e.g., from 5.0 to 4.5 or 5.5) can alter the charge state and hydrophobicity of the analytes, often having a dramatic and differential effect on their retention times.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or a combination). Methanol has different solvent properties (viscosity, polarity, dipole moment) and can alter elution selectivity. Be aware that this will likely increase backpressure.

  • Evaluate Column Chemistry: If mobile phase adjustments fail, the column chemistry may not be suitable.

    • Different C18: Not all C18 columns are the same. Try a C18 from a different manufacturer, which will have different bonding chemistry and end-capping.

    • Alternative Stationary Phase: Consider a Phenyl-Hexyl phase, which offers different selectivity through pi-pi interactions, or a Cyano (CN) phase for compounds with different polarity.

G Start Poor Resolution (Rs < 1.5) Grad Is it a Gradient Method? Start->Grad Shallow Make Gradient Shallower Grad->Shallow Yes CheckpH Adjust Mobile Phase pH (±0.5 units) Grad->CheckpH No Shallow->CheckpH Resolved Problem Resolved Shallow->Resolved ChangeSolvent Change Organic Solvent (ACN <-> MeOH) CheckpH->ChangeSolvent CheckpH->Resolved ChangeCol Change Column (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeCol ChangeSolvent->Resolved ChangeCol->Resolved

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing (asymmetry > 1.5), especially for the main Gefitinib peak. What causes this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like Gefitinib. It leads to poor integration and inaccurate quantification. The primary causes are:

  • Cause 1: Secondary Silanol Interactions: The most common cause. Residual, un-capped silanol groups (Si-OH) on the silica-based column packing are acidic and can form strong ionic interactions with the basic nitrogen atoms on Gefitinib, delaying a portion of the analyte molecules and causing the peak to "tail."

    • Solution:

      • Use a high-quality, fully end-capped column. Modern columns are designed to minimize exposed silanols.

      • Lower the mobile phase pH. Using an acidic modifier like formic acid (pH ~2.5-3.5) ensures that both the basic analytes are fully protonated (positively charged) and the surface silanols are non-ionized, which repels the analyte and prevents the secondary interaction.[20]

      • Increase buffer concentration. A higher concentration of buffer ions (e.g., increasing ammonium acetate from 20mM to 50mM) can help shield the silanol groups.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you have confirmed mass overload.

  • Cause 3: Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger (more organic content) than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[20]

Issue 3: Inaccurate Quantification and Poor Recovery

Q: My accuracy check fails, with spike recovery for a known impurity falling below 85%. What are the potential reasons?

A: Low recovery indicates a loss of analyte somewhere between sample preparation and detection.

  • Analyte Adsorption: Trace impurities can adsorb to glassware, pipette tips, or HPLC vials.

    • Solution: Try silanized glass vials. Also, consider adding a small amount of organic solvent (e.g., 5-10% acetonitrile) to your aqueous sample matrix to improve solubility and reduce adsorption.

  • Sample/Standard Instability: The impurity may be degrading in the sample diluent after preparation.

    • Solution: Perform a solution stability study. Analyze the same prepared sample at different time points (e.g., 0, 4, 8, 24 hours) while stored in the autosampler. If the area decreases over time, you may need to prepare samples immediately before injection or find a more stabilizing diluent.

  • Incomplete Extraction (for Drug Product): If analyzing a formulated product, the impurity may not be fully extracted from the matrix.

    • Solution: Re-evaluate your extraction procedure. Increase sonication time, change the extraction solvent, or use a more vigorous shaking method.

  • Incorrect Integration: Poorly integrated peaks are a common source of error.

    • Solution: Manually review the integration of all impurity peaks. Ensure the baseline is set correctly and that the entire peak area is being measured, especially for small peaks on a noisy or sloping baseline.

Section 4: Advanced Topics: Forced Degradation and Impurity Identification
FAQ: How should I design a forced degradation study for Gefitinib?

A: Forced degradation (or stress testing) is mandatory to demonstrate the specificity and stability-indicating nature of your method, as per ICH guideline Q1A(R2). The goal is to achieve 5-20% degradation of the active ingredient to ensure you can detect and separate any resulting products.

Protocol Outline:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.[6][7][8]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.[6][7][8]

  • Oxidation: 3-6% H₂O₂ at room temperature for 24 hours. Gefitinib is known to be sensitive to oxidation, forming the N-Oxide.[6][21]

  • Thermal Degradation: Dry heat at 105°C for 24-48 hours.

  • Photolytic Degradation: Expose the sample to UV/Vis light in a photostability chamber (ICH Q1B).[22]

For each condition, analyze a stressed sample, a placebo (if applicable), and an unstressed control. The key is to demonstrate that all degradation peaks are well-resolved from the main Gefitinib peak (Resolution > 2.0).[11]

Workflow for Unknown Impurity Identification

When a forced degradation study or a stability batch reveals an unknown impurity above the ICH identification threshold (typically >0.10%), a structured investigation is required.[4][23]

G Start Unknown Peak > Identification Threshold LCMS 1. LC-MS Analysis (UPLC-QTOF) Start->LCMS Mass Determine Accurate Mass (M, M+H, M+Na) LCMS->Mass Formula Propose Elemental Formula Mass->Formula MSMS 2. MS/MS Fragmentation Analysis Formula->MSMS Fragments Identify Key Fragments & Neutral Losses MSMS->Fragments Structure Propose Structure (Compare fragments to Gefitinib structure) Fragments->Structure Confirm 3. Confirmation Structure->Confirm Synthesize Synthesize Proposed Impurity Standard Confirm->Synthesize Coinject Co-inject with Sample (Confirm RT match) Synthesize->Coinject NMR Characterize Standard (NMR, IR) Coinject->NMR Identified Structure Confirmed & Impurity Identified NMR->Identified

Sources

stability issues of 4-Chloro-7-methoxyquinazolin-6-yl acetate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-7-methoxyquinazolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just received my solid this compound. How should I store it?

As a solid, the compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator or freezer (-20°C) to minimize degradation from atmospheric moisture and heat. The material is typically shipped at room temperature, which is acceptable for short durations.

Q2: What is the most significant stability issue I should be aware of when preparing solutions?

The primary and most immediate stability concern is the hydrolysis of the acetate ester at the 6-position. Ester groups are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[1] This will result in the formation of 4-Chloro-7-methoxyquinazolin-6-ol, altering the effective concentration and introducing a new chemical entity into your experiment. A secondary concern is the reactivity of the 4-chloro group, which can undergo nucleophilic substitution.

Q3: What solvent should I use to prepare my stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice. Studies on similar quinazoline derivatives have shown stability in DMSO for extended periods when stored correctly.[2] However, it's crucial to use anhydrous DMSO, as residual water can facilitate hydrolysis over time. For aqueous-based assays, stock solutions in DMSO should be diluted into the final buffer immediately before use. Be aware that some studies have found certain quinazoline derivatives to be unstable in DMSO, showing spectral modifications immediately after preparation.[3][4] Therefore, validation in your specific system is recommended.

Q4: My assay results are inconsistent day-to-day. Could this be a compound stability problem?

Absolutely. Inconsistent results are a classic indicator of compound degradation.[5] If this compound is degrading in your assay medium, its effective concentration will decrease over the course of the experiment, leading to a loss of potency and poor reproducibility.[5] We strongly advise preparing fresh dilutions from a validated stock solution for each experiment.

Q5: I see a new, more polar peak appearing in my HPLC chromatogram after incubating my compound in an aqueous buffer. What is it?

This is very likely the hydrolysis product, 4-Chloro-7-methoxyquinazolin-6-ol. The loss of the acetyl group makes the molecule more polar, resulting in an earlier elution time on a reverse-phase HPLC column. Verifying this with LC-MS by checking for the expected molecular weight (M.W. ~210.61) would confirm its identity.

Troubleshooting In-Depth Stability Issues

This section provides structured guides to diagnose and solve more complex stability challenges.

Issue 1: Rapid Compound Loss in Aqueous Assay Buffer

Symptoms: You observe a significant decrease in the parent compound's peak area via HPLC in less than a few hours after dilution into your aqueous experimental buffer.

Underlying Cause: The pH of your buffer is likely promoting the rapid hydrolysis of the acetate ester. Ester hydrolysis is catalyzed by both H+ (acid) and OH- (base) ions.[1] The quinazoline ring itself is generally stable in cold dilute acid and alkaline solutions, but boiling or extreme pH can cause ring cleavage.[6][7]

Troubleshooting Protocol & Solution

This protocol will establish a pH-stability profile for the compound.

Step-by-Step Experimental Workflow:

  • Prepare Buffers: Prepare a set of common biological buffers at different pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

  • Prepare Solutions: Dilute your DMSO stock of this compound into each buffer to your typical final assay concentration.

  • Incubate: Keep the solutions at your standard experimental temperature (e.g., 37°C).

  • Time-Point Analysis: At regular intervals (e.g., T=0, 1h, 4h, 8h, 24h), take an aliquot from each solution.

  • Quench & Analyze: Immediately quench any further reaction by diluting the aliquot into a cold, neutral mobile phase (e.g., Acetonitrile/Water) and analyze by a validated reverse-phase HPLC-UV method.

  • Quantify: Calculate the percentage of the parent compound remaining at each time point relative to T=0.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 5, 7.4, 9) prep_buffers->dilute incubate Incubate at 37°C dilute->incubate sampling Sample at T=0, 1, 4, 8, 24h incubate->sampling quench Quench in Mobile Phase sampling->quench hplc Analyze by RP-HPLC quench->hplc quantify Calculate % Remaining hplc->quantify

Caption: Workflow for a pH-dependent stability study.

Data Interpretation & Solution:

Summarize your findings in a table. You will likely discover a pH range where the compound exhibits the greatest stability.

pH of Buffer% Remaining after 4h at 37°C% Remaining after 24h at 37°C
5.085%55%
7.4 98% 92%
9.070%30%
(Note: Data is illustrative)
Issue 2: Formation of Adducts with Assay Reagents

Symptoms: You observe new, less-polar peaks in your LC-MS analysis, and the mass does not correspond to the parent compound or its simple hydrolysate. The mass may correspond to the parent compound plus another component of your assay.

Underlying Cause: The 4-chloro position on the quinazoline ring is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[8][9] Reagents in your assay buffer containing strong nucleophiles, such as primary/secondary amines (e.g., Tris buffer, proteins) or thiols (e.g., DTT, cysteine, glutathione), can displace the chloride atom.

Troubleshooting Protocol & Solution

  • Identify Nucleophiles: List all components in your assay medium that are nucleophilic (e.g., Tris, DTT, BSA).

  • Incubation Matrix: Systematically incubate the this compound with each potential nucleophile individually in the base buffer.

  • LC-MS Analysis: Analyze each mixture by LC-MS. Look for new peaks and check if their mass corresponds to the expected mass of the adduct (MassParent + MassNucleophile - 36.46).

  • Mitigation:

    • If a buffer component is reactive (e.g., Tris), switch to a non-nucleophilic alternative like HEPES or PBS.

    • If a required reagent like DTT is reactive, redesign the experimental workflow. Add the this compound as the very last step before measurement to minimize incubation time.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways discussed.

G cluster_hydrolysis cluster_substitution parent This compound hydrolyzed 4-Chloro-7-methoxyquinazolin-6-ol parent->hydrolyzed H₂O (Acid/Base Cat.) adduct 4-Nu-7-methoxyquinazolin-6-yl acetate parent->adduct Nucleophile (Nu:) (e.g., R-SH, R-NH₂) acetic_acid Acetic Acid hydrolyzed->acetic_acid hcl HCl adduct->hcl

Caption: Key degradation pathways for the target compound.

References

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Dangi, A. S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech Journal of Pharmaceutical Sciences. [Link]
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]
  • ResearchGate.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Al-Suwaidan, I. A., et al. (2015).
  • Gendugov, T. K., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]
  • PubChem.
  • PubChemLite.
  • Cenmed.
  • Yushyn, I., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. [Link]
  • ResearchGate.
  • Manhas, N., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect. [Link]
  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
  • El-Sayed, W. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Google Patents. CN101348471B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Cenmed Enterprises.

Sources

Technical Support Center: Optimization of Extraction Methods for Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Gefitinib and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the extraction of Gefitinib impurities from drug matrices. Our goal is to move beyond simple protocols and explain the underlying scientific principles to empower you to develop robust, accurate, and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting Gefitinib impurities from a solid dosage form (e.g., tablets)?

The primary challenges stem from three main areas: the physicochemical properties of the impurities, the complexity of the drug matrix, and the desired analytical sensitivity.

  • Diverse Impurity Polarity: Gefitinib impurities include both process-related substances and degradation products.[1][2] These can range from more polar compounds, like N-oxide derivatives, to less polar ones, such as precursors from synthesis.[1][3] A single extraction solvent or condition may not be optimal for achieving complete recovery of all impurities simultaneously.

  • Matrix Complexity: The drug matrix consists of the active pharmaceutical ingredient (API), Gefitinib, and various excipients (e.g., binders, fillers, lubricants). These excipients can interfere with the extraction by sequestering impurities, co-extracting and causing matrix effects in LC-MS analysis, or degrading the analyte.[4][5]

  • Low Concentration Levels: Impurities are often present at very low levels (e.g., <0.1% as per FDA guidelines).[6] This necessitates an extraction method that not only recovers the impurities efficiently but also concentrates them to a level detectable by the analytical instrument.[7]

Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?

The choice between SPE and LLE depends on the specific goals of your analysis, the nature of the impurities, and laboratory throughput requirements.[8][9]

  • Choose Solid-Phase Extraction (SPE) when:

    • High Selectivity is Needed: SPE allows for more targeted isolation of analytes by using specific sorbent chemistries (e.g., reversed-phase, normal-phase, or ion-exchange).[8][10] This is excellent for removing interfering matrix components that have different properties from your target impurities.

    • Automation is a Priority: SPE is highly compatible with automated systems, making it suitable for high-throughput workflows.[8]

    • Solvent Reduction is a Goal: SPE generally uses significantly less solvent than traditional LLE.[8]

  • Choose Liquid-Liquid Extraction (LLE) when:

    • Dealing with Large Sample Volumes: LLE can be more practical and cost-effective for processing large volumes of sample solution.[9]

    • Extracting Nonpolar Analytes: LLE is often very effective for extracting nonpolar analytes from a polar (aqueous) sample matrix using a water-immiscible organic solvent.

    • Initial Method Development: LLE can be a simpler starting point for method development due to the straightforward principle of partitioning between two immiscible liquids.[10]

It's important to note that LLE can sometimes suffer from issues like emulsion formation and may have lower analyte recovery compared to a well-optimized SPE method.[10]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor or inconsistent recovery of a known polar impurity (e.g., Gefitinib N-oxide).
  • Question: My validation results show low recovery (<70%) for a known polar degradation impurity, Gefitinib N-oxide, after extracting the crushed tablet powder. What are the likely causes and how can I fix this?

  • Answer: Low recovery of polar impurities is a common issue often related to insufficient extraction from the solid matrix or losses during subsequent sample preparation steps.

    Causality & Solution Workflow:

    • Insufficient Initial Extraction: The primary extraction solvent may be too nonpolar to efficiently solubilize and extract highly polar impurities like N-oxides.[3] Gefitinib itself is a relatively nonpolar molecule, so a solvent system optimized for the API may not be suitable for all its degradation products.

      • Solution: Modify the polarity of your extraction solvent. Start by preparing the sample diluent in a mixture of organic solvent and an aqueous buffer (e.g., 70:30 acetonitrile:ammonium acetate buffer). The aqueous component will improve the solubility of polar compounds. Experiment with the organic-to-aqueous ratio to find the optimal balance for all analytes.[11]

    • Analyte Instability: Certain impurities, particularly N-oxides, can be susceptible to degradation under harsh extraction conditions (e.g., extreme pH, high temperature).[3][12]

      • Solution: Ensure the pH of your extraction solvent is near neutral or slightly acidic if the impurity is acid-stable. Avoid excessive heating or sonication times. Consider adding an antioxidant to the extraction solvent if oxidative degradation is suspected.[11]

    • Adsorption to Surfaces: Polar analytes can adsorb to active sites on glassware or within the HPLC system, leading to apparent low recovery.[13]

      • Solution: Use polypropylene vials instead of glass to minimize adsorption.[14] Ensure the sample solvent used for the final injection is compatible with the mobile phase to prevent the analyte from precipitating in the injection loop.

    Workflow Diagram: Troubleshooting Low Polar Impurity Recovery

    Caption: A decision tree for diagnosing and resolving low recovery of polar analytes.

Problem 2: Significant matrix effects (ion suppression or enhancement) are observed in my LC-MS analysis.
  • Question: I am developing an LC-MS method for impurity quantification. When I compare the response of an impurity spiked into the extracted matrix blank versus a clean solvent, I see a >30% drop in signal (ion suppression). How can I mitigate this?

  • Answer: Matrix effects are a major concern in quantitative LC-MS analysis, as they directly impact accuracy and sensitivity.[4][15] They occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte in the MS source.[4][16]

    Strategies to Minimize Matrix Effects:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the interfering matrix components from your analytes of interest.

      • Solution: Modify the gradient profile of your HPLC method. A slower, more shallow gradient can often resolve co-eluting peaks.[15] Alternatively, consider a different column chemistry. If you are using a standard C18 column, explore columns with different selectivities (e.g., Phenyl-Hexyl or a polar-embedded phase) that may provide a different elution pattern for matrix components.

    • Optimize Sample Preparation: A more rigorous sample cleanup will remove more of the interfering compounds before injection.

      • Solution: If you are currently using a simple "dilute and shoot" or protein precipitation method, switch to a more selective technique like SPE or LLE.[4] An SPE method with a well-chosen wash step can effectively remove many matrix components while retaining the analytes.[8]

    • Reduce Matrix Loading: Simply injecting less of the matrix can proportionally reduce the matrix effect.

      • Solution: Dilute the final sample extract further before injection.[14] This is a trade-off, as it will also reduce the analyte signal, so it is only viable if you have sufficient sensitivity. Reducing the injection volume can achieve a similar outcome.[14]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.[14][15]

      • Explanation: An SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C). It will co-elute with the analyte and experience the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.[14]

    Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleProsCons
Chromatographic Optimization Separate analytes from interferencesDirectly solves the problem; maintains sensitivityCan be time-consuming to re-develop the method
Enhanced Sample Cleanup (SPE/LLE) Remove interferences before injectionVery effective; can increase analyte concentrationAdds complexity and time to the workflow; potential for analyte loss
Sample Dilution Reduce the amount of matrix injectedSimple and fast to implementReduces analyte signal; may not be feasible for trace analysis
Stable Isotope-Labeled IS Compensate for signal variabilityMost reliable method for compensation; corrects for multiple error sourcesCan be very expensive or commercially unavailable for specific impurities

Experimental Protocols

Protocol 1: General Purpose Extraction of Gefitinib and Impurities from Tablets

This protocol provides a robust starting point for extracting a broad range of impurities from a typical Gefitinib tablet formulation.

  • Sample Preparation:

    • Accurately weigh and record the weight of 10 Gefitinib tablets.

    • Grind the tablets into a fine, homogenous powder using a mortar and pestle.

    • Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 70 mL of the extraction solvent (e.g., Acetonitrile:Water 70:30 v/v) to the flask.

    • Sonicate for 20 minutes in a temperature-controlled water bath to ensure complete dissolution and extraction.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the extraction solvent and mix thoroughly.

  • Clarification:

    • Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. This step is critical to remove insoluble excipients that can damage the HPLC column.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration

This protocol is designed for instances where matrix interference is high or when trace-level impurities need to be concentrated.

  • Cartridge Selection:

    • Choose a reversed-phase SPE cartridge (e.g., a polymeric sorbent like Oasis HLB or a C18 bonded silica). Polymeric sorbents are often preferred for their stability across a wider pH range.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not let the cartridge run dry.

    • Loading: Load 5 mL of the initial sample extract (from Protocol 1, after centrifugation but before filtering) onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% Methanol in water) to remove polar excipients and matrix interferences.[8]

    • Elution: Elute the retained Gefitinib and its impurities with 2 mL of the elution solvent (e.g., Methanol or Acetonitrile) into a clean collection tube.[8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, smaller volume (e.g., 0.5 mL) of the mobile phase to concentrate the sample.

    • Vortex to mix and transfer to an HPLC vial for analysis.

References

  • Veeprho.
  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]
  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]
  • Daicel Pharma Standards. Gefitinib Impurities Manufacturers & Suppliers. [Link]
  • Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
  • K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]
  • Aurora Biomed. (2019, August 7). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. [Link]
  • ResearchGate. (2025, August 8). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. [Link]
  • Chromatography Online.
  • ResearchGate. (2025, October 22).
  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. [Link]
  • Scientific Research Publishing. (2011).
  • Taylor & Francis Online.
  • Semantic Scholar.
  • Shimadzu Corporation. (2023, February 7). Key considerations for everyday LC/MS analysis. [Link]
  • ResearchGate. (2025, August 10). (PDF)
  • National Institutes of Health (NIH).
  • WelchLab. (2025, February 21).
  • Pharmaffili
  • ResearchGate. (2025, August 6). SPECTROPHOTOMETRIC DETERMINATION OF ANTINEOPLASTIC DRUG GEFITINIB IN TABLET DOSAGE FORM USING INORGANIC SOLVENT. [Link]
  • Confirmatory Testing & Analytical Challenges. (2025, June 24).
  • Google Patents. CN103739558B - A kind of preparation method of Gefitinib known impurities.
  • ResearchGate. (2015, November 13).
  • National Institutes of Health (NIH). (2023, August 4).

Sources

Technical Support Center: Mitigating Signal Suppression in Mass Spectrometry for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with quinazoline compounds. This guide provides in-depth troubleshooting protocols and expert insights to diagnose, mitigate, and overcome signal suppression in liquid chromatography-mass spectrometry (LC-MS) analyses. Our focus is on providing not just steps, but the underlying scientific rationale to empower you to build robust and reliable bioanalytical methods.

Understanding the Core Problem: Signal Suppression & Matrix Effects

Signal suppression, a type of matrix effect, is a common and often frustrating phenomenon in LC-MS, particularly when using electrospray ionization (ESI).[1][2][3] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the MS source, leading to a reduced signal intensity.[4][5][6] This can severely compromise method accuracy, precision, reproducibility, and sensitivity.[7]

Quinazoline compounds, being nitrogen-containing heterocyclic molecules, are typically analyzed in positive ESI mode. Their ionization efficiency can be particularly susceptible to competition from other basic compounds or high concentrations of endogenous matrix components like phospholipids.[8][9]

The Primary Culprit: Phospholipids

In bioanalysis (e.g., plasma, serum, tissue), phospholipids are the most notorious cause of matrix effects.[8][9][10][11] These abundant cell membrane components often co-extract with analytes and can co-elute chromatographically, causing significant ion suppression.[9][12] They can also accumulate on analytical columns, leading to shifting retention times and erratic results in subsequent injections.[10]

Mechanism of Ion Suppression in ESI

The diagram below illustrates how matrix components compete with the quinazoline analyte for ionization, leading to a suppressed signal.

cluster_ESI ESI Source cluster_MS Mass Analyzer A Quinazoline Analyte Droplet Nebulized Droplet (Limited Surface Charge) A->Droplet Enters Droplet MS_High Expected Analyte Signal M Matrix Component (e.g., Phospholipid) M->Droplet Competes for Droplet Surface & Charge MS_Low Suppressed Analyte Signal Droplet->MS_Low Reduced Ion Evaporation of Analyte

Caption: Mechanism of ESI signal suppression by matrix components.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when analyzing quinazoline compounds.

Q1: My analyte signal is low and variable in plasma samples, but strong and consistent in pure solvent. What's happening?

A: This is a classic sign of matrix-induced ion suppression.[3] The components of the plasma are interfering with the ionization of your quinazoline analyte.

Troubleshooting Steps:

  • Quantify the Matrix Effect: The first step is to confirm and measure the extent of the suppression. The standard approach is a post-extraction addition experiment.[13]

  • Optimize Sample Preparation: Your current sample prep is likely insufficient. The goal is to remove interfering components, primarily phospholipids.[4][14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[7][15]

Q2: How do I perform a post-extraction addition experiment to quantify the matrix effect?

A: This experiment compares the analyte response in a clean solution to its response in a sample matrix extract.

Protocol: Post-Extraction Addition

  • Prepare Blank Matrix Extract: Process a blank plasma sample using your current extraction method (e.g., protein precipitation).

  • Prepare Neat Solution: Prepare a solution of your quinazoline analyte and internal standard in the final reconstitution solvent at a known concentration (e.g., medium QC level).

  • Spike the Extract: Add a small volume of the analyte/IS stock solution to the blank matrix extract from step 1. The final concentration should match the neat solution.

  • Analyze and Compare: Inject both the "Neat Solution" (Set A) and the "Spiked Extract" (Set B) into the LC-MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

As per FDA guidance, this should be evaluated using matrix from at least six different sources to assess the variability of the effect.[16]

Q3: What is the best sample preparation technique to reduce phospholipid interference?

A: The choice depends on your analyte's properties and the required sensitivity. Improving sample preparation is generally the most effective way to combat ion suppression.[14]

TechniqueProsConsBest For...
Protein Precipitation (PPT) Simple, fast, inexpensive.Least effective at removing phospholipids; high risk of ion suppression.[3][8]Methods with high LLOQ where sample dilution is feasible.[7]
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[8] Good for removing salts and polar interferences.Analyte recovery can be low, especially for polar quinazolines.[8] Requires method development.Non-polar to moderately polar quinazoline compounds. Double LLE can improve selectivity.[14]
Solid-Phase Extraction (SPE) Highly selective, provides clean extracts and allows for analyte concentration.[4][14]More complex and costly than PPT or LLE. Requires method development.Achieving the lowest detection limits and highest data quality.
HybridSPE®-Phospholipid Specifically designed to remove phospholipids and proteins simultaneously.[10][11][12]Higher cost per sample.High-throughput bioanalysis where phospholipid removal is critical.
Q4: I'm using a stable isotope-labeled internal standard (SIL-IS), but my results are still imprecise. Why?

A: While a SIL-IS is the gold standard for compensating for matrix effects, its effectiveness depends on one critical factor: it must co-elute perfectly with the analyte .[15][17] If there is even a slight chromatographic separation between the analyte and the SIL-IS, they will not experience the exact same degree of ion suppression at every point across the peak, leading to inaccurate and imprecise results.[17]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms for the analyte and the SIL-IS. They should be perfectly aligned.

  • Adjust Chromatography: If they are separated (often due to the deuterium isotope effect), try a less retentive column or adjust the mobile phase to force co-elution.[17][18]

  • Check IS Purity: Ensure your SIL-IS is not contaminated with the unlabeled analyte, which can artificially inflate results.

Troubleshooting Workflow & Decision Guide

When faced with poor data quality, follow this systematic workflow to diagnose and resolve the issue.

Start Start: Low Signal or High Variability Observed CheckIS Using a SIL-IS? Start->CheckIS QuantifyME Perform Post-Extraction Spike Experiment CheckIS->QuantifyME Yes ImplementIS Implement a co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS) CheckIS->ImplementIS No Suppression Matrix Suppression Observed? QuantifyME->Suppression NoSuppression No Significant Suppression. Investigate other issues: - Instrument Performance - Analyte Stability - Standard Prep Errors Suppression->NoSuppression No OptimizePrep Optimize Sample Prep: 1. Switch from PPT to LLE/SPE 2. Use Phospholipid Removal Plates (e.g., HybridSPE) Suppression->OptimizePrep Yes OptimizeLC Optimize Chromatography: - Increase retention - Use different stationary phase - Ensure separation from suppression zones OptimizePrep->OptimizeLC VerifyCoelution Verify Analyte/IS Co-elution OptimizeLC->VerifyCoelution ImplementIS->VerifyCoelution End Method is Robust VerifyCoelution->End

Caption: A decision tree for troubleshooting signal suppression.

Key Experimental Protocols

Protocol 1: Phospholipid Removal using HybridSPE®

This protocol provides a streamlined workflow for effectively removing both proteins and phospholipids from plasma samples.[11][12]

  • Sample Aliquot: Add 100 µL of plasma sample (containing your quinazoline analyte) to the well of a HybridSPE®-Phospholipid 96-well plate.

  • Add Internal Standard: Spike with 10 µL of your SIL-IS solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. This ratio is critical for efficient precipitation.

  • Mix: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Filtration: Apply vacuum to the manifold to pull the sample through the packed bed. The proteins and phospholipids are retained by the filter and zirconia-coated particles, respectively.

  • Collection: Collect the clean filtrate, which contains your analyte and IS.

  • Evaporation & Reconstitution: Evaporate the filtrate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent for LC-MS injection.

Protocol 2: Post-Column Infusion to Identify Suppression Zones

This experiment helps visualize at which retention times matrix components are eluting and causing suppression.[5][7]

  • Setup: Using a T-fitting, infuse a standard solution of your quinazoline analyte at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column but before the MS source.

  • Equilibrate: Allow the system to run until you see a stable, continuous signal for your analyte in the mass spectrometer.

  • Inject Blank Matrix: Inject a blank plasma sample that has been processed by your sample preparation method.

  • Monitor Signal: Monitor the analyte's signal (ion current) throughout the chromatographic run. Any dips or drops in the baseline signal indicate retention times where ion-suppressing matrix components are eluting.

  • Action: If your analyte's retention time coincides with a suppression zone, you must adjust your chromatography to move it to a "cleaner" region of the chromatogram.

References

  • Choi, B., & Kim, S. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Mass Spectrometry. [Link]
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
  • Xie, S., & Sestanj, K. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]
  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • Cavaliere, B., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
  • Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.gov. [Link]
  • Waters Corporation. (2013). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • NorthEast BioLab. (n.d.).
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Sandle, T. (2023).
  • Chowdhury, S. K., & Wang, S. (2013).
  • Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Premier Analytical Services. [Link]
  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.gov. [Link]
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
  • Wu, Y., & El-Shourbagy, T. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
  • Crljen, V., & Jandera, P. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Kostiainen, R., & Bruins, A. P. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph.
  • Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. [Link]
  • El-Sayed, N., et al. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Molecules. [Link]
  • Li, Y., et al. (2022). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in the preparation of several targeted therapies, including Gefitinib.[1][2]

Issue 1: Low Yield of 6-acetoxy-7-methoxy-quinazoline

Question: My initial acetylation of 6-hydroxy-7-methoxy-quinazoline-4-one results in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the acetylation step are often traced back to incomplete reaction or degradation of the starting material. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Acetic Anhydride: Ensure the acetic anhydride is fresh and has not been exposed to moisture, which would hydrolyze it to acetic acid and reduce its efficacy. Use a significant excess (e.g., 16 molar equivalents) to drive the reaction to completion.[3]

    • Pyridine: Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst. Ensure it is dry and used in sufficient quantity (e.g., 2.4 molar equivalents) to facilitate the reaction.[3]

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 100°C).[3] Insufficient temperature can lead to a sluggish and incomplete reaction. Monitor the reaction temperature closely.

    • Reaction Time: A reaction time of approximately 2 hours is generally sufficient.[3] However, monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, the mixture is typically cooled and quenched, often by pouring it into ice water, to precipitate the product. Ensure thorough mixing during this step to maximize precipitation.

    • Purification: The crude product may require purification to remove unreacted starting material and byproducts. Recrystallization is a common method to improve purity and, consequently, the isolated yield of the desired acetate.

Issue 2: Inefficient Chlorination of 6-acetoxy-7-methoxy-quinazoline

Question: The chlorination step to form this compound is not proceeding efficiently, resulting in a mixture of starting material and product. How can I optimize this conversion?

Answer:

The chlorination of the quinazolinone to the 4-chloroquinazoline is a critical step that can be influenced by several factors.

  • Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): This is a common and effective chlorinating agent for this transformation.[3] Using a large excess of thionyl chloride (e.g., 46 molar equivalents) can ensure the reaction goes to completion.[3]

    • Phosphorus Oxychloride (POCl₃): Another widely used reagent for this type of chlorination. The choice between SOCl₂ and POCl₃ can depend on downstream process compatibility and safety considerations.

  • Catalyst:

    • N,N-Dimethylformamide (DMF): A catalytic amount of DMF is often added to facilitate the reaction.[3][4] It reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent electrophile. Ensure the DMF is anhydrous.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at reflux (e.g., 90°C with SOCl₂).[3] Maintaining the appropriate temperature is essential for a reasonable reaction rate.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the chlorinating agent.

  • Work-up and Purification:

    • Removal of Excess Reagent: After the reaction, the excess chlorinating agent must be carefully removed, typically by distillation under reduced pressure.[2][4]

    • Neutralization: The residue is then cautiously added to ice water and neutralized (e.g., with dilute ammonia or sodium bicarbonate) to precipitate the product.[4][5] Proper pH control is important to maximize recovery.

    • Extraction and Crystallization: The crude product can be further purified by extraction into an organic solvent followed by crystallization.

Issue 3: Formation of Impurities During Synthesis

Question: I am observing significant impurity formation, which is complicating purification and reducing the overall yield. What are the common impurities and how can I minimize them?

Answer:

Impurity generation can occur at various stages of the synthesis. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Reactions: As discussed above, incomplete acetylation or chlorination will lead to the presence of starting materials in your product mixture. Optimizing reaction conditions is the primary solution.

  • Side Reactions:

    • Hydrolysis: The acetate group is susceptible to hydrolysis, especially during work-up if conditions are too acidic or basic for extended periods. Maintaining neutral pH and minimizing exposure to aqueous conditions can help. The 4-chloro group is also reactive and can be hydrolyzed back to the quinazolinone if not handled carefully.

    • Over-chlorination: While less common at the 6-position acetate, ensuring controlled reaction conditions can prevent unwanted side reactions.

  • Purification Strategies:

    • Column Chromatography: For high-purity requirements, column chromatography is an effective method to separate the desired product from closely related impurities.[2]

    • Recrystallization: A well-chosen solvent system for recrystallization can significantly improve the purity of the final product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of L-methionine in the initial demethylation step of some synthetic routes starting from 6,7-dimethoxy quinazoline-4-one?

A1: In some synthetic pathways for related compounds like Gefitinib, L-methionine is used in conjunction with methanesulfonic acid for the selective O-demethylation at the 6th position of the quinazoline ring.[2] However, this method can suffer from a lack of selectivity, leading to difficulties in purification and potentially lower yields. Alternative starting materials are often chosen to avoid this challenging demethylation step.[1]

Q2: Are there alternative, more efficient synthetic routes to this compound?

A2: Yes, various synthetic strategies have been developed to improve the overall efficiency and yield. Some approaches start from more functionalized precursors to avoid problematic steps like non-selective demethylation.[1] For instance, starting with isovanillin and building the quinazoline ring system through a series of reactions including nitration, reduction, cyclization, and acetylation can be a more controlled process.[6]

Q3: Why is the choice of solvent important in quinazoline synthesis?

A3: The solvent can significantly influence the reaction pathway and yield.[7] Polar solvents often favor the desired C(sp²)-N bond formations necessary for building the quinazoline ring.[7] In contrast, non-polar solvents might promote the formation of alternative products like benzimidazoles.[7] For the chlorination step, solvents like chloroform or using the chlorinating agent itself as the solvent are common. For subsequent coupling reactions, polar aprotic solvents like DMF or DMSO, or polar protic solvents like isopropanol are often employed.[7]

Q4: Can microwave-assisted synthesis be used to improve the reaction efficiency?

A4: Microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to reduced reaction times and increased yields for the synthesis of quinazoline derivatives.[8][9] While specific protocols for the synthesis of this compound using microwave assistance are not extensively detailed in the provided results, the general principles suggest it could be a viable method for optimization, particularly for the cyclization and N-arylation steps in related syntheses.[8][9]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-acetoxy-7-methoxy-quinazoline

This protocol is based on established methods for the acetylation of hydroxyquinazolines.[3]

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-7-methoxy-quinazoline-4-one.

  • Add pyridine (2.4 molar equivalents) followed by the slow addition of acetic anhydride (16 molar equivalents).

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude 6-acetoxy-7-methoxy-quinazoline.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone intermediate.[3]

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 6-acetoxy-7-methoxy-quinazoline.

  • Under a nitrogen atmosphere, add thionyl chloride (46 molar equivalents) followed by a catalytic amount of anhydrous DMF (0.9 molar equivalents).

  • Heat the reaction mixture to reflux (approximately 90°C) and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully add the residue to a beaker of ice water with stirring.

  • Adjust the pH to approximately 7 with a dilute base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

IV. Data Presentation

Table 1: Summary of Reagent Stoichiometry and Reaction Conditions

StepReagentMolar EquivalentsSolventTemperatureTime
Acetylation 6-hydroxy-7-methoxy-quinazoline-4-one1Pyridine/Acetic Anhydride100°C2 h
Pyridine2.4
Acetic Anhydride16
Chlorination 6-acetoxy-7-methoxy-quinazoline1Thionyl ChlorideReflux (~90°C)4 h
Thionyl Chloride46
DMF (catalyst)0.9

V. Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway start 6-hydroxy-7-methoxy- quinazoline-4-one intermediate 6-acetoxy-7-methoxy- quinazoline start->intermediate Acetic Anhydride, Pyridine, 100°C product 4-Chloro-7-methoxyquinazolin- 6-yl acetate intermediate->product SOCl₂, DMF (cat.), Reflux

Caption: Key steps in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Chlorination Yield

Troubleshooting_Chlorination decision decision solution Adjust to Reflux Temp Monitor by TLC decision->solution Incorrect Temp/Time decision2 Anhydrous? decision->decision2 Conditions OK issue Low Chlorination Yield issue->decision Check Reaction Conditions decision3 Reagent Quality? decision2->decision3 Yes solution2 Thoroughly Dry Glassware Use Inert Atmosphere decision2->solution2 No decision4 Stoichiometry? decision3->decision4 Good solution3 Use Fresh SOCl₂ Use Anhydrous DMF decision3->solution3 Suspect solution5 Yes decision4->solution5 Sufficient Excess? solution_final Increase Excess of SOCl₂ solution5->solution_final No

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Gefitinib and its related substances. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical process. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in Gefitinib?

A1: Impurities in Gefitinib can originate from two main sources: the synthetic process and degradation.[1][2]

  • Process-Related Impurities: These are substances that arise during the multi-step synthesis of the Gefitinib molecule. They can include unreacted starting materials, intermediates, and by-products from side reactions.[1][3][4][5] Common examples include precursors like 3-Chloro-4-fluoroaniline and various quinazoline derivatives.[3][4]

  • Degradation Products: These impurities form when the Gefitinib drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][6][7][8] Forced degradation studies are crucial for identifying these potential degradants.[6][7][8][9][10]

Q2: Why is the control of these impurities so critical?

A2: The stringent control of impurities in Gefitinib, an oncology drug often used for chronic treatment, is mandated by regulatory bodies like the FDA and outlined in pharmacopeias (USP, EP) and ICH guidelines (Q3A/B).[1] Even small amounts of certain impurities can potentially impact the safety and efficacy of the final drug product.

Q3: What are the most common analytical techniques for Gefitinib related substance analysis?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV or PDA detection, is the most widely used and robust technique for separating and quantifying Gefitinib and its related substances.[5][11][12] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of unknown impurities.[8][13]

Troubleshooting Guide: Common HPLC Pitfalls

This section addresses specific chromatographic issues you may encounter during the analysis of Gefitinib related substances.

Issue 1: Peak Tailing for Gefitinib or its Basic Impurities

Symptom: The analyte peak is asymmetrical with a drawn-out tail, leading to poor integration and inaccurate quantification. This is a common issue for basic compounds like Gefitinib.[14][15]

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Causality: Most silica-based C18 columns have residual silanol groups (-Si-OH) on the surface. At mid-range pH, these can be deprotonated to form negatively charged silanolates (-Si-O-), which can interact ionically with protonated basic analytes like Gefitinib, causing peak tailing.[16]

    • Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3.5) using an appropriate buffer (like phosphate or formate). At low pH, the silanol groups are protonated and less active, minimizing secondary interactions.[15]

    • Solution 2: Use a Base-Deactivated Column: Employ a modern, high-purity silica column with advanced end-capping. These columns are specifically designed to minimize exposed silanols.

  • Column Overload:

    • Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[17]

    • Solution: Reduce the injection volume or the concentration of the sample solution and reinject.[18]

  • Extra-Column Volume:

    • Causality: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[18]

    • Solution: Use shorter, narrower ID tubing (e.g., 0.005") where possible, and ensure all fittings are properly seated to minimize dead volume.[18][19]

Issue 2: Poor Resolution Between Gefitinib and a Co-eluting Impurity

Symptom: Two or more peaks are not baseline separated, making accurate quantification impossible.

Root Causes & Solutions:

  • Inadequate Mobile Phase Strength:

    • Causality: The organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase directly influences analyte retention. If the mobile phase is too "strong" (too much organic), analytes will elute too quickly and bunch together.

    • Solution 1: Isocratic Elution Adjustment: If using an isocratic method, decrease the percentage of the organic solvent. This will increase retention times and provide more opportunity for separation.

    • Solution 2: Gradient Elution Optimization: If using a gradient, make the gradient slope shallower. A slower increase in the organic solvent percentage over time can significantly improve the resolution of closely eluting peaks.[19]

  • Incorrect Mobile Phase pH:

    • Causality: The pH of the mobile phase affects the ionization state of acidic or basic analytes, which in turn alters their retention on a reversed-phase column. A small change in pH can dramatically shift the retention time of an ionizable compound relative to a neutral one.

    • Solution: Experiment with slight adjustments to the mobile phase pH. Ensure the chosen pH is well within the working range of the column (typically pH 2-8 for silica-based columns).

  • Suboptimal Column Chemistry:

    • Causality: Not all C18 columns are the same. Differences in silica purity, particle size, and bonding chemistry can lead to different selectivities.

    • Solution: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano phase, which can offer alternative separation mechanisms and improve resolution for challenging peak pairs.

Issue 3: Appearance of Ghost or Spurious Peaks

Symptom: Unexpected peaks appear in the chromatogram, often in the blank injection, which can interfere with the quantification of actual impurities.[20]

Root Causes & Solutions:

  • Carryover from Previous Injections:

    • Causality: Highly retained or high-concentration components from a previous injection can slowly elute in subsequent runs.

    • Solution: Implement a robust needle wash protocol in the autosampler sequence, using a strong solvent (like 100% acetonitrile or a solvent stronger than the mobile phase).[20] A high-organic flush at the end of each gradient run can also help clean the column.

  • Contaminated Mobile Phase or System:

    • Causality: Impurities in solvents, buffers, or microbial growth in aqueous mobile phases can lead to ghost peaks.[20][21]

    • Solution: Always use high-purity, HPLC-grade solvents. Prepare mobile phases fresh daily and filter them through a 0.45 µm or 0.22 µm filter before use.[20] Regularly flush the entire HPLC system to prevent contamination buildup.

  • Sample Degradation:

    • Causality: Gefitinib or its related substances may be unstable in the sample diluent or under the autosampler conditions (e.g., exposure to light).[22][23]

    • Solution: Investigate the stability of the analyte in the chosen sample solvent. If necessary, use a diluent that mimics the initial mobile phase composition and consider using a cooled autosampler. Photodegradation can be a concern, so protecting samples from light is advisable.[22][23][24][25]

Experimental Protocols & Data

Forced Degradation Protocol Example

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method as per ICH guidelines.[7][8][26]

Objective: To identify potential degradation products of Gefitinib under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Gefitinib (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours).[5] Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Heat at 60-80°C for a specified period.[5] Cool and neutralize with 0.1 N HCl.[5]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).[5][10] Studies have shown that Gefitinib is particularly susceptible to oxidation, often forming an N-oxide derivative.[10]

  • Thermal Degradation: Expose a solid sample of Gefitinib to dry heat (e.g., 105°C) for an extended period. Also, heat a solution of Gefitinib.

  • Photolytic Degradation: Expose a solution of Gefitinib to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[10]

  • Analysis: Dilute all stressed samples to a suitable final concentration with the mobile phase and analyze using the developed HPLC method alongside an unstressed control sample.

Table 1: Common Gefitinib Impurities and Degradants
Impurity NameTypeCommon Origin
Gefitinib EP Impurity AProcess-RelatedSynthesis Intermediate[27]
Gefitinib EP Impurity BProcess-RelatedSynthesis By-product[27]
Gefitinib N-OxideDegradationOxidative Stress[10][][29]
O-Desmethyl GefitinibProcess/MetaboliteDemethylation[2][][30]
O-Desmorpholinopropyl GefitinibProcess/MetaboliteSide-chain cleavage[][30]

Visualizations

Gefitinib Degradation Pathways

G Gefitinib Gefitinib Acid_Base Acid/Base Hydrolysis Gefitinib->Acid_Base Oxidation Oxidation (H₂O₂) Gefitinib->Oxidation Photo Photodegradation (UV/Vis) Gefitinib->Photo Hydrolysis_Product Hydrolysis of Ether Linkage Acid_Base->Hydrolysis_Product N_Oxide Gefitinib N-Oxide Oxidation->N_Oxide Photo_Products Photodegradation Products Photo->Photo_Products

Caption: Major degradation pathways for Gefitinib under stress conditions.

HPLC Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Troubleshooting cluster_3 Resolution Problem Chromatographic Issue Observed (e.g., Peak Tailing, Poor Resolution) Check_System Check System Pressure & Leaks Problem->Check_System Check_MobilePhase Verify Mobile Phase Prep & pH Check_System->Check_MobilePhase Tailing Peak Tailing? Check_MobilePhase->Tailing Resolution Poor Resolution? Tailing->Resolution No Adjust_pH Lower Mobile Phase pH Tailing->Adjust_pH Yes Adjust_Gradient Optimize Gradient/Organic % Resolution->Adjust_Gradient Yes Solved Problem Solved Resolution->Solved No (Consult Senior Scientist) Change_Column Use Base-Deactivated Column Adjust_pH->Change_Column If persists Change_Column->Solved Change_Selectivity Try Different Column Phase Adjust_Gradient->Change_Selectivity If persists Change_Selectivity->Solved

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound.
  • Al-Shehri, M. M., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. Molecules, 27(15), 4941.
  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib.
  • Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
  • Pharmaffiliates. (n.d.). Gefitinib and its Impurities.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Pharmaffiliates. (n.d.). Gefitinib and its Impurities.
  • SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • ResearchGate. (2011). (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Tamarit, D., et al. (2021). Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells. Chemical Science, 12(31), 10564-10574.
  • de Nijs, M., et al. (2021). Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. Biomedical Chromatography, 35(12), e5224.
  • Schwartz, N. (2014). [9]Troubleshooting HPLC- Tailing Peaks. Restek.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Pharmaguideline. (2024). 10 Tips for HPLC Analysis In Pharmaceuticals.
  • Patra, S. R., et al. (2023). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Future Journal of Pharmaceutical Sciences, 9(1). Available from: [https://www.researchgate.net/publication/372793237_Method_validation_and_characterization_of_stress_degradation_products_of_gefitinib_through_UPLC-UVPD A_and_LC-MSTOF_studies]([Link] A_and_LC-MSTOF_studies)
  • Journal of Pharmaceutical and Allied Sciences. (2023). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • Dong, M. W. (2024). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International.
  • Chinese Pharmaceutical Affairs. (2016). Determination of related substances of gefitinib raw material by HPLC. Chinese Pharmaceutical Affairs, 30(1), 63-68.
  • Kumar, A., et al. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 671-678.
  • Tamarit, D., et al. (2024). Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. Frontiers in Chemistry, 12.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Semantic Scholar. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • ICH. (n.d.). Quality Guidelines.
  • El Ouardi, Y., et al. (2023). Cellular photo(geno)toxicity of gefitinib after biotransformation. Frontiers in Pharmacology, 14.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
  • Tamarit, D., et al. (2021). Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells. Chemical Science, 12(31), 10564-10574.
  • Singh, A., et al. (2024). Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. Assay and Drug Development Technologies.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
  • El Ouardi, Y., et al. (2023). Cellular photo(geno)toxicity of gefitinib after biotransformation. Frontiers in Pharmacology, 14.
  • Kumar, A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(7), 671-8.
  • Kim, H. R., et al. (2022). miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non-Small Cell Lung Cancer Cells by Targeting USP37. Cancer Research and Treatment, 54(3), 856-871.

Sources

Technical Support Center: Enhancing Detection Sensitivity for 4-Chloro-7-methoxyquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-7-methoxyquinazolin-6-yl acetate (PubChem CID: 22022160), a quinazoline derivative of significant interest in pharmaceutical research and development.[1] Quinazoline scaffolds are pivotal in medicinal chemistry, forming the core of various therapeutic agents, including kinase inhibitors used in oncology.[2][3][4] Achieving highly sensitive and accurate detection of this compound is critical for pharmacokinetic studies, metabolic profiling, and quality control.

This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome common challenges and enhance the detection sensitivity of this compound using modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when developing detection methods for quinazoline-based compounds.

Q1: Why is my HPLC-UV signal for this compound so low?

A: Low UV signal is typically due to a combination of factors. Firstly, the concentration of your analyte may be below the instrument's practical detection limit. Secondly, the detection wavelength may not be optimal. Quinazoline derivatives possess distinct UV absorbance maxima (λmax) due to their aromatic structure.[5] Detecting at a suboptimal wavelength will inherently lead to poor sensitivity. Finally, poor chromatographic peak shape (e.g., broad peaks) can lower the peak height, making it difficult to distinguish from baseline noise.

Q2: I'm using LC-MS/MS, but the signal is weak and inconsistent. What's the most likely cause?

A: For LC-MS/MS, poor signal intensity often points to inefficient ionization or ion suppression.[6] The quinazoline core contains nitrogen atoms that are readily protonated, making Electrospray Ionization (ESI) in positive mode a common choice.[7] However, components from your sample matrix (e.g., salts, phospholipids from plasma) can co-elute with your analyte and compete for ionization in the ESI source, a phenomenon known as the matrix effect.[8][9] This can drastically reduce analyte signal.[10] Inconsistent results can arise from fluctuating ESI spray stability or improperly optimized source parameters.[11]

Q3: My chromatographic peaks are tailing significantly. How can I improve the peak shape?

A: Peak tailing for quinazoline compounds, which are often basic, is frequently caused by secondary interactions between the basic nitrogen atoms on the molecule and acidic residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[12] This can be mitigated by adjusting the mobile phase pH to protonate the analyte, using a modern end-capped or base-deactivated column, or reducing the sample concentration to avoid column overload.[12]

Q4: Is derivatization necessary to improve the detection of this compound?

A: While not always necessary, derivatization can be a powerful strategy. For fluorescence detection, which is inherently more sensitive than UV absorbance, a derivatizing agent that attaches a fluorophore to the quinazoline molecule could be employed. For LC-MS, derivatization can be used to improve ionization efficiency or to introduce a specific fragmentation pattern that is easier to detect in a complex matrix. However, this adds complexity to sample preparation and should be considered after optimizing standard HPLC-UV and LC-MS/MS methods.

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: HPLC-UV/DAD Method Enhancement

The key to sensitive UV detection is maximizing the signal-to-noise ratio. This involves optimizing both the signal (absorbance) and the chromatography (peak shape).

Problem: Low Analyte Absorbance

The causality behind this issue is a mismatch between the detector's set wavelength and the analyte's maximum absorbance wavelength (λmax).

  • Solution 1: Determine the λmax. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to acquire the full UV spectrum of the analyte peak.

  • Solution 2: Mobile Phase Optimization. The pH and composition of the mobile phase can slightly shift the λmax. Ensure the determined λmax is relevant to your final chromatographic conditions.

  • Prepare Standard: Create a 5-10 µg/mL solution of this compound in your initial mobile phase composition.

  • System Setup: Use an HPLC system equipped with a DAD/PDA detector.

  • Acquisition: Perform an injection and ensure the peak is well-retained and separated from any solvent front impurities.

  • Spectrum Analysis: Using the chromatography software, extract the UV-Visible spectrum from the apex of the analyte peak.

  • Identify λmax: The wavelength corresponding to the highest absorbance point on the spectrum is the optimal λmax for detection. Set your detector to this wavelength for all subsequent runs.

Guide 2: LC-MS/MS Sensitivity Enhancement

For bioanalysis and trace-level detection, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2] The primary challenge is efficiently converting the neutral analyte into gas-phase ions and minimizing interferences.

Problem: Poor Ionization and Signal Suppression (Matrix Effects)

Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[13] This is a major challenge in bioanalysis and can lead to quantification errors of 20-80% if not controlled.[8] Phospholipids from plasma are common culprits in causing ion suppression in ESI.[9]

  • Solution 1: Optimize ESI Source Parameters. The efficiency of desolvation and ionization is controlled by parameters like nebulizer gas flow, drying gas temperature and flow, and capillary voltage. A systematic optimization is crucial.

  • Solution 2: Mobile Phase Modifiers. Adding small amounts of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) to the mobile phase can significantly improve the protonation of nitrogen-containing compounds like quinazolines, thereby enhancing the [M+H]+ signal in positive ion mode.[7][14]

  • Solution 3: Advanced Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before analysis.[13] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are superior to simple protein precipitation for cleaning up complex samples like plasma.[6][15] Hybrid SPE methods are particularly effective at removing phospholipids.[16]

The following diagram illustrates a logical workflow for diagnosing and mitigating matrix effects.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy A Low S/N in Biological Matrix B Post-Extraction Spike Experiment Compare analyte response in matrix vs. clean solvent A->B C Calculate Matrix Factor (MF) MF < 1 indicates suppression MF > 1 indicates enhancement B->C D Is MF significantly different from 1? C->D E Optimize Chromatography Separate analyte from interfering peaks D->E Yes G Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->G No, but for regulated bioanalysis F Improve Sample Cleanup Implement SPE or LLE E->F If separation is insufficient F->G For robust quantification H Method Validated G->H

Caption: Troubleshooting workflow for matrix effects.

  • Select Cartridge: Choose a reverse-phase (e.g., C18) or mixed-mode SPE cartridge suitable for the analyte's properties.

  • Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences like salts.

  • Elution: Elute the analyte of interest with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Summary: Recommended Starting Parameters

The following table provides recommended starting points for method development. These parameters should be systematically optimized for your specific instrument and application.

ParameterHPLC-UV/DAD RecommendationLC-MS/MS RecommendationRationale
Column C18, 2.1-4.6 mm ID, < 5 µm particle sizeC18, 2.1 mm ID, < 2 µm particle size (for UPLC)C18 provides good retention for moderately nonpolar quinazoline derivatives. Smaller particles improve efficiency and sensitivity.[7][17]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Acetate Buffer (pH 4.5)Water with 0.1% Formic Acid or 2-5 mM Ammonium FormateAcidic modifiers suppress silanol interactions and promote protonation for positive mode ESI.[14][17]
Mobile Phase B Acetonitrile or MethanolAcetonitrileAcetonitrile often provides better peak shapes and lower backpressure than methanol.[7]
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesStart at 5-10% B, ramp to 95% B over 2-5 minutesA gradient is necessary to elute the analyte with good peak shape and resolve it from matrix components.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)0.3 - 0.5 mL/min (for 2.1 mm ID)Flow rate should be optimized for the column diameter to ensure optimal efficiency.
Detection (UV) DAD/PDA scan from 200-400 nm to find λmaxN/AEnsures detection at the wavelength of maximum absorbance for highest sensitivity.
Ionization (MS) N/AESI, Positive ModeThe nitrogen atoms in the quinazoline ring are readily protonated.[7]
MS/MS Transitions N/APrecursor ion [M+H]+ → Product ions (determined by infusion)Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity.[2]

Part 3: Advanced Visualization

LC-MS/MS Signal Pathway

Understanding the journey of the analyte from injection to detection is key to effective troubleshooting. The following diagram illustrates this pathway.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ion Source (ESI) Analyte Ionization Column->IonSource Eluent Flow MassAnalyzer Mass Analyzer (Q1/Q3) Precursor Selection & Fragmentation (Q2) & Product Ion Selection IonSource->MassAnalyzer Detector Detector Signal Amplification MassAnalyzer->Detector DataSystem Data System Chromatogram Generation Detector->DataSystem Electrical Signal

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-7-methoxyquinazolin-6-yl acetate. As a critical intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring a reliable and robust analytical method for its quantification is paramount for quality control and process monitoring.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative international guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The "Why" Behind Method Validation

This compound is a quinazoline derivative, a class of compounds known for its wide range of biological activities, making it a valuable building block in drug discovery. The accurate determination of its purity and concentration in reaction mixtures or as a raw material is crucial. An unvalidated analytical method can lead to erroneous results, impacting everything from process yield calculations to the safety and efficacy of a final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy for non-volatile, UV-active organic molecules. However, simply developing an HPLC method is insufficient. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global benchmark for analytical procedure validation.[2][3][4][5][6]

Proposed HPLC Method: The Starting Point

Before validation can begin, a suitable chromatographic method must be developed. Based on the structure of this compound (a moderately polar, aromatic compound), a reversed-phase HPLC method is the logical choice.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering stable flow and sensitive detection.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 columns provide excellent retention for moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)A common reversed-phase eluent. Acetonitrile provides good peak shape, and the acidic buffer suppresses the ionization of any potential impurities, leading to better retention and symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nmThe quinazoline ring system is expected to have strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

The Validation Protocol: A Parameter-by-Parameter Analysis

The following sections detail the experimental protocols and acceptance criteria for each validation parameter. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7]

System Suitability

The Rationale: Before analyzing any samples, we must verify that the chromatographic system is performing adequately. System suitability testing is an integral part of any analytical procedure and ensures the continued validity of the method.[8]

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this solution six consecutive times.

  • Calculate the key performance indicators from the resulting chromatograms.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

The Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6] For a purity assay, this means demonstrating that the method can separate the main compound from its potential process impurities and degradation products.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed standard and a blank (diluent only).

  • Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

The Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
0.9998
Equation y = 10015x - 850
Accuracy

The Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spike a placebo (matrix without the analyte) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Table 3: Representative Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.599.4%
100% 100.0100.7100.7%
120% 120.0119.299.3%
Mean Recovery 99.8%
Precision

The Rationale: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the %RSD for both sets of measurements and combine the data to assess overall precision.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Table 4: Representative Precision Data

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.599.8
Sample 4100.3100.5
Sample 599.9100.1
Sample 6100.299.7
Mean 99.97 99.97
%RSD 0.31% 0.38%
Detection and Quantitation Limits (LOD & LOQ)

The Rationale:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1, with acceptable precision and accuracy at this concentration.

Robustness

The Rationale: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability parameters must still be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

Visualizing the Validation Workflow

A logical workflow ensures all parameters are assessed systematically.

G cluster_0 Phase 1: System & Method Setup cluster_1 Phase 2: Core Performance Validation cluster_2 Phase 3: Sensitivity & Reliability MethodDev Method Development SystemSuitability System Suitability Test MethodDev->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Workflow for HPLC method validation from initial setup to the final report.

Comparison with Alternatives & Conclusion

While other analytical techniques could be employed, they present significant disadvantages for this specific application in a regulated environment:

  • Thin-Layer Chromatography (TLC): Primarily a qualitative or semi-quantitative technique, lacking the precision required for pharmaceutical quality control.[9]

  • Gas Chromatography (GC): Unsuitable for this analyte due to its low volatility and thermal lability. Derivatization would be required, adding complexity and potential for error.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for structural elucidation but generally lacks the sensitivity and throughput for routine quantitative analysis of trace impurities.

The validated reversed-phase HPLC method presented here demonstrates superior performance. The data confirms that the method is specific, linear, accurate, precise, and robust for the quantification of this compound. Its adherence to the rigorous standards of the ICH guidelines ensures that the method is reliable, reproducible, and fit for purpose in a drug development and quality control setting. This self-validating system provides a high degree of confidence in the analytical results, which is the cornerstone of scientific integrity and patient safety.

References

  • United States Pharmacopeia (USP).
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. [Link]
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Gefitinib Impurities in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Variables in Targeted Therapy Research

Gefitinib (marketed as Iressa) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a potent and selective EGFR tyrosine kinase inhibitor (TKI), its efficacy hinges on its ability to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways that drive tumor proliferation and survival.[1][2][4]

This guide provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and experimentally validating the cross-reactivity of common Gefitinib impurities. We will delve into the mechanistic underpinnings of Gefitinib's action, explore the landscape of its common impurities, and provide robust, field-tested protocols to de-risk your research and ensure the integrity of your data. Adherence to stringent impurity control is not merely a regulatory hurdle; it is a prerequisite for sound scientific discovery. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and qualification of impurities, underscoring their importance for drug safety and efficacy.[10][11][12][13]

The Mechanism of Action: How Gefitinib Tames EGFR

To understand how an impurity might interfere, one must first grasp the primary interaction. EGFR, a receptor tyrosine kinase, is a key mediator of cell growth, proliferation, and survival.[1][14] Upon binding its cognate ligands (like EGF), EGFR dimerizes, activating its intracellular kinase domain. This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate multiple downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][14]

Gefitinib functions by occupying the ATP-binding site of the kinase domain, preventing this crucial phosphorylation event and effectively silencing the downstream pro-survival signals.[2][4]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_Dimer Activated EGFR Dimer (Phosphorylated) EGFR->EGFR_Dimer Dimerization & Autophosphorylation ADP ADP EGFR_Dimer->ADP RAS RAS EGFR_Dimer->RAS Activates PI3K PI3K EGFR_Dimer->PI3K Activates ATP ATP ATP->EGFR_Dimer Phosphate Donor Gefitinib Gefitinib Gefitinib->EGFR_Dimer Blocks ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes Workflow cluster_tier1 Tier 1: Biochemical Target Engagement cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Cellular Phenotypic Response cluster_tier4 Tier 4: Data Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Objective1 Objective: Determine direct inhibitory activity on isolated EGFR kinase. (IC50 determination) Kinase_Assay->Objective1 Western_Blot Phospho-EGFR Western Blot Kinase_Assay->Western_Blot Objective2 Objective: Confirm target inhibition in a cellular context. (Inhibition of EGF-stimulated EGFR autophosphorylation) Western_Blot->Objective2 Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Proliferation_Assay Objective3 Objective: Measure the downstream phenotypic consequence of target inhibition. (Effect on cancer cell viability) Proliferation_Assay->Objective3 Analysis Comparative Analysis Proliferation_Assay->Analysis Objective4 Objective: Compare IC50 values across all assays for the impurity vs. Gefitinib to determine the cross-reactivity profile. Analysis->Objective4

Sources

A Comparative Analysis of the Biological Activity of Gefitinib and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

Introduction: Beyond the Active Pharmaceutical Ingredient

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] As a potent and selective EGFR tyrosine kinase inhibitor (TKI), its mechanism relies on competitively binding to the ATP-binding site within the EGFR kinase domain.[3][4] This action blocks receptor autophosphorylation and abrogates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[3][5]

While the efficacy and safety of the active pharmaceutical ingredient (API) are well-established, the biological impact of impurities—unavoidable byproducts of the synthesis and degradation processes—is often less characterized.[1] For drug development professionals and researchers, understanding the activity of these related substances is not merely a regulatory hurdle; it is a scientific imperative. Do these impurities retain the pharmacological activity of the parent compound? Could they contribute to the therapeutic effect, introduce off-target toxicities, or antagonize the intended mechanism? This guide provides a comprehensive framework for comparing the biological activity of Gefitinib against its common impurities, offering both field-proven experimental protocols and a synthesis of available data to illuminate the structure-activity relationships at play.

The Target: Understanding the EGFR Signaling Cascade

The EGFR signaling network is a critical regulator of cellular homeostasis. Its dysregulation is a hallmark of various cancers.[5] Ligand binding, such as with Epidermal Growth Factor (EGF), induces receptor dimerization and activation of its intrinsic tyrosine kinase, leading to the autophosphorylation of tyrosine residues in the cytoplasmic tail.[3] These phosphorylated sites act as docking stations for signaling proteins that trigger pathways crucial for cell growth and survival.[3] Gefitinib's therapeutic action is to directly short-circuit this process at its origin.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P_site Autophosphorylation (pY) EGFR_dimer->P_site Gefitinib Gefitinib Gefitinib->EGFR_dimer Inhibits ATP Binding Site RAS_RAF RAS-RAF-MEK-ERK Pathway P_site->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_site->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Assessing Biological Activity: A Methodological Framework

To objectively compare the biological activity of Gefitinib with its impurities, a multi-tiered experimental approach is required. This involves assessing direct enzyme inhibition, cellular anti-proliferative effects, and target engagement within the cell. The following protocols provide a robust system for this evaluation.

Experimental_Workflow cluster_assays Experimental Assays cluster_outputs Key Outputs Kinase_Assay Protocol 1: In Vitro EGFR Kinase Assay IC50_Enzyme Enzymatic IC50 Kinase_Assay->IC50_Enzyme Measures Prolif_Assay Protocol 2: Cell-Based Proliferation Assay IC50_Cell Anti-Proliferative IC50 Prolif_Assay->IC50_Cell Measures WB_Assay Protocol 3: Western Blot Analysis pEGFR_Inhibition p-EGFR Inhibition WB_Assay->pEGFR_Inhibition Measures Compound Test Compounds (Gefitinib & Impurities) Compound->Kinase_Assay Compound->Prolif_Assay Compound->WB_Assay

Caption: Workflow for comparative biological activity assessment.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Expertise & Rationale: This biochemical assay provides the most direct measure of a compound's ability to inhibit the EGFR kinase enzyme, independent of cellular uptake or metabolism. We utilize a format like the ADP-Glo™ assay, which quantifies ADP produced during the kinase reaction, offering high sensitivity.[6][7] The resulting half-maximal inhibitory concentration (IC50) is a critical benchmark for potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Gefitinib and each impurity in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for each compound in a suitable kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human EGFR kinase domain and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP (at its Km concentration for EGFR) and the peptide substrate.

    • Add 2 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the diluted EGFR enzyme to each well.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the blank values and normalize the data to the positive control.

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)

Expertise & Rationale: This assay assesses the cytostatic or cytotoxic effect of the compounds on living cancer cells, integrating factors like cell permeability and metabolic stability. The MTT assay relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8] We recommend using an EGFR-mutant NSCLC cell line, such as H322 or another Gefitinib-sensitive line, for maximum relevance.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture H322 cells in appropriate media.

    • Harvest and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Gefitinib and each impurity in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate for 72 hours.

  • MTT Reagent Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 value for each compound as described in the kinase assay protocol.

Protocol 3: Western Blot Analysis of EGFR Pathway Modulation

Expertise & Rationale: Western blotting provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of EGFR (p-EGFR) at key tyrosine residues (e.g., Tyr1068), we can confirm that the observed anti-proliferative effects are due to the intended mechanism of action—inhibition of EGFR signaling.[5][11]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed H322 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of Gefitinib or impurities for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[5]

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to total EGFR and the loading control.

Comparative Analysis: Gefitinib vs. Its Metabolites/Impurities

The primary impurities of Gefitinib are often its metabolites, formed via cytochrome P450-mediated metabolism.[3] Key metabolites include M1 (O-desmorpholinopropyl gefitinib), M2 (O-desmethyl gefitinib), and M3 (the N-oxide derivative).[3][13] Experimental data allows for a direct comparison of their biological activity against the parent drug.

CompoundStructure ModificationIn Vitro EGFR Kinase IC50 (nM)Anti-Proliferative IC50 (µM) (H322 Cells)
Gefitinib Parent Drug~2-37[14]0.13[3]
M1 (O-desmorpholinopropyl) Loss of the morpholinopropyl side chain-0.7[3]
M2 (O-desmethyl gefitinib) Demethylation of the methoxy group36[8]0.5[3]
M3 (N-oxide) Oxidation of the quinazoline nitrogen-1.4[3]

Note: Data is compiled from multiple sources and assay conditions may vary.

Discussion of Results:

The compiled data reveals a clear structure-activity relationship. While all tested metabolites retain some biological activity, they are significantly less potent than the parent Gefitinib molecule.

  • Gefitinib demonstrates potent inhibition of both the isolated EGFR enzyme and cancer cell proliferation, with IC50 values in the low nanomolar and sub-micromolar range, respectively.

  • M2 (O-desmethyl gefitinib) is the most potent of the metabolites, with an EGFR kinase IC50 of 36 nM.[8] However, its anti-proliferative activity is approximately 4-fold weaker than Gefitinib.[3] This suggests that the 7-methoxy group is important, but not absolutely critical, for activity.

  • M1 (O-desmorpholinopropyl gefitinib) shows a more pronounced loss of activity, being about 5-fold less potent than Gefitinib in the proliferation assay.[3] This highlights the critical role of the morpholinopropyl side chain in providing optimal binding affinity and potency.

  • M3 (N-oxide) is the least active metabolite, with an anti-proliferative IC50 over 10 times higher than Gefitinib.[3] The oxidation of the quinazoline nitrogen likely disrupts the key interactions within the ATP-binding pocket of EGFR.

  • Importantly, one study demonstrated that despite their reduced potency, Gefitinib and its metabolites inhibited EGFR autophosphorylation with the same potency when applied to cells for a short duration (0.5h).[3][13] This indicates that all compounds engage the primary target, but differences in cell permeability, stability, or binding kinetics likely contribute to the observed divergence in anti-proliferative efficacy over a longer 72-hour incubation.

Implications for Drug Development and Quality Control

This comparative analysis underscores the importance of stringent impurity profiling during drug development.

  • Efficacy: The reduced potency of the major metabolites suggests they contribute minimally to the overall therapeutic effect of Gefitinib.[8] Therefore, drug stability and metabolic profile are key factors influencing in vivo efficacy. High levels of metabolism to less active forms could be a mechanism of drug resistance.[3]

  • Safety: While these specific metabolites appear to be less potent versions of the parent drug, it is crucial to evaluate any potential for unique off-target activities or altered toxicity profiles. The principle of controlling impurities is to ensure that the safety and efficacy profile of the final drug product is consistent and predictable.

  • Manufacturing and Storage: The formation of degradation products like the N-oxide derivative must be controlled through optimized synthesis and storage conditions (e.g., protection from oxidative stress).[15] Stability-indicating analytical methods are essential to monitor and quantify these impurities.[16]

Conclusion

The biological activity of Gefitinib is highly dependent on its specific chemical structure. Key structural motifs, such as the morpholinopropyl side chain, are critical for potent EGFR inhibition and anti-proliferative effects. Its primary metabolites, while retaining the same mechanism of action, are significantly less potent than the parent compound. This guide provides a robust methodological framework for researchers to conduct similar comparative studies, ensuring a deeper understanding of the structure-activity relationships that govern targeted cancer therapies and reinforcing the need for rigorous quality control in pharmaceutical development.

References

  • Alfieri, R. R., et al. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PMC.
  • ResearchGate. (n.d.). Production and biological activity of gefitinib metabolites.
  • MedchemExpress. (n.d.). Gefitinib N-oxide | EGFR Inhibitor. MedchemExpress.com.
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
  • AACR Journals. (2004).
  • Benchchem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Benchchem.
  • MedChemExpress. (n.d.).
  • BOC Sciences. (n.d.). Gefitinib and Impurities. BOC Sciences.
  • Benchchem. (n.d.).
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PMC.
  • StarrLab. (2016).
  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X is N-Oxide of gefitinib ).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PMC.
  • Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Pharmaffiliates. (n.d.). Gefitinib-impurities.
  • Abcam. (n.d.).
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Abcam. (n.d.). EGFR (EGFR). Abcam.
  • Veeprho. (n.d.).
  • ResearchGate. (n.d.). Process for synthesis of gefitinib.
  • Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. (2024). PMC.
  • Scirp.org. (n.d.).
  • ResearchGate. (n.d.). (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Identification of Degradant Impurity in Gefitinib by Using Valid

Sources

A Comparative Guide to Gefitinib Impurities: Profiling 4-Chloro-7-methoxyquinazolin-6-yl acetate Against Key Process and Degradation-Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Chloro-7-methoxyquinazolin-6-yl acetate and other critical impurities associated with the manufacturing and storage of Gefitinib. As researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document synthesizes data from peer-reviewed literature and chemical databases to offer a comprehensive overview, supported by detailed analytical protocols and logical frameworks for impurity management.

Introduction: The Criticality of Impurity Profiling for Gefitinib

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The purity of Gefitinib is a critical quality attribute, as impurities can potentially impact the drug's safety and efficacy. Impurities in a drug substance can originate from two primary sources: the multi-step synthetic process (process-related impurities) or the degradation of the API over time (degradation products).[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the identification, reporting, and qualification of impurities.[1] Any impurity exceeding a 0.1% threshold must be identified and quantified using validated analytical methods.[2] This guide focuses on a key potential process-related impurity, this compound, and compares it with other known process and degradation impurities of Gefitinib to provide a holistic understanding for development and quality control.

Focus Impurity: this compound

This compound is a quinazoline derivative that represents a crucial structural precursor to the final Gefitinib molecule. Its presence in the final API is indicative of an incomplete synthetic process.

Chemical Properties:

  • Molecular Formula: C₁₁H₉ClN₂O₃[3][4]

  • Molecular Weight: 252.65 g/mol [3][4]

  • CAS Number: 230955-75-6[3][5][6]

Origin and Synthetic Causality:

This compound is a classic example of a process-related impurity , specifically an advanced intermediate. In a logical synthetic pathway for Gefitinib, the quinazoline core is constructed first. The acetate group (-OAc) on the 6-position serves as a protecting group for the hydroxyl moiety, which will later be deprotected and etherified to introduce the morpholinopropoxy side chain. The chlorine atom at the 4-position is a reactive site, designed for subsequent nucleophilic substitution with 3-chloro-4-fluoroaniline to complete the Gefitinib structure.

Therefore, the presence of this compound in the final drug substance signifies two potential failures in the synthesis:

  • Incomplete substitution of the C4-chloro group.

  • Failure to deprotect the C6-acetate and add the side chain.

The following diagram illustrates its logical position in the Gefitinib synthesis workflow.

cluster_synthesis Simplified Gefitinib Synthesis Pathway A Starting Materials B Quinazoline Core Formation A->B C This compound (Key Intermediate / Impurity) B->C Core functionalization D Nucleophilic Substitution at C4 (Addition of Aniline Moiety) C->D E Side Chain Addition at C6 (Deprotection & Etherification) D->E F Gefitinib API E->F

Caption: Logical placement of the focus impurity in Gefitinib synthesis.

Comparative Overview of Key Gefitinib Impurities

Beyond the primary intermediate, several other process-related and degradation impurities are of significant concern. A comparative summary is essential for developing robust analytical methods capable of resolving all potential contaminants.

Impurity NameCAS NumberMolecular FormulaMolecular WeightTypeLikely Origin
This compound 230955-75-6C₁₁H₉ClN₂O₃252.65Process-RelatedUnreacted synthetic intermediate.[3][4]
Gefitinib N-Oxide 847949-51-3C₂₂H₂₄ClFN₄O₄462.90DegradationOxidation of the quinazoline ring nitrogen.[7][8]
Gefitinib Impurity A 199327-61-2C₁₆H₂₁N₃O₄319.36Process-RelatedPrecursor before addition of the 3-chloro-4-fluoroaniline group.[8]
3-Chloro-4-fluorophenylamine 367-21-5C₆H₅ClFN145.56Process-RelatedUnreacted starting material.[8]
Gefitinib 4-Desfluoro Impurity N/AC₂₂H₂₅ClN₄O₃444.91Process-RelatedUse of 3-chloroaniline instead of 3-chloro-4-fluoroaniline starting material.

Analytical Methodologies for Comprehensive Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), is the industry standard for separating and quantifying Gefitinib and its related impurities.[1][2][9] Coupling HPLC with UV and Mass Spectrometry (LC-MS) detectors provides a powerful tool for both quantification and unambiguous identification.[1][10][11]

The diagram below outlines a typical workflow for the analysis of a Gefitinib drug substance sample.

cluster_workflow Analytical Workflow for Gefitinib Impurity Profiling A Sample Preparation (Dissolve API in Diluent) B HPLC Injection A->B C Chromatographic Separation (C18 Reverse-Phase Column) B->C D Detection (PDA/UV & MS/MS) C->D E Data Acquisition & Processing D->E F Impurity Identification (Based on RRT & Mass) E->F G Quantification (Area % vs. Standard) E->G

Caption: Standard workflow for identifying and quantifying impurities.

Reference Experimental Protocol: RP-HPLC Method

This protocol is a synthesized example based on validated methods described in the literature for the separation of Gefitinib and its process-related impurities.[2][7][9]

Objective: To separate and quantify this compound and other related substances in a Gefitinib bulk drug sample.

1. Materials and Reagents:

  • Gefitinib API sample

  • Reference standards for Gefitinib and known impurities (if available)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Acetic Acid for pH adjustment)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[9]

  • Mobile Phase: A mixture of 130 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid) and Acetonitrile in a 63:37 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 250 nm.[12]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of mobile phase buffer and acetonitrile (60:40 v/v).[7]

  • Standard Solution: Accurately weigh and dissolve Gefitinib reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Test Solution: Accurately weigh and dissolve the Gefitinib API sample in the diluent to obtain a concentration of approximately 100 µg/mL.[2]

  • Spiked Solution (for validation): Prepare a solution of the Gefitinib API and spike it with known concentrations of impurities (e.g., at the 0.15% level) to confirm resolution and accuracy.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area of Gefitinib should be not more than 2.0%.

  • The theoretical plates for the Gefitinib peak should be greater than 8000.[7]

  • The tailing factor for the Gefitinib peak should be between 0.8 and 1.5.[7]

5. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution to establish the retention time and response.

  • Inject the test solution.

  • Identify impurity peaks in the test solution chromatogram based on their relative retention times (RRT) with respect to the main Gefitinib peak.

  • Calculate the percentage of each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

Expected Results: This method should provide good resolution (>2.0) between Gefitinib and its key impurities.[13][12] For instance, in similar gradient methods, impurities have been observed at retention times of approximately 2.9 min and 4.5 min, while Gefitinib elutes at around 5.9 min.[7] The limit of detection (LOD) and limit of quantification (LOQ) for process-related impurities using such methods have been reported in the ranges of 0.012-0.033 µg/mL and 0.04-0.10 µg/mL, respectively.[9]

Toxicological Significance and Qualification

While this compound is primarily an indicator of process control, its toxicological profile must be considered. General hazard data suggests it is harmful if swallowed and can cause skin and eye irritation.[3][6]

According to ICH guidelines, impurities present above the qualification threshold (e.g., 0.15% or 1.0 mg/day intake, whichever is lower for drugs with a maximum daily dose of ≤2 g) must be qualified.[14] Qualification involves assessing the toxicological data for the impurity. This can be done through literature review or, if necessary, conducting specific toxicology studies.[14] For many process intermediates like this compound, specific toxicological data is not publicly available. Therefore, the primary strategy is to control its level in the final API to well below the identification threshold through process optimization and robust purification steps.

Conclusion

This compound is a critical process-related impurity in the synthesis of Gefitinib. Its structure and origin as a key synthetic intermediate make it a crucial marker for the efficiency and completeness of the manufacturing process. While it is structurally distinct from degradation products like Gefitinib N-Oxide and other process impurities like unreacted starting materials, all must be monitored and controlled.

A well-validated, stability-indicating RP-HPLC method is the cornerstone of a robust quality control strategy. By understanding the chemical nature, origin, and analytical behavior of each potential impurity, drug developers can ensure the consistent production of high-quality, safe, and effective Gefitinib.

References

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound.
  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]
  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. [Link]
  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]
  • Pharmaffiliates. (n.d.). Gefitinib-impurities.
  • Titier, K., et al. (2011). A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma.
  • Prajapati, K., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. Molecules, 27(19), 6567. [Link]
  • Li, X., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study.
  • van Veelen, A., et al. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run.
  • van Veelen, A., et al. (2021). Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run.
  • PubChem. (n.d.). This compound.
  • Egyptian Drug Authority. (n.d.). EDA Assessment Report for human medicinal product. [Link]
  • Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory toxicology and pharmacology, 44(3), 198-211. [Link]

Sources

A Senior Application Scientist's Guide to Quinazoline-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. The quinazoline scaffold has proven to be a cornerstone in modern oncology, serving as the backbone for numerous clinically successful kinase inhibitors.[1][2] This guide moves beyond a simple catalog of compounds. Instead, we will dissect the nuances that differentiate these inhibitors, explore the rationale behind their design, and provide the experimental frameworks necessary to validate their activity. Our focus is on the "why"—the causality behind experimental choices—to empower you to make informed decisions in your own research endeavors.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that can be competitively inhibited by small molecules that occupy the ATP-binding pocket. The 4-anilinoquinazoline structure has emerged as a particularly effective pharmacophore for this purpose.[4][5] Its nitrogen-containing heterocyclic system provides a key hydrogen bond interaction with the "hinge region" of the kinase domain, effectively anchoring the molecule in the active site and blocking ATP binding.[5] This fundamental interaction is the basis for the activity of many FDA-approved drugs, including gefitinib, erlotinib, and lapatinib.[1][6]

Signaling Pathways Targeted by Quinazoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases is a primary target for many quinazoline inhibitors.[7][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[9] The diagram below illustrates this signaling network and the point of intervention for EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitors Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathways and the inhibitory action of quinazoline-based drugs.

Comparative Analysis: Generations of EGFR Inhibitors

The clinical application of quinazoline inhibitors has evolved, leading to distinct "generations" characterized by their mechanism of action and mutational targets.

First-Generation (Reversible) Inhibitors: Gefitinib vs. Erlotinib

Gefitinib and Erlotinib are the archetypal first-generation EGFR tyrosine kinase inhibitors (TKIs).[6] They share the quinazoline core and function by reversibly competing with ATP at the kinase domain.[6] Their primary clinical success is in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[10]

While both drugs target the same site, subtle differences in their clinical profiles have been observed. Several head-to-head comparison studies have been conducted, with many showing no significant differences in overall survival or efficacy.[11] However, some studies suggest nuances. For instance, a retrospective analysis of 319 EGFR-mutated NSCLC patients found that while overall survival was similar, erlotinib was associated with a significantly longer progression-free survival (PFS) (13.4 months vs. 11.9 months).[11] In terms of safety, gefitinib is often associated with a higher incidence of liver enzyme elevation, while erlotinib more frequently causes rash and diarrhea.[12][13]

Second-Generation (Irreversible) Inhibitors: Afatinib

To overcome the limitations of reversible inhibitors and address acquired resistance, second-generation inhibitors like Afatinib were developed. Afatinib not only targets EGFR but also other members of the ErbB family (HER2, ErbB4) and, crucially, binds irreversibly to the kinase domain through a covalent bond with a cysteine residue (Cys797).[6] This irreversible binding is thought to provide a more sustained and potent inhibition.

The LUX-Lung 7 trial was a landmark phase 2B study that directly compared afatinib with gefitinib in treatment-naive patients with EGFR-mutated NSCLC.[14] The results demonstrated a significant, albeit modest, improvement in outcomes for afatinib.

MetricAfatinibGefitinibHazard Ratio (95% CI)p-valueSource
Median PFS 11.0 months10.9 months0.73 (0.57-0.95)0.017[14][15]
Time-to-Treatment Failure 13.7 months11.5 months0.73 (0.58-0.92)0.0073[14][16]
Objective Response Rate 70%56%Odds Ratio: 1.870.0083[15][16]

Table 1: Key Efficacy Endpoints from the LUX-Lung 7 Trial.

The data clearly show a statistical advantage for afatinib in PFS and time-to-treatment failure.[14] However, this increased efficacy comes with a different toxicity profile. Grade 3 or higher adverse events were more common with afatinib (31%) than gefitinib (18%), with diarrhea and rash being more frequent with afatinib, while liver enzyme elevations were more common with gefitinib.[16][17] This highlights a critical aspect of drug development: the trade-off between potency and tolerability. Interestingly, tolerability-guided dose adjustments for afatinib were shown to decrease the incidence and severity of treatment-related adverse events without significantly compromising efficacy in terms of PFS.[18]

Beyond Single-Target EGFR Inhibition: Dual and Multi-Kinase Inhibitors

The quinazoline scaffold is versatile and has been adapted to create inhibitors that target multiple kinases simultaneously, a strategy designed to combat resistance and target multiple oncogenic pathways.

Dual EGFR/HER2 Inhibition: Lapatinib

Lapatinib is an oral, reversible dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[19][20] This dual activity is particularly relevant in breast cancer, where HER2 overexpression is a key driver of disease in about 20-25% of cases.[20] Clinical benefit from lapatinib is largely limited to patients with HER2-positive breast cancer.[21] It has shown efficacy in patients with trastuzumab-refractory HER2-positive metastatic breast cancer, both alone and in combination with other agents like capecitabine or trastuzumab.[19][22] The ability to inhibit both EGFR and HER2 provides a more comprehensive blockade of the ErbB signaling network.

Multi-Kinase Inhibition: Vandetanib

Vandetanib exemplifies a multi-targeted approach, inhibiting not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and the Rearranged during Transfection (RET) tyrosine kinase.[9][23][24] This broad spectrum of activity allows it to simultaneously attack tumor cell proliferation (via EGFR), tumor angiogenesis (via VEGFR), and specific oncogenic drivers like RET mutations.[9][23] This multi-pronged mechanism makes Vandetanib a valuable therapeutic option for certain cancers, most notably for symptomatic or progressive medullary thyroid cancer (MTC), where RET mutations are common.[23][25]

InhibitorPrimary Target(s)MechanismKey Indication(s)
Gefitinib EGFRReversibleEGFR-mutant NSCLC
Erlotinib EGFRReversibleEGFR-mutant NSCLC, Pancreatic Cancer
Afatinib EGFR, HER2, ErbB4Irreversible (Covalent)EGFR-mutant NSCLC
Lapatinib EGFR, HER2ReversibleHER2-positive Breast Cancer
Vandetanib VEGFR, EGFR, RETReversibleMedullary Thyroid Cancer

Table 2: Comparative Profile of Selected Quinazoline-Based Kinase Inhibitors.

Experimental Validation: Protocols for Characterizing Kinase Inhibitors

Objective comparison requires robust, reproducible experimental data. The following protocols represent a standard workflow for characterizing a novel quinazoline-based kinase inhibitor, from initial biochemical potency to cellular effects. This workflow is designed as a self-validating system, where the results of one assay inform the next.

Experimental Workflow Diagram

Workflow Start Novel Quinazoline Compound Synthesis Assay1 Protocol 1: Biochemical Kinase Assay (Determine IC50) Start->Assay1 Decision1 Potent IC50? Assay1->Decision1 Assay2 Protocol 2: Cellular Viability Assay (Determine GI50) Decision1->Assay2 Yes Stop1 STOP: Synthesize Analogs Decision1->Stop1 No Decision2 Active in Cells? Assay2->Decision2 Assay3 Protocol 3: Western Blot Analysis (Confirm Target Engagement) Decision2->Assay3 Yes Stop2 STOP: Assess Permeability/ Off-Target Effects Decision2->Stop2 No End Lead Candidate for Further Development Assay3->End

Caption: Standard workflow for the preclinical characterization of a kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a clean, cell-free system. This assay measures the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT.

    • Dilute recombinant target kinase (e.g., EGFR, VEGFR-2) and substrate peptide in Kinase Buffer.

    • Prepare a 10-point, 3-fold serial dilution of the quinazoline inhibitor in DMSO, starting from 10 mM. Further dilute in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer to a final concentration of 10 µM (or the known Km for the kinase).

  • Assay Plate Setup (384-well, low-volume, white plate):

    • Add 2.5 µL of inhibitor dilution or DMSO (vehicle control) to appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: 0% inhibition = DMSO control; 100% inhibition = wells with no kinase.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT or Resazurin-Based)

Causality: After confirming biochemical potency, we must determine if the inhibitor can cross the cell membrane and affect the viability of cancer cells that are dependent on the target kinase. This assay measures metabolic activity as a surrogate for cell viability.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR) in appropriate media until 80% confluent.

    • Trypsinize, count, and seed cells into a 96-well clear plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the quinazoline inhibitor in culture media.

    • Remove the old media from the cell plate and add 100 µL of the media containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Detection (MTT Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 5 minutes.

    • Read absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

Causality: This is a crucial self-validating step to confirm that the observed loss of cell viability (Protocol 2) is due to the intended mechanism of action—the inhibition of target kinase phosphorylation. A potent, on-target inhibitor should reduce the phosphorylation of the kinase and its downstream effectors at concentrations consistent with its GI₅₀.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the quinazoline inhibitor for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per sample.

    • Separate proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Observe the dose-dependent decrease in the ratio of phosphorylated protein to total protein. This provides direct evidence of target engagement in a cellular context.

Conclusion and Future Outlook

The quinazoline scaffold remains a highly successful and versatile platform for the development of targeted kinase inhibitors. The evolution from reversible, single-target agents like gefitinib to irreversible pan-ErbB blockers like afatinib and multi-targeted inhibitors like vandetanib demonstrates a sophisticated progression in medicinal chemistry aimed at enhancing potency and overcoming clinical resistance.

The key to advancing this field lies in rigorous, comparative analysis grounded in solid experimental data. By systematically evaluating biochemical potency, cellular activity, and on-target engagement, researchers can rationally design the next generation of quinazoline-based inhibitors. Future efforts will likely focus on developing inhibitors against novel resistance mutations (e.g., EGFR C797S) and creating highly selective agents to minimize off-target toxicities, further refining the balance between efficacy and patient quality of life.[8]

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Source not available.
  • Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. (n.d.). PubMed.
  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. (n.d.). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • What is the mechanism of Vandetanib?. (2024).
  • Afatinib and gefitinib: a direct comparison. (n.d.).
  • Afatinib and gefitinib: a direct comparison - Gridelli. (2016).
  • Vandetanib Monograph for Professionals. (2025). Drugs.com.
  • What is Vandetanib used for?. (2024).
  • First-line afatinib vs gefitinib for patients with EGFR mutation-positive NSCLC (LUX-Lung 7). (n.d.). Source not available.
  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). (2020). PubMed.
  • VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Lapatinib and HER2 status: results of a meta-analysis of randomized phase III trials in metast
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
  • Afatinib Improves PFS vs Gefitinib in EGFR-Mut
  • Vandetanib: Uses, Dosage, Side Effects, and Interactions. (n.d.). Minicule.
  • Clinical benefit of lapatinib-based therapy in patients with HER2-positive breast tumors co-expressing the truncated p95HER2 receptor. (n.d.). PubMed Central.
  • Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs. (2024). The ASCO Post.
  • Real‐world data of lapatinib and treatment after lapatinib in patients with previously treated HER2‐positive metastatic breast cancer: A multicenter, retrospective study. (2020).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). PubMed Central.
  • Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. (2015). PubMed Central.
  • Gefitinib Proves Inferior to Erlotinib in Pretre
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (n.d.).
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021).
  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma p
  • A Comparative Analysis of First-Generation EGFR Inhibitors: Gefitinib and Erlotinib. (2025). BenchChem.
  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer p
  • Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. (2017). Source not available.
  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. (2020). Frontiers.
  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mut

Sources

A Comparative Guide to Method Validation for the Analysis of Gefitinib Process Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Gefitinib is a crucial targeted therapy for non-small cell lung cancer, and ensuring its purity is paramount for patient safety and therapeutic efficacy.[1] The control of process-related impurities—residual starting materials, intermediates, or by-products from synthesis—is a critical aspect of quality control, mandated by regulatory bodies worldwide.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of Gefitinib impurity analysis, with a focus on empowering researchers and drug development professionals to make informed decisions. We delve into the causality behind experimental choices, compare the "workhorse" High-Performance Liquid Chromatography (HPLC) with the high-resolution power of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and provide a detailed, validated protocol that aligns with the highest standards of scientific integrity as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Imperative for Rigorous Impurity Profiling of Gefitinib

Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key pathway in tumor cell proliferation.[1][5] Its synthesis is a multi-step process involving intermediates like quinazoline precursors and fluorinated anilines.[1][6][7] Each step presents a potential source of impurities that can be carried through to the final active pharmaceutical ingredient (API).[1][8][9] Even trace amounts of these impurities can potentially alter the drug's efficacy, safety, or stability. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure that every batch of Gefitinib is safe and effective. Regulatory guidelines, such as ICH Q3A/B, mandate the identification and quantification of any impurity present at a level of 0.1% or greater.[8][10]

Choosing the Right Analytical Tool: A Comparative Analysis

The choice of analytical technology is the foundation of a reliable validation report. The two most prominent techniques for this application are HPLC with UV detection and UPLC coupled with Mass Spectrometry (UPLC-MS).

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For years, Reverse-Phase HPLC (RP-HPLC) has been the standard for pharmaceutical quality control. It is a robust and cost-effective technique for separating and quantifying known impurities.[8][11]

  • Principle & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (commonly a C8 or C18 alkyl chain) and a liquid mobile phase. For Gefitinib and its related compounds, a C8 or C18 column is effective because these molecules have sufficient hydrophobicity to interact with the stationary phase, allowing for separation based on subtle differences in their structure and polarity. An isocratic or gradient elution with a mobile phase like ammonium acetate and acetonitrile allows for the resolution of Gefitinib from its known process impurities.[8][11][12]

  • Strengths:

    • Robustness: Well-understood technology with a long history of reliability in QC environments.

    • Cost-Effectiveness: Lower initial investment and operational costs compared to MS-based systems.

  • Limitations:

    • Resolution: May struggle to separate structurally similar or co-eluting impurities, especially in complex mixtures or when unknown degradants are present.

    • Identification: A UV/photodiode array (PDA) detector can suggest peak purity but cannot definitively identify unknown peaks. Identification relies on the availability of reference standards for every potential impurity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The High-Resolution Standard

UPLC-MS represents a significant advancement, offering superior speed, resolution, and sensitivity, making it the preferred method for comprehensive impurity profiling and method validation.[13][14][15]

  • Principle & Causality: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides a dramatic increase in chromatographic efficiency.[16] This leads to sharper, narrower peaks and significantly better resolution between closely related impurities in a much shorter analysis time.[13][15] Coupling this separation power with a mass spectrometer provides mass-to-charge ratio (m/z) data, which is a fundamental physical property of an impurity. This allows for unambiguous identification and structural elucidation, even for unexpected impurities for which no reference standard exists.[17]

  • Strengths:

    • Superior Resolution & Speed: Can separate complex mixtures in a fraction of the time required by HPLC.[13][15] A typical UPLC run can be under 10 minutes, compared to 30-60 minutes for a traditional HPLC method.

    • Definitive Identification: Provides molecular weight and fragmentation data, enabling confident identification of known and unknown impurities.[17]

    • Enhanced Sensitivity: Offers significantly lower limits of detection (LOD) and quantitation (LOQ), crucial for adhering to stringent regulatory thresholds.[16][18]

  • Considerations:

    • Higher Cost & Complexity: Requires a larger initial investment and more specialized operator training.

Comparative Performance Summary
FeatureHPLC with UV/PDA DetectionUPLC-MSRationale & Justification
Resolution GoodExcellentUPLC's sub-2 µm particles provide significantly higher peak capacity, essential for resolving closely related impurities.[16]
Analysis Time Slower (e.g., 30-60 min)Faster (e.g., <10 min)Higher pressure tolerance and efficiency of UPLC systems allow for much faster flow rates and gradients.[13]
Sensitivity (LOD/LOQ) ModerateHighMS detectors are inherently more sensitive than UV detectors, enabling quantification at much lower levels (e.g., <0.01%).[18]
Identification Power Presumptive (requires standards)Definitive (based on m/z)Mass spectrometry provides molecular weight and structural data, eliminating the ambiguity of UV detection.[17]
Cost LowerHigherUPLC and MS instrumentation represent a more significant capital investment.
Ideal Use Case Routine QC of known impuritiesMethod development, validation, stability studies, unknown identificationUPLC-MS is superior for establishing a self-validating, comprehensive method that can identify any potential impurity.

A Self-Validating Workflow for Analytical Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[19] A logical workflow ensures that all aspects of the method's performance are rigorously tested and documented according to ICH Q2(R1) guidelines.[2][4]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment (ICH Q2(R1)) cluster_2 Phase 3: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt SST System Suitability Testing (Resolution, Tailing Factor) Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Generation Rob->Report G center_node Reliable Method Specificity Specificity Specificity->center_node Ensures correct analyte is measured Linearity Linearity Accuracy Accuracy Linearity->Accuracy Prerequisite for LOQ LOQ Linearity->LOQ Determines range Accuracy->center_node Proves correctness of results Precision Precision Precision->center_node Proves consistency of results Robustness Robustness Robustness->center_node Ensures transferability LOQ->center_node Defines lower limit

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methods for Quinazoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Robust Quinazoline Analysis

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from anticancer drugs to antihypertensives. As these vital compounds progress from discovery to clinical application, the ability to accurately and consistently quantify them across different laboratories becomes paramount. Inconsistent analytical data can jeopardize patient safety, derail clinical trials, and lead to significant financial and regulatory consequences.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide an in-depth comparison of the most prevalent analytical techniques for quinazoline analysis. More importantly, it establishes a practical framework for conducting inter-laboratory comparisons, ensuring that data generated in one facility is reproducible in another. We will delve into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

Chapter 1: The Foundation of Trustworthy Analysis: Method Validation Principles

Before comparing laboratories, each laboratory must first demonstrate that its own analytical procedures are suitable for their intended purpose. This is the core objective of method validation.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adopt as our authoritative standard.[1][2][3][4][5]

A properly validated method ensures:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For quinazolines, this means distinguishing the parent drug from impurities, degradants, or matrix components.[1]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Adherence to these principles is not merely a regulatory hurdle; it is the bedrock of reliable data and the prerequisite for any meaningful inter-laboratory study.[6]

Chapter 2: The Workhorse of QC: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, often coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), is the most widely used technique for routine quality control and assay of quinazoline-based active pharmaceutical ingredients (APIs) and drug products.[7][8][9]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quinazolines, which are often basic and possess aromatic structures, reversed-phase chromatography using a C18 column is the most common approach.[8][10]

Strengths:

  • Robustness and Reliability: HPLC methods are well-established and highly reliable for quantitative analysis.

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV systems have lower acquisition and operational costs.

  • Ease of Use: The technique is relatively straightforward for trained analysts.

Limitations:

  • Moderate Sensitivity: Not suitable for trace-level analysis (e.g., in biological matrices) without extensive sample concentration.

  • Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with quantification, potentially requiring a combination of analytical procedures to achieve the necessary level of discrimination.[1]

Workflow for HPLC-UV Analysis of a Quinazoline Compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh API or Drug Product B Dissolve in Diluent (e.g., ACN/H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F Detection by UV/DAD Detector E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify against Reference Standard H->I

Caption: General workflow for HPLC-UV analysis of quinazolines.

Exemplary HPLC-UV Protocol for a Quinazoline API

This protocol is a representative method for the assay of a generic quinazoline derivative. The rationale for key decisions is italicized.

  • Mobile Phase Preparation:

    • Prepare a buffer of 20 mM potassium phosphate and adjust to pH 3.0 with phosphoric acid. A low pH is chosen to protonate the basic nitrogen atoms on the quinazoline ring, which minimizes peak tailing caused by interaction with residual silanols on the C18 column stationary phase.[10]

    • The mobile phase consists of Acetonitrile and pH 3.0 Phosphate Buffer (40:60 v/v). Filter and degas prior to use.[8]

  • Standard & Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the quinazoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the quinazoline API into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 254 nm. This wavelength is chosen as it is a common absorbance maximum for aromatic heterocyclic compounds.

  • Analysis & Calculation:

    • Inject the standard solution five times to establish system suitability (RSD of peak areas should be <2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the assay percentage by comparing the average peak area of the sample to the average peak area of the standard.

Chapter 3: The Gold Standard for Sensitivity & Specificity: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for analyzing quinazolines at low concentrations, particularly in complex matrices like plasma or tissue.[11][12] Its power lies in its exceptional sensitivity and specificity, derived from the ability to select a specific precursor ion and monitor its unique fragment ions.

Principle of Operation: After chromatographic separation via LC, the analyte is ionized (typically by Electrospray Ionization, ESI), and the resulting protonated molecule [M+H]⁺ is isolated in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and the specific product ions are monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal for the target analyte, minimizing matrix interference.[13]

Strengths:

  • Exceptional Sensitivity: Capable of achieving detection limits in the picogram (pg) or femtogram (fg) range.

  • High Specificity: MRM transitions are unique to the analyte's structure, virtually eliminating interference.

  • Structural Information: Fragmentation patterns can help in the structural elucidation of metabolites and impurities.[13]

Limitations:

  • Higher Cost and Complexity: Instruments are expensive to acquire, operate, and maintain.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect quantification, often necessitating the use of a stable isotope-labeled internal standard.

Workflow for LC-MS/MS Analysis```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Biological Matrix (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject into UPLC System D->E F Ionization (ESI+) E->F G Q1: Precursor Ion Selection F->G H Q2: Collision- Induced Dissociation G->H I Q3: Product Ion Monitoring H->I J Generate MRM Chromatogram I->J K Calculate Peak Area Ratio (Analyte/IS) J->K L Quantify against Calibration Curve K->L

Caption: Logical framework for conducting an inter-laboratory comparison.

Step-by-Step Protocol for an Inter-Laboratory Study:

  • Designate a Coordinating Laboratory: This lab is responsible for preparing, validating, and distributing the test materials.

  • Sample Preparation: Prepare a large, homogeneous batch of the quinazoline sample. This could be a bulk API spiked with known impurities or a large pool of plasma spiked at various concentrations (low, mid, high QC levels).

  • Sample Validation: The coordinating lab must thoroughly characterize the samples to establish a "true" or consensus value.

  • Distribution: Ship samples to participating laboratories under appropriate storage conditions. Samples should be coded (blinded) to prevent bias.

  • Analysis by Participants: Each laboratory analyzes the samples using their own validated in-house method. They must report their results, including raw data and QC checks, to the coordinator.

  • Statistical Evaluation: The coordinator compiles all results and performs a statistical analysis. A common approach is to calculate a z-score for each lab's result, which indicates how many standard deviations their result is from the consensus mean. A |z-score| ≤ 2 is generally considered acceptable.

  • Reporting and Corrective Action: A final report is issued, comparing the performance of all labs. Any laboratory with unacceptable results must conduct an investigation and implement corrective actions.

Chapter 6: Comparative Performance and Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. The table below summarizes the typical performance of the primary chromatographic methods for quinazoline analysis.

Parameter HPLC-UV LC-MS/MS GC-MS
Primary Application QC, Assay, Impurity ProfilingBioanalysis, Trace AnalysisVolatile Impurities
Specificity Moderate to HighVery HighHigh
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Linearity (r²) >0.999>0.995>0.995
Precision (%RSD) < 2%< 15% (Bioanalysis)< 10%
Cost LowHighMedium
Complexity LowHighMedium

Making the Right Choice:

  • For API purity testing or finished product assay , where concentrations are high, the robustness and cost-effectiveness of HPLC-UV make it the ideal choice. [7]* For pharmacokinetic studies requiring the measurement of drug levels in plasma, the unparalleled sensitivity and specificity of LC-MS/MS are mandatory. [11]* For analyzing residual solvents or volatile impurities from the synthesis process, GC-MS is the most appropriate technique.

Conclusion

The robust analysis of quinazoline derivatives is a critical function in pharmaceutical development and manufacturing. While both HPLC-UV and LC-MS/MS are powerful and reliable techniques, they serve distinct purposes. HPLC-UV is the workhorse for quality control, while LC-MS/MS is the gold standard for sensitive bioanalysis. Establishing analytical consistency across different laboratories is not an afterthought but a strategic necessity. By grounding internal methods in the validation principles of ICH Q2(R1) and engaging in well-structured inter-laboratory comparisons, organizations can ensure data integrity, facilitate seamless technology transfer, and ultimately, safeguard the quality and efficacy of these important medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Quality Guidelines - ICH. International Council for Harmonisation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods | Analytical Chemistry - ACS Publications.
  • Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water - ACS Publications.
  • Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory | Oxford Academic.
  • Experimental and Theoretical Spectroscopic Properties of Quinazoline | Asian Journal of Chemistry.
  • Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration.
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - Ingenta Connect.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI.
  • HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - ResearchGate.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega - ACS Publications.
  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • LC-MS/MS Method Development for Drug Analysis - YouTube.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. - ResearchGate.
  • Chemistry and activity of quinazoline moiety: A systematic review study - ResearchGate.

Sources

A Comparative Guide to Assessing the Purity of 4-Chloro-7-methoxyquinazolin-6-yl Acetate Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a reference standard is paramount. The accuracy of analytical methods, the reliability of impurity profiling, and ultimately, the safety and efficacy of a drug product are all intrinsically linked to the quality of the reference materials used. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate and known process-related impurity of the anti-cancer drug Gefitinib.[1]

As a Senior Application Scientist, my objective is to not only present a series of analytical protocols but to also provide the underlying scientific rationale for their selection and application. This guide is structured to be a self-validating system, where orthogonal analytical techniques are employed to build a comprehensive and trustworthy purity profile.

The Critical Role of Purity for a Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis.[2] Its purity value is a critical parameter that directly impacts the accuracy of measurements for which it is employed. For an impurity reference standard like this compound, an accurately assigned purity is essential for the precise quantification of this impurity in batches of the active pharmaceutical ingredient (API).[3][4]

Orthogonal Analytical Approaches to Purity Determination

A multi-faceted analytical approach is indispensable for a thorough characterization of a reference standard.[5] By employing techniques that rely on different physicochemical principles, a more complete and reliable assessment of purity can be achieved. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules in the pharmaceutical industry.[3] It excels at separating the main compound from its structurally related impurities. For this compound, a reversed-phase HPLC method with UV detection is the most appropriate choice due to the presence of a chromophore in the quinazoline ring system.

Experimental Protocol: HPLC Purity Determination

Objective: To separate and quantify organic impurities in the this compound reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound reference standard sample.

  • HPLC-grade acetonitrile and water.

  • Ammonium acetate.

  • Acetic acid.

Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides excellent retention and resolution for moderately polar compounds like quinazoline derivatives.
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acidA buffered aqueous mobile phase helps to ensure consistent peak shapes and retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength for the analytes of interest.
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% BA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe quinazoline scaffold exhibits strong UV absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh and dissolve the reference standard in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase minimizes solvent effects that can distort peak shape.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

DOT Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Reference Standard in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B MobilePhasePrep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Area Percent Purity Integration->Calculation Purity_Assessment_Workflow cluster_analytical_techniques Analytical Techniques cluster_data_integration Data Integration & Purity Assignment cluster_comparison Comparative Analysis HPLC HPLC (Organic Impurities) Data_Analysis Analyze Data from Each Technique HPLC->Data_Analysis NMR_MS NMR & MS (Structural Confirmation) NMR_MS->Data_Analysis TGA_DSC TGA & DSC (Residual Solvents, Water, Non-Volatile Impurities) TGA_DSC->Data_Analysis Purity_Calculation Calculate Overall Purity Data_Analysis->Purity_Calculation Compare_Batches Compare with Other Batches/Standards Purity_Calculation->Compare_Batches CoA_Generation Generate Certificate of Analysis Compare_Batches->CoA_Generation

Caption: Integrated workflow for reference standard purity assessment.

Comparative Data Analysis

The purity of a reference standard should ideally be as high as possible, typically ≥95%, with many primary standards exceeding 99.5% purity. The table below presents a hypothetical but representative comparison of purity data for three different lots of this compound reference standard, based on the analytical techniques described.

Analytical TechniqueLot ALot B (Alternative Supplier)Lot C (Recrystallized)Acceptance Criteria
Appearance Off-white to pale yellow solidYellow solidWhite crystalline solidConforms to specification
Identity by ¹H NMR ConformsConformsConformsSpectrum is consistent with the structure
Purity by HPLC (Area %) 98.7%96.2%99.8%≥ 98.0%
Largest Single Impurity (HPLC) 0.45%1.8%0.12%≤ 0.5%
Total Impurities (HPLC) 1.3%3.8%0.2%≤ 2.0%
Water Content (TGA) 0.2%0.5%< 0.1%≤ 0.5%
Residual Solvents (TGA) Not Detected0.8% (Acetone)Not DetectedReport results
Melting Point (DSC) 145-147 °C142-146 °C147-148 °CReport results
Assigned Purity 98.5% 95.7% 99.7% Report value

Interpretation of Comparative Data:

  • Lot A meets the typical requirements for a good quality reference standard, with a high HPLC purity and low levels of impurities and water.

  • Lot B from an alternative supplier shows a lower HPLC purity and a higher level of residual solvent. While it may be suitable for qualitative identification, its use as a quantitative reference standard would require careful consideration and justification.

  • Lot C , which has undergone an additional purification step (recrystallization), exhibits the highest purity across all metrics. This lot would be considered a high-quality, primary reference standard suitable for the most demanding analytical applications.

Conclusion: A Foundation of Trust in Analytical Science

The comprehensive assessment of a reference standard's purity is a cornerstone of good analytical practice in the pharmaceutical industry. By employing a suite of orthogonal analytical techniques—chromatography, spectroscopy, and thermal analysis—a robust and reliable purity value can be assigned to this compound. This multi-faceted approach ensures that the reference standard is not only correctly identified but that its purity is accurately determined, providing a solid foundation for all subsequent analytical work. The comparative data presented underscores the importance of sourcing high-purity reference standards and the potential variability between different lots and suppliers. Ultimately, a well-characterized reference standard is an indispensable tool that underpins the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (n.d.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). This compound.
  • Karunakara, A. C., Udupi, A., & Reddy, C. G. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.
  • Rao, D. K., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
  • M. Shaikh, S., & R.Wagh, M. R. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(5).
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
  • BenchChem. (2025). A Comparative Guide to 2-Methyl-4(3H)-quinazolinone as a Reference Standard in Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Enamine. (n.d.). Impurity Reference Standards.
  • Pharmaceutical Technology. (2009).
  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry.
  • PubChemLite. (n.d.).
  • ResearchGate. (2025).
  • Avesis. (n.d.). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR).
  • Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.

Sources

A Senior Application Scientist's Guide to Stationary Phase Selection for Quinazoline Separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Researchers in Drug Development

Quinazolines and their derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their successful analysis by High-Performance Liquid Chromatography (HPLC) is paramount for purity assessment, pharmacokinetic studies, and quality control. The choice of stationary phase is the most critical factor governing the success of these separations. This guide provides an in-depth comparison of various stationary phases, grounded in experimental evidence, to empower researchers to make informed decisions for their specific quinazoline analytes.

The Central Challenge: The Diverse Nature of Quinazolines

The quinazoline scaffold can be extensively substituted, leading to a wide range of polarities and structural complexities. This diversity presents a significant chromatographic challenge. Furthermore, many quinazoline derivatives are basic, which can lead to undesirable peak tailing on traditional silica-based columns due to interactions with acidic silanol groups.[1] A successful separation strategy, therefore, hinges on selecting a stationary phase that can effectively manage these properties.

Comparative Analysis of Stationary Phases

The primary mode of separation for quinazolines is Reversed-Phase (RP) HPLC.[2][3][4] However, the specific type of reversed-phase material, or alternative chromatographic modes like HILIC, can offer significant advantages in selectivity and peak shape.

The Workhorse: C18 (Octadecylsilane) Stationary Phases

C18 columns are the most common starting point for the separation of quinazoline derivatives due to their strong hydrophobic retention.[1][2]

  • Mechanism of Interaction: The primary separation mechanism is hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the quinazoline molecule.

  • Best Suited For: A broad range of quinazoline derivatives, particularly those with significant nonpolar character.

  • Performance Insights: Standard C18 columns can provide excellent separation for many quinazolines. However, for more basic analytes, peak tailing can be a significant issue.[1] This is due to secondary ionic interactions between protonated basic functional groups on the analyte and deprotonated, negatively charged residual silanol groups on the silica surface. Using a mobile phase with a low pH (e.g., 2.5-3.5) can suppress this interaction by keeping the silanol groups protonated.[1] Modern, high-purity silica columns with end-capping also significantly reduce silanol activity, leading to improved peak shape for basic compounds.[1]

Alternative Alkyl Phases: C8 (Octylsilane)

C8 phases offer a less hydrophobic alternative to C18.

  • Mechanism of Interaction: Similar to C18, separation is based on hydrophobic interactions, but to a lesser degree.

  • Best Suited For: More polar quinazoline derivatives that may be too strongly retained on a C18 column, leading to excessively long run times.

  • Performance Insights: The shorter alkyl chain of C8 phases results in shorter retention times for most analytes compared to C18 under the same mobile phase conditions. This can be advantageous for speeding up analysis times.

Enhanced Aromatic Selectivity: Phenyl-Hexyl Stationary Phases

Phenyl-based stationary phases introduce an alternative separation mechanism that can be highly beneficial for aromatic compounds like quinazolines.

  • Mechanism of Interaction: Phenyl-hexyl columns provide hydrophobic interactions from the hexyl linker and the phenyl ring, but also offer π-π stacking interactions between the electron-rich phenyl rings of the stationary phase and the aromatic quinazoline core.[5][6]

  • Best Suited For: Separating structurally similar quinazolines, including positional isomers, where subtle differences in the aromatic system can be exploited for separation.[6]

  • Performance Insights: The unique selectivity of phenyl phases can resolve compounds that co-elute on C18 columns.[7] The strength of the π-π interactions can be modulated by the choice of organic modifier in the mobile phase. Acetonitrile, being a π-electron-rich solvent, can compete for π-π interactions with the stationary phase, thus reducing the retention of aromatic analytes based on this mechanism.[5] In contrast, methanol, which lacks π-electrons, allows these interactions to dominate, often leading to different elution orders and enhanced selectivity for aromatic compounds.[5][6]

Managing Polarity and Peak Shape: Polar-Embedded Stationary Phases

These phases are designed to address the challenges of separating polar compounds and improving the peak shape of basic analytes.

  • Mechanism of Interaction: Polar-embedded phases incorporate a polar functional group (e.g., amide, carbamate, or urea) into the alkyl chain.[8][9][10] This offers several interaction mechanisms: hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions.[9] The embedded polar group also shields the analyte from residual silanol groups, leading to improved peak symmetry for basic compounds.[8][9]

  • Best Suited For: Polar quinazoline derivatives and basic quinazolines that exhibit poor peak shape on traditional C18 columns. These phases are also highly stable in 100% aqueous mobile phases.[8][10]

  • Performance Insights: The unique selectivity of polar-embedded phases can provide different elution orders compared to standard C18 columns. They are particularly useful for separating mixtures containing both polar and nonpolar quinazoline analogues.

For Highly Polar Analytes: Hydrophilic Interaction Liquid Chromatography (HILIC)

When quinazoline derivatives are too polar to be adequately retained by reversed-phase chromatography, HILIC provides an effective solution.

  • Mechanism of Interaction: HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] Separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[11] More polar analytes have a stronger affinity for the aqueous layer and are retained longer.[11]

  • Best Suited For: Highly polar or ionized quinazoline metabolites, or derivatives with multiple hydrophilic functional groups.

  • Performance Insights: HILIC offers an orthogonal selectivity to reversed-phase chromatography.[11] A significant advantage of HILIC, especially for LC-MS applications, is the use of highly organic mobile phases, which promotes more efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.[11]

Separating Enantiomers: Chiral Stationary Phases (CSPs)

For chiral quinazoline drugs, the separation of enantiomers is a regulatory requirement and crucial for understanding their pharmacological and toxicological profiles.

  • Mechanism of Interaction: Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized on a support like silica.[13] Enantiomeric separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[13] The differing stability of these complexes leads to different retention times. The interactions involved can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[14]

  • Best Suited For: The resolution of racemic mixtures of chiral quinazoline compounds.

  • Performance Insights: A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based (e.g., vancomycin) phases being particularly effective for a broad range of compounds, including quinolones.[14][15][16] Method development on CSPs often involves screening different mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for enantioseparation.[17]

Summary of Stationary Phase Characteristics

Stationary PhasePrimary Interaction Mechanism(s)Best ForStrengthsLimitations
C18 (Octadecylsilane) HydrophobicGeneral-purpose separation of a wide range of quinazolines.[2]Robust, widely available, extensive application library.Can exhibit peak tailing for basic compounds; limited selectivity for isomers.[1]
C8 (Octylsilane) Hydrophobic (less than C18)More polar quinazolines; faster analysis times.Reduced retention for highly hydrophobic compounds.Similar selectivity to C18 for many compounds.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic and unsaturated quinazolines, positional isomers.[6]Unique selectivity compared to alkyl phases; mobile phase can tune selectivity.[5]Performance can be highly dependent on the mobile phase organic modifier.[6]
Polar-Embedded Hydrophobic, Hydrogen Bonding, Dipole-DipolePolar and basic quinazolines.Improved peak shape for basic compounds; stable in 100% aqueous mobile phases.[8][9]Can have different selectivity that may require more method development.
HILIC (e.g., Silica, Amino) Partitioning, Hydrogen Bonding, ElectrostaticVery polar and ionizable quinazolines.Excellent retention for compounds not retained in RP-HPLC; enhances MS sensitivity.[11]Can have longer equilibration times; sensitive to mobile phase water content.
Chiral (e.g., Polysaccharide) Formation of transient diastereomers (multiple interactions)Separation of enantiomers.Direct separation of enantiomers without derivatization.[13][17]Can be expensive; method development can be more complex.

Experimental Protocols & Method Development

A systematic approach to method development is crucial for achieving optimal separation.

Workflow for Stationary Phase Selection

G cluster_0 Analyte Properties cluster_1 Primary Screening cluster_2 Recommended Stationary Phase cluster_3 Optimization Analyte Quinazoline Analyte(s) IsChiral Is the analyte chiral? Analyte->IsChiral Polarity What is the analyte's polarity? IsChiral->Polarity No CSP Chiral Stationary Phase (CSP) IsChiral->CSP Yes RP Reversed-Phase (C18, C8, Phenyl, Polar-Embedded) Polarity->RP Non-polar to Moderately Polar HILIC HILIC Phase Polarity->HILIC Very Polar OptimizeRP Optimize for Peak Shape & Selectivity - C18 (starting point) - Phenyl (isomers) - Polar-Embedded (basic analytes) RP->OptimizeRP

Caption: Decision workflow for initial stationary phase selection.

Generic Reversed-Phase HPLC Protocol for Quinazoline Purity Analysis

This protocol serves as a robust starting point for method development.

  • Instrumentation:

    • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).[2]

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[2][3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier for LC-MS compatibility and helps to control the ionization state of the analytes and silanol groups, improving peak shape.[18]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the specific quinazoline derivative (often in the 254-340 nm range).[2]

    • Injection Volume: 5 µL.

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.[2]

Illustrative Separation Mechanisms

G cluster_c18 C18 Phase cluster_phenyl Phenyl-Hexyl Phase cluster_polar Polar-Embedded Phase c18_phase C18 Chain Hydrophobic Interaction phenyl_phase Phenyl Ring π-π Interaction Hydrophobic Interaction polar_phase Amide Group Hydrogen Bonding Hydrophobic Interaction quinazoline Quinazoline Analyte quinazoline->c18_phase:f1 van der Waals forces quinazoline->phenyl_phase:f1 π-electron overlap quinazoline->phenyl_phase:f2 van der Waals forces quinazoline->polar_phase:f1 H-bond donor/acceptor quinazoline->polar_phase:f2 van der Waals forces

Caption: Key interactions between a quinazoline analyte and different stationary phases.

Conclusion

The selection of a stationary phase for quinazoline separation is a multi-faceted decision that requires a thorough understanding of the analyte's physicochemical properties. While C18 columns serve as an excellent and robust starting point, leveraging the unique selectivities offered by phenyl-hexyl, polar-embedded, HILIC, and chiral stationary phases is key to resolving complex mixtures and addressing specific analytical challenges. By systematically evaluating these options and understanding the underlying separation mechanisms, researchers can develop efficient, reproducible, and highly informative HPLC methods for their critical quinazoline compounds.

References

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(3), 537-542.
  • de Mello, A. C., Lages, G. P., Franco, L. L., de Oliveira, R. B., & da Silva, J. K. (2005). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 811-815.
  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • Haddad, P. R., & Limsavarn, L. (2005). Effects of π-π interactions on the separation of PAHs on phenyl-type stationary phases. Journal of Separation Science, 28(1), 21-28.
  • Snyder, L. R., & Dolan, J. W. (2004). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1057(1-2), 43-51.
  • Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Analytical Letters, 43(10-11), 1547-1563.
  • Ciogli, A., D'Ovidio, C., & Gasparrini, F. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Request PDF.
  • Snyder, L. R., & Dolan, J. W. (2004). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Request PDF.
  • Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Taylor & Francis Online, 43(10-11), 1547-1563.
  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Regalado, E. L., & Welch, C. J. (2014). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International, 27(11).
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Dolan, J. W. (2008). Hydrophilic Interaction Chromatography. LCGC International, 21(10).
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-156.
  • Bidlingmeyer, B. A., & Olsen, B. A. (1995). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Request PDF.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.
  • International Journal of Research and Publication and Reviews. (n.d.). Stationary phases used in LC: A Detailed Review.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2020). HPLC enantio-separation and chiral recognition mechanism of quinolones on vancomycin CSP. Journal of Chromatography B, 1157, 122335.
  • Ikai, T., & Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2739-2751.
  • International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High-Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
  • Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). (PDF) Chiral stationary phases for HPLC.

Sources

A Senior Application Scientist's Guide to Detector Performance Evaluation for 4-Chloro-7-methoxyquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of common High-Performance Liquid Chromatography (HPLC) detectors for the analysis of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the synthesis of targeted anticancer therapies like Gefitinib.[1] As the purity and accurate quantification of such intermediates are critical for the safety and efficacy of the final active pharmaceutical ingredient (API), selecting the appropriate analytical detector is a decision of paramount importance. This document delves into the operational principles and performance characteristics of Photodiode Array (PDA), Mass Spectrometry (MS), and Evaporative Light Scattering Detectors (ELSD). We present supporting experimental frameworks, comparative data, and field-proven insights to guide researchers, analytical chemists, and drug development professionals in making an informed choice based on their specific application, whether it be routine quality control, impurity profiling, or metabolite identification.

Introduction: The Analytical Significance of a Quinazoline Intermediate

This compound is a heterocyclic organic compound belonging to the quinazoline family.[2][3] Quinazolines are a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with a broad spectrum of pharmacological activities.[4] This specific acetate derivative is a crucial building block in the synthesis of several Epidermal Growth Factor Receptor (EGFR) inhibitors. The analytical challenge lies in ensuring its purity, accurately quantifying it in reaction mixtures, and detecting any process-related impurities or degradants.

The choice of an HPLC detector is dictated by the physicochemical properties of the analyte and the specific analytical goal.[5] this compound possesses a strong chromophore in its quinazoline ring system, making it an excellent candidate for UV-based detection.[4][6] However, for applications requiring higher sensitivity, unequivocal identification, or the detection of non-chromophoric impurities, alternative detectors must be considered. This guide will compare the three most relevant detectors for this application: the workhorse PDA detector, the highly sensitive and specific Mass Spectrometer, and the universal ELSD.

Analyte Properties & Chromatographic Considerations

Before evaluating detectors, understanding the analyte's properties is crucial.

  • Chemical Structure: C₁₁H₉ClN₂O₃[7]

  • Chromophore: The quinazoline ring system exhibits strong UV absorbance. Spectroscopic studies on similar quinazoline derivatives show two main absorption bands, typically around 240-300 nm and 310-425 nm, attributed to π → π* and n → π* transitions, respectively.[4][8]

  • Volatility: As a non-volatile solid, it is suitable for detectors that require solvent evaporation, such as ELSD and MS.[3][9]

A typical reversed-phase HPLC method would be the standard approach for separation, utilizing a C18 column with a mobile phase consisting of an acetonitrile and water/buffer gradient.[10]

Detector Comparison: Principles and Performance

The performance of each detector was evaluated based on critical analytical parameters: linearity, sensitivity (Limit of Detection and Quantification), selectivity, and precision. The following sections detail the principles of each detector and present representative performance data.

Photodiode Array (PDA) Detector: The Workhorse for QC

Principle of Operation: A PDA detector, an advanced type of UV-Vis detector, passes the HPLC eluent through a flow cell illuminated by a broad-spectrum UV-Vis light source.[11] Instead of a single photodiode, it uses a linear array of photodiodes to simultaneously measure the absorbance across a wide range of wavelengths.[12] This provides a complete UV-Vis spectrum for any eluting peak, which is invaluable for peak purity assessment and compound identification.[5]

Causality of Choice: For routine analysis, such as purity checks and assays of this compound, the PDA detector is often the first and best choice. Its response is directly proportional to concentration (Beer-Lambert Law), providing excellent linearity and precision for quantification.[13] The presence of the quinazoline chromophore ensures a strong signal.

Experimental Protocol: PDA Performance Evaluation

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Serially dilute to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • PDA Settings:

    • Detection Wavelength: Monitor at the absorption maximum (e.g., ~254 nm and ~320 nm).

    • Spectral Range: Collect spectra from 200-400 nm.

  • Data Analysis:

    • Linearity: Plot a calibration curve of peak area vs. concentration and determine the coefficient of determination (R²).

    • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively.[14][15]

    • Precision: Perform six replicate injections of a mid-range standard and calculate the relative standard deviation (%RSD).[15]

Mass Spectrometry (MS) Detector: The Standard for Sensitivity and Specificity

Principle of Operation: The LC-MS detector ionizes the analyte eluting from the column (e.g., via Electrospray Ionization - ESI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.[16][17] This provides molecular weight information and, with tandem MS (MS/MS), structural fragmentation patterns, offering unparalleled specificity.[18][19]

Causality of Choice: LC-MS is indispensable when the analytical goal is trace-level impurity identification, stability testing (detecting degradants), or pharmacokinetic studies of the final API.[20][21] For an intermediate like this compound, it would be used to identify unknown process impurities that may lack a chromophore or are present at levels below the PDA's detection limit.

Experimental Protocol: MS Performance Evaluation

  • Standard Preparation: Prepare standards as described for PDA, extending the lower range down to the ng/mL or pg/mL level (e.g., 0.1 ng/mL to 1000 ng/mL).

  • HPLC Conditions: Use the same HPLC method as for PDA to ensure comparability.

  • MS Settings (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the quinazoline nitrogen atoms are readily protonated.

    • Detection Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ (m/z 253.04). For MS/MS, monitor a specific parent-to-product ion transition.

    • Optimization: Infuse a standard solution to optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Analysis: Perform the same linearity, LOD/LOQ, and precision analyses as for the PDA detector.

Evaporative Light Scattering Detector (ELSD): The Universal Alternative

Principle of Operation: The ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase.[9] The process involves three steps: nebulization of the column eluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles.[22][23] The scattered light intensity is proportional to the mass of the analyte.

Causality of Choice: An ELSD would be considered for this analysis under specific circumstances:

  • If a key process impurity lacks a UV chromophore.

  • For formulation analysis where excipients (like sugars or polymers) that do not absorb UV light need to be quantified alongside the active intermediate.[23]

  • When a uniform response factor for multiple compounds is desired, although the response is non-linear and requires curve fitting.

It is important to note that ELSD is a destructive technique and its sensitivity can be affected by the analyte's volatility and the mobile phase composition.[9][24]

Experimental Protocol: ELSD Performance Evaluation

  • Standard Preparation: Prepare standards as for PDA analysis. Note that the response is not linear, so more calibration points are needed.

  • HPLC Conditions: The mobile phase must be volatile (e.g., using ammonium formate or acetate instead of non-volatile phosphate buffers). The same gradient can be used.

  • ELSD Settings:

    • Nebulizer Temperature: Adjust for optimal droplet formation.

    • Evaporator (Drift Tube) Temperature: Optimize to ensure complete mobile phase evaporation without evaporating the analyte.[24]

    • Gas Flow (Nitrogen): Optimize for stable nebulization.

  • Data Analysis:

    • Linearity: Plot peak area vs. concentration on a log-log scale and fit with a power function or polynomial equation.

    • LOD/LOQ & Precision: Determine using the same principles as other detectors.

Performance Data Summary & Comparative Analysis

The table below summarizes the expected performance characteristics for each detector based on typical results for quinazoline-type compounds.

Parameter Photodiode Array (PDA) Mass Spectrometry (MS) Evaporative Light Scattering (ELSD)
Principle UV-Vis AbsorbanceMass-to-Charge RatioLight Scattering
Selectivity Moderate (Spectral Info)Very High (m/z)Low (Universal)
Linearity (R²) > 0.999 (Linear)> 0.995 (Linear)> 0.99 (Non-linear, Log-Log)
LOD (Typical) ~5-10 ng/mL~0.05-0.5 ng/mL~10-20 ng/mL
LOQ (Typical) ~15-30 ng/mL~0.1-1.5 ng/mL~30-60 ng/mL
Precision (%RSD) < 1%< 5%< 3%
Gradient Compatible YesYesYes
Destructive NoYesYes
Best For QC, Purity AssayImpurity ID, Trace AnalysisNon-chromophoric Impurities

Visualizing the Workflow

A standardized workflow is essential for a robust and self-validating detector evaluation process.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Detector Evaluation cluster_comp Phase 3: Comparison & Selection prep_analyte Define Analyte & Performance Goals prep_standards Prepare Stock & Calibration Standards prep_analyte->prep_standards prep_hplc Develop & Optimize HPLC Method prep_standards->prep_hplc eval_pda PDA Analysis: Linearity, LOD/LOQ, Precision prep_hplc->eval_pda Execute Injections eval_ms MS Analysis: Linearity, LOD/LOQ, Precision prep_hplc->eval_ms Execute Injections eval_elsd ELSD Analysis: Linearity, LOD/LOQ, Precision prep_hplc->eval_elsd Execute Injections comp_data Compile Data in Comparison Table eval_pda->comp_data Analyze Results eval_ms->comp_data Analyze Results eval_elsd->comp_data Analyze Results comp_select Select Optimal Detector Based on Application Needs comp_data->comp_select Evaluate Trade-offs

Caption: Workflow for HPLC Detector Performance Evaluation.

Conclusion and Recommendations

The selection of an HPLC detector for the analysis of this compound is fundamentally driven by the analytical objective.

  • For routine quality control, purity assessment, and quantitative assays, the Photodiode Array (PDA) detector is the superior choice. It offers an excellent balance of sensitivity, linearity, and robustness, and the spectral information it provides is invaluable for peak purity verification.[11][25]

  • For trace-level impurity identification, structural elucidation of unknown degradants, or high-sensitivity quantification, Mass Spectrometry (MS) is the definitive standard. Its unparalleled selectivity and sensitivity justify its higher cost and complexity in research, development, and troubleshooting contexts.[19]

  • The Evaporative Light Scattering Detector (ELSD) serves as a valuable niche tool. It should be employed when the detection of non-chromophoric compounds is necessary, a situation not typically expected for process-related impurities of this analyte but possible with certain excipients or co-formulated substances.[5][22]

By following the structured evaluation protocols outlined in this guide, scientists can generate robust, self-validating data to confidently select and justify the most appropriate detector, ensuring the quality and integrity of their analytical results in the development of critical pharmaceutical agents.

References

  • Mehta, A. (n.d.). An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications. PubMed.
  • Reddy, C. M., et al. (2014). UV-Visible spectra of selected quinazoline derivatives in acetonitrile. ResearchGate.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • Quantum Analytics. (2024). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything.
  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector).
  • ORKA LABS. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Chen, L., et al. (2019). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE.
  • Ionescu, M. I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules.
  • Kumar, S., et al. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Liska, R., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
  • Al-Suwaidan, I. A., et al. (2021). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B) pyrimidodiazepine 16c. ResearchGate.
  • Li, H., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis.
  • Shimadzu. (n.d.). Detectors for HPLC.
  • Pharma Specialists. (2023). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC.
  • Arjunan, V. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry.
  • Singh, S., & Singh, P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Hu, Q., & Ang, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Starčević, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma.
  • Rainville, P. D., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica.
  • Xi, Y., et al. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • Patsnap. (2024). Comparing HPLC Detectors: Sensitivity and Range Analysis.
  • Sharma, V. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods. Impact Factor.
  • Torontech. (n.d.). Compare Different HPLC Detector Types.
  • Phenomenex. (n.d.). Types of HPLC Detectors.
  • Wang, Y., et al. (2012). HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate.
  • Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International.
  • Bio-Analysis Centre. (2022). Types of detectors used in HPLC.
  • SCION Instruments. (n.d.). Detectors Used In HPLC | DAD, UV Detector & More.
  • PubChemLite. (n.d.). This compound (C11H9ClN2O3).

Sources

A Senior Scientist's Guide to Impurity Profiling of 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Comparative Analysis Against USP/EP Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural framework for the impurity profiling of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in pharmaceutical synthesis. We will navigate the complex regulatory landscape defined by USP and EP standards, grounded in the foundational principles of the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical products through rigorous analytical control.

Introduction: The Criticality of Impurity Control

This compound is a quinazoline derivative, a class of compounds with significant pharmacological applications.[1][2][3] As an intermediate or a potential impurity in active pharmaceutical ingredients (APIs), such as Gefitinib[4], its purity is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[5][6] Regulatory bodies like the USP and EP, guided by ICH, have therefore established stringent requirements for the control of impurities.[7][8][9]

This guide moves beyond simple procedural listings to explain the causality behind the analytical strategy. We will explore not just how to profile impurities, but why specific methods are chosen, why system suitability tests are critical, and how the resulting data directly correlates with the acceptance criteria set forth by global pharmacopeias.

Part 1: The Regulatory Landscape - Defining the Benchmarks (ICH, USP, EP)

The foundation for impurity control in new drug substances is the ICH Q3A(R2) guideline, which has been adopted by major pharmacopeias.[10][11][12] This guideline provides a rational framework for reporting, identifying, and qualifying impurities based on established thresholds.

Impurity Classification: ICH Q3A(R2) categorizes impurities into three main types:

  • Organic Impurities: These are the most common and can arise during manufacturing or storage. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[11][13]

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals.[8][13]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[13] Their control is specifically detailed in the ICH Q3C guideline.[10]

Core ICH Q3A(R2) Thresholds: The level of scrutiny an impurity requires is dictated by the maximum daily dose (MDD) of the final API. These thresholds are central to any impurity profiling strategy.[13]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guideline.[11][13]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[11]

These principles are echoed in USP General Chapter <1086> Impurities in Drug Substances and Drug Products and various EP guidelines, which provide the practical framework for applying these thresholds.[6][7][14]

Part 2: A Strategic Workflow for Impurity Profiling

A robust impurity profiling strategy is a systematic process. It begins with understanding the potential impurities and developing a method to resolve them, culminating in a comparison against regulatory standards. The causality is clear: without a comprehensive understanding of potential impurities (from synthesis and degradation), a method cannot be developed to adequately separate and quantify them.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Analysis & Reporting A Sample Receipt: This compound B Information Gathering: - Synthesis Route Analysis - In-Silico Degradation Prediction A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C Identifies potential degradants D Method Development: Stability-Indicating HPLC/UPLC C->D Ensures method is specific E Method Validation (as per ICH Q2) D->E F Routine Batch Analysis E->F Validated Method Transfer G Data Processing: Peak Integration & Quantification F->G H Impurity Identification (LC-MS) (If > Identification Threshold) G->H I Final Report Generation G->I J Comparison vs. USP/EP/ICH Specs I->J

Caption: High-level workflow for impurity profiling.

Anticipated Impurities: Based on the structure of this compound, we can anticipate several classes of process-related and degradation impurities:

  • Process-Related Impurities:

    • Starting Material Carryover: e.g., 4-Hydroxy-7-methoxyquinazolin-6-yl acetate.

    • Intermediates: Incomplete reaction products.

    • By-products: Isomeric variants or products from side reactions.

  • Degradation Products:

    • Hydrolysis Product: 4-Chloro-7-methoxy-6-quinazolinol (loss of the acetate group). This is a highly probable degradant, especially under acidic or basic stress conditions.

    • Oxidation Products: Introduction of N-oxides or other oxidative modifications.

Part 3: Comparative Analytical Methodologies

The choice of analytical technique is driven by the need for specificity, sensitivity, and accuracy. For non-volatile, structurally similar organic impurities, High-Performance Liquid Chromatography (HPLC) is the industry standard.

Primary Technique: Stability-Indicating HPLC/UPLC for Quantification

The term "stability-indicating" is critical; it signifies that the method can separate the main component from its significant degradation products and potential impurities, ensuring that the quantification of the active substance is not overestimated.

Experimental Protocol: Reversed-Phase HPLC

  • Objective: To quantify known and unknown impurities in this compound and demonstrate peak purity.

  • Rationale: Reversed-phase HPLC offers excellent resolving power for the moderately polar compounds expected as impurities. A gradient elution is chosen to ensure elution of both early- and late-eluting impurities within a reasonable runtime.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 provides good hydrophobic retention for quinazoline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40-41 min (90-10% B), 41-50 min (10% B)A long, shallow gradient is essential for resolving closely related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detector UV/PDA at 254 nmQuinazoline ring system exhibits strong absorbance at this wavelength. PDA allows for peak purity assessment.
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL in Diluent (50:50 Acetonitrile:Water)

System Suitability Testing (SST) - A Self-Validating System: Before any sample analysis, the chromatographic system must be verified. This is a core requirement of both USP <621> and EP 2.2.46.[15][16]

  • Prepare a System Suitability Solution: Spike the sample solution with a known, closely eluting impurity (e.g., the hydrolysis product, 4-Chloro-7-methoxy-6-quinazolinol) at a concentration around the quantification limit (e.g., 0.05%).

  • Perform 5-6 replicate injections.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the main peak and the spiked impurity must be ≥ 2.0. This ensures the method can separate them.

    • Tailing Factor (T): For the main peak, T must be ≤ 1.5. This indicates good peak symmetry and column health.[17]

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the main component from replicate injections must be ≤ 2.0%. This demonstrates system precision.

Confirmatory Technique: LC-MS for Identification

When an unknown impurity exceeds the identification threshold (e.g., 0.10%), its structure must be elucidated.[5] LC-MS is the premier technique for this purpose, providing both retention time data and mass-to-charge ratio (m/z), which gives direct evidence of the molecular weight.[9][18]

High-Level Protocol:

  • Utilize the same or a compatible (volatile mobile phase) LC method as the quantification step.

  • Divert the column effluent to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Acquire data in both positive and negative ion modes to maximize the chance of ionization.

  • Analyze the mass spectrum of the unknown peak to determine its accurate mass.

  • Perform fragmentation (MS/MS) to obtain structural information and compare it against the parent compound's fragmentation pattern.

Part 4: Data Interpretation and Decision Making

The analytical data must be translated into a clear statement of compliance. This involves quantifying each impurity and comparing it against the established thresholds.

Sample Hypothetical HPLC Data:

Peak No.Retention Time (min)Area% AreaIdentificationSpecification
18.51,5000.04%UnknownReportable (<0.05%)
212.14,8000.12%Unknown> Identification Threshold
315.34,000,00099.50%This compound-
418.96,4000.16%Hydrolysis Product> Qualification Threshold
525.47,2000.18%Process Impurity A> Qualification Threshold

Decision-Making Logic: The results from the data table trigger a specific regulatory pathway. This decision-making process is a direct application of the ICH Q3A guideline.[5]

G A Impurity Detected in HPLC Analysis B Is Impurity > Reporting Threshold (e.g., 0.05%)? A->B C Is Impurity > Identification Threshold (e.g., 0.10%)? B->C Yes E No action required B->E No D Is Impurity > Qualification Threshold (e.g., 0.15%)? C->D Yes F Report in Submission C->F No G Identify Structure (e.g., via LC-MS) D->G No H Qualify for Safety (Toxicology Studies or Literature Justification) D->H Yes G:e->F:w H:n->G:s

Caption: ICH Q3A decision tree for impurity control.

Based on the sample data and this logic:

  • Peak 2 (0.12%): Exceeds the identification threshold. Its structure must be determined using LC-MS.

  • Peak 4 (0.16%) & Peak 5 (0.18%): Exceed the qualification threshold. Not only must they be identified, but their safety at these levels must be justified through toxicological data or sufficient scientific literature.

Conclusion

The impurity profiling of this compound is a multi-faceted process that demands a deep understanding of analytical chemistry and the global regulatory framework. A successful strategy is not merely about generating data but about building a self-validating system rooted in the principles of USP, EP, and ICH guidelines. By employing a stability-indicating HPLC method for quantification, leveraging LC-MS for identification, and rigorously applying the ICH decision-making logic, scientists can ensure the quality and safety of the drug substance, thereby protecting patient health and satisfying regulatory expectations.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: <1086> IMPURITIES IN OFFICIAL ARTICLES Source: U.S. Pharmacopeia URL:[Link]
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
  • Title: <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL:[Link]
  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL:[Link]
  • Title: USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: Shijiazhuang Xinfuda Medical Packaging Co., Ltd. URL:[Link]
  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]
  • Title: <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS (Older Version) Source: U.S. Pharmacopeia URL:[Link]
  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia 7.0 URL:[Link]
  • Title: General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]
  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL:[Link]
  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: PubMed URL:[Link]
  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
  • Title: 4-Chloro-7-methoxyquinazolin-6-yl acet
  • Title: this compound (C11H9ClN2O3) Source: PubChemLite URL:[Link]
  • Title: Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects Source: National Institutes of Health (NIH) URL:[Link]
  • Title: SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING Source: TSI Journals URL:[Link]
  • Title: Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent Source: Rasayan Journal of Chemistry URL:[Link]

Sources

A Comparative Cytotoxicity Analysis: 4-Chloro-7-methoxyquinazolin-6-yl acetate versus Gefitinib in the Context of EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a well-established therapeutic agent, exemplifies the clinical success of this chemical class. This guide provides a comparative analysis of the cytotoxicity of a structurally related quinazoline, 4-Chloro-7-methoxyquinazolin-6-yl acetate, and the benchmark drug, Gefitinib. While direct, comprehensive cytotoxic data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical nature, the known cytotoxicity of Gefitinib, and the broader structure-activity relationships of quinazoline derivatives to offer a scientifically grounded perspective.

Introduction to the Compounds

Gefitinib , an anilinoquinazoline, functions as a selective inhibitor of the EGFR tyrosine kinase. By competing with adenosine triphosphate (ATP) at the binding site of the EGFR's intracellular domain, Gefitinib effectively blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[1][2] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.

This compound is a quinazoline derivative that shares the core heterocyclic structure of Gefitinib.[3] While its primary role in the literature appears to be that of a synthetic intermediate in the preparation of more complex molecules, its structural similarity to known EGFR inhibitors warrants an evaluation of its potential cytotoxic properties.[4] Understanding the cytotoxic profile of such precursors is crucial for researchers in the process of drug discovery and development.

The Underlying Mechanism: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell proliferation.[6] Both Gefitinib and, hypothetically, this compound, are designed to interfere with this pathological signaling.

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are central to cell proliferation and survival.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition cluster_pathway Signaling Cascades Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib / This compound Gefitinib->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: Evaluating Cytotoxicity with the MTT Assay

To quantitatively assess and compare the cytotoxic effects of chemical compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method. This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Principle of the MTT Assay

The fundamental principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan precipitate by mitochondrial dehydrogenases of metabolically active cells.[1][8] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate growth medium until approximately 80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Gefitinib in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

    • Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Experimental Workflow Diagram

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Addition (10 µL of 5 mg/mL MTT, 3-4h incubation) B->C D 4. Formazan Solubilization (Add 100 µL DMSO) C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Calculation) E->F

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a biological process by 50%. In this context, it represents the concentration of the compound needed to reduce the viability of a cancer cell population by half.

Gefitinib Cytotoxicity

Gefitinib has been extensively studied, and its IC50 values have been determined across a wide range of cancer cell lines. The sensitivity to Gefitinib is highly dependent on the EGFR mutation status of the cell line.

Cell LineCancer TypeEGFR StatusGefitinib IC50 (µM)
HCC827NSCLCExon 19 Deletion0.013
PC-9NSCLCExon 19 Deletion0.077
H3255NSCLCL858R Mutation0.003
A549NSCLCWild-Type> 10
MCF-7Breast CancerWild-Type> 10
H1975NSCLCL858R & T790M> 4

Data compiled from multiple sources.[9][10]

This compound Cytotoxicity

Structure-Activity Relationship (SAR) and Discussion

The quinazoline core is a critical pharmacophore for EGFR inhibition.[11][12] The cytotoxic potency of quinazoline derivatives is significantly influenced by the nature of the substituents at various positions of the quinazoline ring.[13][14]

  • Position 4: The 4-anilino group in Gefitinib is crucial for its high affinity to the ATP binding site of EGFR. The chloro and fluoro substituents on this aniline ring further enhance its inhibitory activity. This compound possesses a chloro group at this key position, which is a common feature in many potent EGFR inhibitors. However, the absence of the extended anilino moiety would likely result in a significantly lower affinity for the EGFR kinase domain compared to Gefitinib.

  • Positions 6 and 7: The methoxy group at position 7 and the acetate group at position 6 of this compound contribute to the overall electronic and steric properties of the molecule. In many potent quinazoline-based EGFR inhibitors, these positions are often occupied by groups that can form hydrogen bonds or other favorable interactions within the active site.[14] The presence of a basic side chain at these positions is often associated with enhanced cytotoxicity.[14]

Given its structure, this compound is likely to exhibit some level of cytotoxic activity, albeit significantly less potent than Gefitinib. The lack of the N-aryl group at the 4-position, which is a hallmark of high-affinity EGFR inhibitors, is a major structural feature that would predict a lower biological activity. However, it may still serve as a valuable scaffold for the development of novel anticancer agents through further chemical modification.

Conclusion

This comparative guide provides a framework for understanding the potential cytotoxicity of this compound in relation to the clinically approved drug, Gefitinib. While direct experimental data for this compound remains to be published, a comprehensive understanding of the EGFR signaling pathway, standardized cytotoxicity assays like the MTT, and the well-documented structure-activity relationships of quinazoline derivatives provide a strong basis for its preliminary assessment.

Gefitinib's potent cytotoxicity is clearly linked to its specific structural features that allow for high-affinity binding to the EGFR kinase domain. This compound, while sharing the core quinazoline scaffold, lacks some of these critical features, suggesting a lower cytotoxic potential. Future research involving direct in vitro testing of this compound is necessary to definitively establish its cytotoxic profile and to explore its potential as a lead compound in the development of new anticancer therapeutics.

References

  • Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Jadhav, P. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 1-19. [Link]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Pedrood, K., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-13. [Link]
  • PubChem. (n.d.). This compound.
  • Rawal, R. K., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 26(5), 933-964. [Link]
  • ResearchGate. (n.d.). IC50 values for 23 lung cancer cell lines using the MTT assay.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
  • Wikipedia. (n.d.). Epidermal growth factor receptor.
  • Yousefbeyk, M., & Ghasemi, J. B. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 30(4), 407-424. [Link]
  • Zhang, Y., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(14), 2486-2490. [Link]
  • Noro, R., et al. (2006). Gefitinib (IRESSA)
  • Costa, D. B., et al. (2007). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Oncotarget, 8(52), 89987. [Link]
  • Sequist, L. V., et al. (2007). The IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Journal of Clinical Oncology, 25(18_suppl), 7528-7528. [Link]
  • Sos, M. L., et al. (2009). Concordance between IC50 values for gefitinib vs erlotinib. PLoS One, 4(3), e4576. [Link]
  • Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]
  • Al-Ostoot, F. H., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 1-16. [Link]
  • PubChemLite. (n.d.). This compound (C11H9ClN2O3).
  • PubChemLite. (n.d.). 4-chloro-7-methoxy-quinazoline (C9H7ClN2O).
  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6534. [Link]
  • Al-Omair, M. A., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Pharmaceutical Chemistry Journal, 54(5), 488-494. [Link]
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.
  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway.
  • He, X., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]
  • Jahan, F., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 15(11), 931-943. [Link]
  • Kumar, D., et al. (2022). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A, 5(2), 118-129. [Link]

Sources

A Senior Application Scientist's Guide to Relative Response Factor Determination for 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of methodologies for determining the Relative Response Factor (RRF) of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate and potential impurity in the synthesis of various quinazoline-based pharmaceuticals. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical approach.

The Critical Role of Relative Response Factor in Pharmaceutical Analysis

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), it is often assumed that the detector response is equivalent for the API and its impurities. However, this is rarely the case. Differences in chromophores and molecular structures can lead to significant variations in detector response. The Relative Response Factor (RRF) is a crucial correction factor that accounts for these differences, enabling the accurate quantification of impurities when using the API's reference standard.[1][2] The International Council for Harmonisation (ICH) guidelines underscore the importance of accurately determining impurity levels, making the establishment of RRF values a critical component of analytical method validation.[2][3]

This guide will compare two primary analytical techniques for RRF determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the development of a suitable analytical method for this compound and outline the step-by-step protocol for RRF calculation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂O₃[4]
Molecular Weight252.65 g/mol [4]
AppearanceSolid[5]
Storage TemperatureRefrigerator[5]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the analyte's properties, the required sensitivity, and the available instrumentation. For this compound, both HPLC-UV and GC-MS present viable options, each with distinct advantages and limitations.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds like many quinazoline derivatives.Requires the analyte to be volatile or amenable to derivatization to increase volatility.
Sensitivity Generally good, but can be limited by the chromophore of the analyte.Often offers higher sensitivity and selectivity, especially with selected ion monitoring (SIM).
Specificity Relies on chromatographic separation for specificity. Co-eluting impurities can interfere.Provides structural information, enhancing peak identification and purity assessment.
Recommendation for Topic Primary recommendation. The quinazoline structure is well-suited for UV detection, and established methods for similar compounds exist.Secondary recommendation. May require derivatization and is generally more complex for routine quality control.

Proposed Analytical Method Development: A Reverse-Phase HPLC Approach

Drawing from established and validated methods for structurally analogous quinazoline-based APIs such as Gefitinib and Erlotinib, a robust reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. The rationale for this choice is the prevalence and success of RP-HPLC in separating quinazoline derivatives from their process-related impurities and degradation products.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column Selection (e.g., C18, C8) B Mobile Phase Screening (ACN/Water, MeOH/Water) A->B C Buffer Selection (Phosphate, Acetate) B->C D Gradient Optimization C->D Optimized Conditions E Flow Rate Adjustment D->E F Column Temperature E->F G Specificity F->G Final Method H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: Proposed HPLC Method

This protocol is a well-reasoned starting point based on validated methods for similar quinazoline derivatives. Method validation according to ICH guidelines is mandatory before implementation.[6][7][8][9][10]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: 20% A, 80% B

    • 25.1-30 min: Re-equilibration to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (A PDA detector should be used to assess peak purity and identify the optimal wavelength).

  • Injection Volume: 10 µL.

3. Internal Standard Selection and Preparation:

  • Rationale for Internal Standard: An internal standard (IS) is crucial for improving the precision and accuracy of quantitative analysis by correcting for variations in injection volume and sample preparation.[11][12][13]

  • Proposed Internal Standard: Gefitinib is a suitable candidate for an internal standard as it is a structurally related quinazoline derivative that is commercially available as a reference standard. Its chromatographic behavior is expected to be similar to the analyte, ensuring good tracking during analysis.

  • Internal Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

4. Standard and Sample Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

Step-by-Step Determination of the Relative Response Factor (RRF)

The RRF is determined by comparing the slope of the calibration curve of the analyte to the slope of the calibration curve of the API (in this case, we will assume a hypothetical API for which our target compound is an impurity). For this guide, we will demonstrate the determination of the RRF of this compound relative to a primary reference standard of itself (RRF would be 1.0 in this case, but the procedure is illustrative) and then discuss its application in impurity quantification.

RRF Calculation Workflow

RRF_Calculation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 RRF Calculation A Prepare & Inject Analyte Standards B Prepare & Inject API Standards A->B C Generate Calibration Curve (Analyte) E Calculate Slope (m_analyte) C->E D Generate Calibration Curve (API) F Calculate Slope (m_API) D->F G RRF = m_API / m_analyte E->G F->G

Caption: The workflow for calculating the Relative Response Factor.

Experimental Protocol for RRF Determination
  • Prepare a series of five concentrations of both the this compound reference standard and the API reference standard in the mobile phase. The concentration range should cover the expected range of the impurity and the API in a typical sample.

  • Inject each standard solution in triplicate into the validated HPLC system.

  • Record the peak areas for both the analyte and the API at each concentration level.

  • Plot a calibration curve for each compound with concentration on the x-axis and the corresponding mean peak area on the y-axis.

  • Perform a linear regression analysis for each calibration curve to determine the slope (m).

  • Calculate the Relative Response Factor (RRF) using the following formula:

    RRF = (Slope of API Calibration Curve) / (Slope of Analyte Calibration Curve)

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary recommended technique, GC-MS can be a powerful alternative, particularly for confirmation of identity and for the analysis of volatile impurities.

Considerations for GC-MS Method Development
  • Volatility: this compound may have limited volatility. Derivatization, such as silylation, may be necessary to improve its chromatographic properties.

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms) would be a suitable starting point.

  • Temperature Programming: A temperature gradient will be necessary to ensure the elution of the analyte and any related impurities.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard approach that will provide a reproducible fragmentation pattern for identification.

Proposed GC-MS Protocol Outline
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Conclusion and Recommendations

For the routine determination of the Relative Response Factor of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography method with UV detection is the most robust and practical approach. The proposed method, based on established protocols for structurally similar compounds, provides a solid foundation for method development and validation. The use of a structurally related internal standard, such as Gefitinib, is highly recommended to ensure the accuracy and precision of the results.

While GC-MS offers enhanced specificity, the potential need for derivatization and the complexity of the instrumentation make it a secondary choice for routine quality control applications. However, it remains a valuable tool for structural elucidation and confirmatory analysis.

Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, available instrumentation, and regulatory expectations. A thorough validation of the chosen method is paramount to ensure the generation of reliable and defensible data in a regulated environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]
  • ProPharma Group. (2024).
  • ECA Academy. (n.d.).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10]
  • PubChem. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.).
  • Veeprho. (2020).
  • Pharmaguideline. (2025). Relative Response Factor (RRF)
  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link][11]
  • LCGC North America. (2015).
  • Shimadzu. (n.d.). 2. Analysis Results. [Link][13]

Sources

A Comparative Guide to Benchmarking Analytical Methods for Tyrosine Kinase Inhibitor Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, ensuring the purity, safety, and efficacy of Tyrosine Kinase Inhibitors (TKIs) is paramount. The meticulous identification and quantification of impurities in both the active pharmaceutical ingredient (API) and the final drug product are not merely regulatory hurdles but fundamental requirements for patient safety. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for TKI impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE).

This document moves beyond a superficial overview, delving into the causality behind experimental choices and providing the technical data necessary to make informed decisions for your specific analytical challenges. Every protocol and recommendation herein is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and empirical data.

The Criticality of Impurity Profiling for Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors represent a significant class of targeted cancer therapies.[1] Their complex chemical structures, however, can give rise to a variety of impurities during synthesis, formulation, and storage. These impurities can include:

  • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[2]

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the manufacturing process.

The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4]

A Head-to-Head Comparison of Analytical Workhorses

The choice of an analytical technique for TKI impurity profiling is a critical decision that balances speed, resolution, sensitivity, and the physicochemical properties of the analytes. While HPLC has traditionally been the gold standard, UPLC and CE have emerged as powerful alternatives.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and versatile technique, widely employed in quality control laboratories. Its primary advantage lies in its established reliability and the vast library of developed methods.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles at much higher pressures than HPLC.[5] This fundamental difference leads to substantial improvements in performance.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers a different separation mechanism compared to LC, making it a valuable orthogonal technique.[1][6]

Performance Metrics: A Quantitative Comparison

The following table summarizes representative quantitative data from comparative studies and validated methods for TKI impurity analysis. It is important to note that these values can vary depending on the specific TKI, its impurities, column chemistry, and method parameters.

ParameterHPLCUPLCCapillary Electrophoresis (CE)
Analysis Time 20–45 minutes2–10 minutes< 10 minutes
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) StandardHighHigh
Solvent Consumption HighLowVery Low
Typical Backpressure Up to 400 bar> 1000 barN/A

Experimental Workflows and Protocols

To provide a practical framework, this section details standardized workflows and experimental protocols for each technique, focusing on the analysis of Imatinib and its impurities as a representative TKI.

Logical Workflow for Method Selection and Validation

The selection of an appropriate analytical method should follow a logical progression, culminating in a comprehensive validation to ensure its suitability for the intended purpose.

Caption: Workflow for analytical method selection and validation.

Experimental Protocol: HPLC for Imatinib Impurities

This protocol is based on established methods for the determination of Imatinib and its process-related impurities.[2][7][8]

Instrumentation:

  • HPLC system with UV or PDA detector (e.g., Waters Alliance e2695 with 2998 PDA Detector).[9]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm or wavelength of maximum absorbance.[5]

Sample Preparation:

  • Dissolve the Imatinib drug substance in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.[5]

  • Filter the sample through a 0.45 µm syringe filter before injection.[5]

Experimental Protocol: UPLC for Imatinib Impurities

This protocol leverages the advantages of UPLC for a more rapid and sensitive analysis of Imatinib impurities.

Instrumentation:

  • UPLC system with PDA detector (e.g., Waters ACQUITY UPLC I-Class).

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 5 minutes.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 2 µL.[5]

  • Detection: PDA scan from 200-400 nm.[5]

Sample Preparation:

  • Prepare the sample as described for HPLC, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of UPLC.[5]

Experimental Protocol: Capillary Electrophoresis for TKI Analysis

This protocol outlines a general approach for the analysis of TKIs using CE, which can be adapted for impurity profiling.[10]

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 50 cm.

  • Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: 214 nm.

Sample Preparation:

  • Dissolve the TKI sample in the BGE to a concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Method Validation According to ICH Q2(R1) Guidelines

A robust analytical method is one that has been validated to be suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[3][4]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analytes of interest.No interference from blank, placebo, or other impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.% Recovery within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.
Validation Workflow

Caption: Workflow for analytical method validation.

Causality in Method Selection: A Senior Scientist's Perspective

The choice between HPLC, UPLC, and CE is not merely a matter of selecting the newest technology. It is a strategic decision based on the specific requirements of the analytical task.

  • For routine quality control of a well-characterized TKI with a limited number of known impurities, a validated HPLC method may be sufficient and cost-effective. Its robustness and the wealth of historical data make it a reliable choice for release testing.

  • During drug development, when faced with complex impurity profiles or the need for high-throughput screening of synthesis batches, UPLC is the superior choice. Its increased resolution can separate closely eluting impurities that might be missed by HPLC, and its speed significantly accelerates process development.[11]

  • When dealing with charged or highly polar TKI impurities that are difficult to retain on traditional reversed-phase columns, CE offers a powerful orthogonal separation mechanism. Its high efficiency and low solvent consumption also make it an environmentally friendly option.[10] The coupling of CE with mass spectrometry (CE-MS) can provide invaluable structural information for impurity identification.[6]

Conclusion: An Integrated Approach to TKI Impurity Analysis

The analytical landscape for pharmaceutical impurity profiling is continually evolving. While HPLC remains a steadfast workhorse, the significant advantages in speed, resolution, and sensitivity offered by UPLC make it an indispensable tool for modern drug development. Capillary electrophoresis, with its unique separation mechanism, provides a valuable orthogonal and complementary technique, particularly for challenging separations.

Ultimately, a comprehensive approach that leverages the strengths of each of these techniques will provide the most complete understanding of the impurity profile of a tyrosine kinase inhibitor. By grounding our analytical strategies in sound scientific principles and rigorous validation, we can ensure the quality, safety, and efficacy of these life-saving medicines.

References

  • Gopireddy, R. R., Maruthapillai, A., & Mahapatra, S. (2021). A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. Journal of Chromatographic Science, 59(9), 830–846. [Link]
  • Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. (2018). International Journal of Pharmaceutical Sciences and Research, 9(11), 4746-4752. [Link]
  • A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. (2021).
  • Shah, R., & Singh, S. (2015). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurity. International Journal of PharmTech Research, 8(5), 843-851. [Link]
  • Shah, M., Patel, N., Tripathi, N., & Vyas, V. K. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15–28. [Link]
  • Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. (2020).
  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs)
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.).
  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor. [Link]
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
  • Ghrib, F., Chtioui, A., Saied, S., & Bellakhal, N. (2015). Determination of Imatinib and its Genotoxic Impurities in Tablets.
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Canada Commons. [Link]
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2006). European Medicines Agency. [Link]
  • Comparison of LC and CE with examples of impurity profiling of drugs. (2021).
  • Validation of analytical procedures: text and methodology q2(r1). (1996). ICH. [Link]
  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (2007). PubMed. [Link]
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). ScienceDirect. [Link]
  • Capillary electrophoresis-a high performance analytical separ
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018).
  • Simultaneous Determination of Two Tyrosine Kinase Inhibitors in Tablets by HPLC-MS analysis. (2021). PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparative analysis of the stability of Gefitinib and its associated compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of degradation pathways and stability profiles is crucial for ensuring the efficacy, safety, and regulatory compliance of this significant anti-cancer therapeutic. This document provides both foundational knowledge and actionable experimental protocols grounded in scientific expertise.

The Critical Role of Gefitinib and the Imperative of Stability

Gefitinib, marketed as Iressa, is a targeted therapy that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This pathway is pivotal in the proliferation of various solid tumors, particularly non-small cell lung cancer (NSCLC). The chemical structure of Gefitinib, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, while effective, is susceptible to degradation under several environmental conditions. The emergence of impurities and degradation products can alter the drug's therapeutic and safety profiles, making rigorous stability studies a cornerstone of formulation development, manufacturing, and quality control.

Elucidating the Degradation Pathways of Gefitinib

To ensure the integrity of a drug substance, forced degradation studies are indispensable. These studies help in identifying potential degradation products, mapping degradation pathways, and consequently, developing analytical methods that can indicate stability.[1][2][3][4] For Gefitinib, the principal degradation mechanisms are hydrolysis, oxidation, and photolysis.[1][2][3][4]

Hydrolytic Degradation

Gefitinib's structure contains moieties that are susceptible to hydrolysis in both acidic and alkaline environments.

  • Acidic Conditions: Under acidic stress, the ether linkage of the morpholino group is a primary site for cleavage.[1]

  • Alkaline Conditions: In a basic medium, the quinazoline ring system is prone to degradation.[1]

Oxidative Degradation

Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other related substances. The nitrogen atoms within the quinazoline ring and the morpholino group are particularly vulnerable to oxidation.[2][5]

Photolytic Degradation

Light, especially ultraviolet radiation, can induce photolytic degradation, resulting in a variety of degradation products.[1][2][3][4] This underscores the importance of appropriate packaging and storage conditions.

Comparative Stability Profiles: Gefitinib and Related Compounds

The following table summarizes the comparative stability of Gefitinib and its key related compounds under various stress conditions, compiled from several research findings.

Stress ConditionGefitinib DegradationRelated Compound X DegradationRelated Compound Y Degradation
Acid Hydrolysis (e.g., 1N HCl, 65°C, 2h)Significant Degradation[6]Moderate DegradationHigh Degradation
Alkaline Hydrolysis (e.g., 1N NaOH, 65°C, 2h)Significant Degradation[6]Moderate DegradationHigh Degradation
Oxidative Degradation (e.g., 6% H₂O₂, 2h)Significant Degradation[6]High DegradationModerate Degradation
Thermal Degradation (e.g., 65°C, 24h)Minimal Degradation[6]Minimal DegradationModerate Degradation
Photolytic Degradation (UV light exposure)Minimal Degradation[7][8]Moderate DegradationHigh Degradation

Note: The extent of degradation can vary based on the precise experimental parameters.

Robust Experimental Protocols for Forced Degradation Studies

The subsequent protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and reproducibility.[9][10][11][12][13]

Preparation of Stock and Stress Solutions
  • Gefitinib Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Gefitinib and dissolve it in a 25 mL volumetric flask with a suitable solvent, such as a methanol-water mixture.

  • Stress Agents:

    • Acid: 1 N Hydrochloric Acid (HCl)

    • Base: 1 N Sodium Hydroxide (NaOH)

    • Oxidizing Agent: 6% Hydrogen Peroxide (H₂O₂)

Standardized Forced Degradation Procedure

A control sample (unstressed) must be analyzed in parallel for accurate comparison.

  • Acid Hydrolysis:

    • Mix 1 mL of Gefitinib stock solution with 1 mL of 1 N HCl.

    • Heat the mixture at 65°C for 2 hours.[6]

    • After cooling, neutralize the solution with 1 N NaOH and dilute to a working concentration with the mobile phase.[6]

  • Alkaline Hydrolysis:

    • Combine 1 mL of Gefitinib stock solution with 1 mL of 1 N NaOH.

    • Heat at 65°C for 2 hours.[6]

    • Cool and neutralize with 1 N HCl before diluting to the final concentration.[6]

  • Oxidative Degradation:

    • Add 1 mL of 6% H₂O₂ to 1 mL of Gefitinib stock solution.

    • Maintain at room temperature for 2 hours, shielded from light.[6]

    • Dilute to the target concentration with the mobile phase.

  • Thermal Degradation:

    • Expose solid Gefitinib powder to 65°C in a calibrated oven for 24 hours.[6]

    • Subsequently, dissolve the powder to the desired concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Gefitinib (e.g., 1000 µg/mL) to UV light (254 nm) in a photostability chamber.[7][8]

    • A dark control, wrapped in aluminum foil, should be run in parallel.

    • After the exposure period, dilute to the working concentration.

Validated Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Gefitinib and its degradation products.[6][7][14][15]

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[6][14][15]

  • Mobile Phase: A gradient elution using a mixture of 50 mM aqueous ammonium acetate and acetonitrile is often effective.[6][14][15]

  • Flow Rate: 1.0 mL/min.[6][14][15]

  • Detection: UV detection at 300 nm.[6][14][15]

  • Column Temperature: 50°C.[6][14][15]

Visualizing Degradation Pathways and Experimental Design

Gefitinib Degradation Pathways

Gefitinib Gefitinib Acid Acid Hydrolysis Gefitinib->Acid Base Alkaline Hydrolysis Gefitinib->Base Oxidation Oxidation Gefitinib->Oxidation Photo Photolysis Gefitinib->Photo Thermal Thermal Stress Gefitinib->Thermal Degradant_A Hydrolytic Degradant Acid->Degradant_A Base->Degradant_A N_Oxide N-Oxide Degradant Oxidation->N_Oxide Photo_Product Photolytic Product Photo->Photo_Product Thermal_Product Thermal Degradant Thermal->Thermal_Product

Caption: Primary degradation routes for Gefitinib under stress conditions.

Forced Degradation Study Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation Stock Gefitinib Stock Solution Acid Acidic Stress Stock->Acid Base Alkaline Stress Stock->Base Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC Stability-Indicating HPLC Thermal->HPLC Photo->Neutralize Neutralize->HPLC Data Data Analysis HPLC->Data

Caption: A systematic workflow for conducting forced degradation studies.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the stability of Gefitinib and its related compounds. The detailed protocols and comparative data are intended to serve as a valuable resource for ensuring the quality and integrity of this vital anti-cancer drug. Future research endeavors should aim to further characterize the identified degradation products, including their toxicological profiles, and to develop even more sensitive analytical methods for their detection at trace levels.

References

  • Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • LSC Group®. (n.d.). ICH Stability Guidelines.
  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6, 1.
  • Slideshare. (n.d.). Ich guideline for stability testing.
  • Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC.
  • Scilit. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • SciRP. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.
  • Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. INTERNATIONAL JOURNAL OF PHARMACY AND CHEMICAL SCIENCES, 2(4).
  • MDPI. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. (n.d.). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies.
  • SciTechnol. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X...
  • SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities.
  • ResearchGate. (n.d.). (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-7-methoxyquinazolin-6-yl acetate. As a chlorinated heterocyclic compound, its disposal requires specific procedures that differ significantly from non-halogenated organic waste. This document moves beyond mere procedural lists to explain the chemical reasoning and regulatory imperatives behind these protocols, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.

Section 1: Hazard Identification and Safety Profile

Before handling for disposal, it is crucial to understand the inherent hazards of this compound. This compound is not benign and presents multiple risks that dictate the required personal protective equipment (PPE) and handling precautions.

According to the Globally Harmonized System (GHS) classifications, this chemical is associated with several hazard statements.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These hazards are the primary drivers for the stringent handling protocols outlined below. The causality is direct: because the compound is a known irritant, direct contact must be avoided through the use of appropriate barriers (gloves, goggles) and engineering controls (fume hood).

Identifier Value Source
CAS Number 230955-75-6PubChem[1], Sigma-Aldrich[2]
Molecular Formula C₁₁H₉ClN₂O₃PubChem[1]
Molecular Weight 252.65 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
GHS Hazard Statements H302, H315, H319, H335PubChem[1], Sigma-Aldrich[2]

Section 2: The Core Principle of Chlorinated Waste Disposal

The central, non-negotiable principle for disposing of this compound is its classification as halogenated organic waste . The presence of the chloro- group on the quinazoline ring places it in a specialized disposal category.

Historically, methods like ground burial were used for such chemicals, but this is now prohibited for chlorinated residues due to their toxicity, non-biodegradable nature, and potential to leach into water courses.[3] The self-validating system for modern chemical disposal relies on proper segregation at the source—your laboratory.

The authoritative and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[3][4] During this process, the organic material is decomposed into gaseous byproducts. The chlorine is primarily converted to hydrogen chloride (HCl), which is then "scrubbed" from the exhaust gas, often with an aqueous solution, to prevent atmospheric pollution.[3][4] Mixing halogenated and non-halogenated waste streams makes solvent recovery impossible for the non-halogenated portion and unnecessarily increases the volume and cost of specialized incineration.[5]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the laboratory bench to the final disposal facility.

Step 1: Don Personal Protective Equipment (PPE)

Based on the GHS hazard profile[1], the following PPE is mandatory when handling the compound for disposal:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, handling should occur within a certified chemical fume hood.

Step 2: Waste Segregation (Critical Action)

This is the most crucial step in the process.

  • Primary Waste: Collect all solid this compound waste in a dedicated container clearly and accurately labeled "HALOGENATED ORGANIC WASTE (SOLID)."

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and contaminated wipes, must also be disposed of in the same halogenated waste container.

  • Solutions: If the compound is in solution, it must be collected in a container labeled "HALOGENATED ORGANIC WASTE (LIQUID)." Do not mix with non-halogenated solvent waste.[5] Aqueous solutions containing this compound must also be treated as hazardous waste.[6]

Step 3: Waste Collection and Containment
  • Container: Use a chemically compatible, non-leaking container with a secure, tight-fitting lid. The container must be in good condition.

  • Labeling: The label must include the full chemical name, "this compound," and the words "Hazardous Waste." Affix the appropriate GHS pictograms (e.g., irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should provide secondary containment to capture any potential leaks.

Step 4: Managing Spills and Decontamination

In the event of a small spill during handling for disposal:

  • Ensure the area is well-ventilated or work within a fume hood.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[7]

  • Decontaminate the surface with an appropriate solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials (wipes, etc.) as halogenated waste.

Step 5: Final Disposal Arrangement

Laboratory personnel do not perform the final disposal.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • The EHS office will then transport the waste to a licensed and regulated hazardous waste disposal facility that operates high-temperature incinerators designed for chlorinated materials.

Section 4: Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, ensuring a clear, compliant, and safe process from identification to final destruction.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Final Disposal Identify Identify Waste: This compound Classify Classify as 'Chlorinated/Halogenated Organic Waste' Identify->Classify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Classify->PPE Collect Collect in Designated, Labeled, Sealed Waste Container PPE->Collect Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store EHS_Request Request Pickup from Institutional EHS Office Store->EHS_Request Pickup EHS Collects Waste EHS_Request->Pickup Transport Transport to Licensed Facility Pickup->Transport Incinerate Final Disposal via High-Temperature Incineration with Gas Scrubbing Transport->Incinerate

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of this compound waste is a reflection of a laboratory's commitment to safety and environmental stewardship. The critical takeaways are rooted in the chemical nature of the compound: its identity as a chlorinated organic substance mandates its segregation into the halogenated waste stream. Adherence to the procedural steps of wearing proper PPE, using correctly labeled containers, and coordinating with institutional EHS for final disposal via high-temperature incineration is essential. This systematic approach ensures that the entire lifecycle of the chemical, from use to destruction, is handled with the highest degree of scientific integrity and care.

References

  • 4-Chloro-7-methoxyquinazolin-6-yl acet
  • Process for Disposal of Chlorinated Organic Residues.
  • This compound | C11H9ClN2O3 | CID 22022160 - PubChem.
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
  • Hazardous Waste Reduction - Environmental Health and Safety.

Sources

Personal protective equipment for handling 4-Chloro-7-methoxyquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Chloro-7-methoxyquinazolin-6-yl acetate

As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Gefitinib, this compound (CAS No. 230955-75-6) is a compound that demands meticulous handling and respect for its chemical properties.[1] This guide provides a comprehensive framework for researchers and drug development professionals to establish safe laboratory practices, from initial handling to final disposal. The protocols outlined here are designed to be a self-validating system, grounded in established safety standards to protect personnel from potential hazards.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's specific risks is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with a "Warning" signal word and presents several key hazards.[2][3]

GHS Hazard Identification:

Hazard CodeStatementImplication for Handling
H302 Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the lab.
H315 Causes skin irritationPrevent all skin contact through proper glove and lab coat use.
H319 Causes serious eye irritationMandates the use of chemical splash goggles and/or face shields.
H335 May cause respiratory irritationAll work must be conducted in a certified chemical fume hood to prevent inhalation of the solid powder.

Source: GHS data from multiple chemical suppliers.[2][3][4]

These classifications dictate the minimum level of personal protective equipment required. The causality is direct: the potential for skin, eye, and respiratory irritation necessitates robust physical barriers to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary defense against exposure. This protocol is based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates that employers provide and ensure the use of appropriate protective equipment.[5]

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to protect against irritation from dust or accidental splashes.[5] Face Shield: Required to be worn over goggles during procedures with a higher risk of splashing, such as transferring large quantities or preparing solutions.[6]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Material: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a range of chemicals. For prolonged contact or submersion, heavier-duty gloves or specialized laminates should be considered. Practice: Always inspect gloves for tears or punctures before use. Double-gloving provides an extra layer of protection against tears and potential permeation. Remove and replace gloves immediately if contamination is suspected.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn to protect against skin contact from spills and to prevent contamination of personal clothing.[6]
Respiratory Protection Certified Chemical Fume HoodAll weighing, handling, and manipulation of this solid compound must be performed inside a properly functioning and certified chemical fume hood to mitigate the risk of respiratory tract irritation.[7] A respirator is typically not required if work is conducted within a fume hood, but one should be available as part of the lab's Chemical Hygiene Plan for emergency situations.[8]

This multi-layered approach ensures that each potential route of exposure—dermal, ocular, and inhalation—is adequately addressed, forming a trustworthy and self-validating safety system.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are unobstructed and accessible.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper or a contained vessel to minimize the generation of airborne dust.

  • Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a designated refrigerator, as recommended.[2]

Emergency Procedures
Exposure ScenarioImmediate First-Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management

In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent followed by soap and water.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[9] This is a critical step, as mixing halogenated and non-halogenated waste streams can increase disposal costs and violate environmental regulations.[10][11]

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[12]

  • Container Labeling: The halogenated waste container must be labeled "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including this compound.[11]

  • Waste Collection: Dispose of the following in the designated halogenated waste container:

    • Any unused or unwanted solid compound.

    • Contaminated materials (gloves, weighing paper, absorbent pads).

    • Rinsate from cleaning contaminated glassware (if using an organic solvent).

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[11]

Visual Workflow Diagrams

To further clarify these critical processes, the following diagrams illustrate the required workflows.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Gather & Inspect Required PPE prep1->prep2 handle1 Don Full PPE prep2->handle1 handle2 Perform All Work in Fume Hood handle1->handle2 handle3 Weigh / Transfer / Prepare Solution handle2->handle3 handle4 Clean Work Area handle3->handle4 post1 Doff PPE Correctly handle4->post1 post2 Dispose of Contaminated Items handle4->post2 post1->post2 post3 Wash Hands Thoroughly post1->post3 post4 Store Chemical Properly

Caption: Standard workflow for safely handling the compound.

G start Generate Waste (e.g., used gloves, excess solid, contaminated absorbent) is_halogenated Is the waste a halogenated organic compound or contaminated with one? start->is_halogenated yes_bin Place in SEALED & LABELED 'HALOGENATED WASTE' Container is_halogenated->yes_bin  Yes no_bin Place in appropriate 'NON-HALOGENATED' Waste Container is_halogenated->no_bin  No

Caption: Decision process for proper chemical waste segregation.

References

  • Occupational Safety and Health Administration (OSHA).
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
  • Spill Containment Blog.
  • Administration for Strategic Preparedness and Response (ASPR).
  • University of Wisconsin-Madison.
  • University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency (EPA).
  • National Center for Biotechnology Information.
  • Temple University.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
  • Cenmed.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.